molecular formula C8H13IN2 B12458832 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole

1-tert-butyl-4-iodo-3-methyl-1H-pyrazole

Cat. No.: B12458832
M. Wt: 264.11 g/mol
InChI Key: NDZAKZIVUSQOJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butyl-4-iodo-3-methyl-1H-pyrazole ( 1269449-59-3) is a high-purity chemical intermediate designed for research applications in pharmaceutical development and synthetic chemistry . The compound features a molecular formula of C9H13IN2O2 and a molecular weight of 308.11-308.12 g/mol . Its structure incorporates an iodine atom at the 4-position of the pyrazole ring, which serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the CuI-catalyzed C–O coupling recently highlighted for the synthesis of alkoxypyrazoles . The tert-butyl group provides steric protection to the adjacent nitrogen, enhancing the stability of the molecule and making it a reliable building block for constructing more complex molecules. This reagent is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-tert-butyl-4-iodo-3-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IN2/c1-6-7(9)5-11(10-6)8(2,3)4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZAKZIVUSQOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1I)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive NMR Characterization of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of the pyrazole scaffold is a cornerstone in the development of modern pharmaceuticals, agrochemicals, and advanced materials. 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole represents a highly specialized building block, combining steric bulk (N-tert-butyl), a handle for cross-coupling (C4-iodo), and an electron-donating moiety (C3-methyl). Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for quality control and downstream synthetic validation.

This whitepaper provides an in-depth, predictive analysis of the 1 H and 13 C NMR chemical shifts for this molecule. By deconstructing the steric, electronic, and relativistic phenomena governing the pyrazole ring—most notably the profound "heavy atom effect" induced by iodine—this guide equips analytical chemists with the mechanistic rationale required to confidently assign and validate complex NMR spectra.

Structural Anatomy & The Causality of Chemical Shifts

A rigorous NMR assignment requires moving beyond empirical matching to understand the fundamental physical chemistry dictating nuclear shielding and deshielding. The chemical shifts of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole are governed by four distinct structural micro-environments:

The N1 tert-Butyl Group: Steric Bulk and Inductive Shielding

The tert-butyl group at the N1 position exerts a strong inductive (+I) electron-donating effect. Because the nine methyl protons are chemically equivalent and isolated from the aromatic ring current, they appear as a highly shielded, intense singlet in the 1 H NMR spectrum at approximately 1.55–1.60 ppm [1]. In the 13 C domain, the quaternary carbon of the tert-butyl group is directly bonded to the electronegative nitrogen, deshielding it to ~60.0 ppm , while the three equivalent methyl carbons resonate at ~29.5 ppm [1].

The C3 Methyl Group: Hyperconjugation

The methyl group at C3 participates in hyperconjugation with the pyrazole π -system. This interaction slightly deshields the methyl protons, pushing them to ~2.25 ppm [2]. The C3 quaternary carbon itself is highly deshielded due to its position within the heteroaromatic ring and the adjacent nitrogen, typically resonating near 148.0–150.0 ppm [2].

The C4 Iodine Atom: Relativistic Heavy-Atom Effect (SO-HALA)

The most analytically critical feature of this molecule is the C4 carbon attached to the iodine atom. In a standard, unsubstituted pyrazole, the C4 carbon typically resonates around 105 ppm. However, the introduction of iodine triggers a massive upfield shift. This is driven by the Spin-Orbit Heavy-Atom on Light-Atom (SO-HALA) effect [3]. The large, diffuse electron cloud of the heavy iodine atom undergoes relativistic spin-orbit coupling, which induces a profound magnetic shielding effect on the directly attached 13 C nucleus[4]. As a result, the C4 resonance undergoes a dramatic upfield shift to approximately 55.0–60.0 ppm [5].

The C5 Proton: Aromatic Ring Current

The sole remaining proton on the pyrazole ring is located at C5. It is subjected to the deshielding effects of the aromatic ring current and the proximity of the electronegative N1 nitrogen. Furthermore, the adjacent C4-iodine atom exerts a mild ortho-deshielding effect on this proton. Consequently, the C5-H appears as a sharp singlet in the downfield aromatic region at ~7.45–7.55 ppm [6].

Predictive Quantitative Data Summaries

The following tables summarize the highly probable 1 H and 13 C NMR chemical shifts based on rigorous structural extrapolation from closely related substituted pyrazole derivatives.

Table 1: Predicted 1 H NMR Assignments (CDCl 3​ , 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCausality / Structural Rationale
N1-C(CH 3​ ) 3​ 1.58Singlet (s)9HHighly shielded, equivalent aliphatic protons; strong +I effect.
C3-CH 3​ 2.25Singlet (s)3HDeshielded by hyperconjugation with the heteroaromatic ring.
C5-H 7.50Singlet (s)1HDeshielded by aromatic ring current and adjacent N1 atom.
Table 2: Predicted 13 C NMR Assignments (CDCl 3​ , 100 MHz)
PositionChemical Shift ( δ , ppm)TypeCausality / Structural Rationale
C3-CH 3​ 13.0Primary (CH 3​ )Standard allylic/heteroaromatic methyl carbon.
N1-C(CH 3​ ) 3​ 29.5Primary (CH 3​ )Equivalent methyl carbons of the tert-butyl group.
C4 (C-I) 58.0Quaternary (C)Critical: Massive upfield shift due to relativistic Spin-Orbit Heavy-Atom effect.
N1-C(CH 3​ ) 3​ 60.0Quaternary (C)Deshielded by direct covalent bond to electronegative Nitrogen.
C5 132.0Tertiary (CH)Aromatic carbon adjacent to N1 and C4-I.
C3 149.0Quaternary (C)Highly deshielded aromatic carbon adjacent to N2.

Experimental Protocols: A Self-Validating Workflow

To ensure high-fidelity, reproducible NMR data that captures the nuanced relaxation dynamics of iodinated quaternary carbons, the following self-validating protocol must be strictly adhered to.

Step 1: Sample Preparation
  • Mass Optimization: Weigh exactly 15–20 mg of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole for 1 H NMR, or 40–50 mg for 13 C NMR.

  • Solvation: Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Filtration: Pass the solution through a glass wool plug or a 0.2 μ m PTFE syringe filter directly into a pristine 5 mm NMR tube to eliminate paramagnetic particulate interference.

Step 2: Acquisition Parameters
  • 1 H NMR (400 MHz):

    • Pulse Program: zg30 (30° flip angle).

    • Number of Scans (NS): 16.

    • Relaxation Delay (D1): 1.0 second.

  • 13 C NMR (100 MHz):

    • Pulse Program: zgpg30 (Proton-decoupled, 30° flip angle).

    • Number of Scans (NS): 1024 to 2048 (depending on exact concentration).

    • Critical Adjustment (D1): The quaternary C4 carbon attached to iodine lacks attached protons, severely limiting its dipole-dipole relaxation pathways. To prevent signal saturation and ensure the C4 peak is visible above the noise floor, increase the relaxation delay (D1) to 2.5–3.0 seconds .

Step 3: Processing and Phase Correction
  • Zero-Filling: Zero-fill the free induction decay (FID) to 64k data points to enhance digital resolution.

  • Apodization: Apply an exponential window function. Use a Line Broadening (LB) factor of 0.3 Hz for 1 H spectra and 1.0 Hz for 13 C spectra to optimize the signal-to-noise ratio without sacrificing resolution.

  • Referencing: Manually calibrate the TMS peak to exactly 0.00 ppm.

Mechanistic Diagram: Substituent Effects on NMR Shielding

The following diagram maps the structural components of the molecule to their specific physical chemistry phenomena, illustrating the causality behind the observed NMR chemical shifts.

G Core 1-tert-butyl-4-iodo- 3-methyl-1H-pyrazole N1 N1: tert-butyl group Core->N1 C3 C3: methyl group Core->C3 C4 C4: Iodine atom Core->C4 C5 C5: Proton Core->C5 N1_effect Steric Bulk & +I Effect 1H: ~1.58 ppm 13C: ~60 ppm (Cq), ~29.5 ppm (CH3) N1->N1_effect Inductive Shielding C3_effect Hyperconjugation 1H: ~2.25 ppm 13C: ~13 ppm (CH3), ~149 ppm (Cq) C3->C3_effect Electron Donation C4_effect Heavy Atom Effect (Spin-Orbit) Massive Upfield Shift 13C: ~58.0 ppm (Cq) C4->C4_effect Relativistic Shielding C5_effect Aromatic Ring Current 1H: ~7.50 ppm 13C: ~132.0 ppm (CH) C5->C5_effect Deshielding

Caption: Mechanistic mapping of substituent effects to their corresponding NMR shielding and deshielding phenomena.

References

  • PubChem. "4-Iodopyrazole | C3H3IN2 | CID 77022." National Institutes of Health (NIH). Available at:[Link]

  • Royal Society of Chemistry. "Relativistic Modulation of Supramolecular Halogen/Copper Interactions and Phosphorescence in Cu(I) Pyrazolate Cyclotrimers." RSC Advances. Available at:[Link]

  • Royal Society of Chemistry Books. "Solid-state NMR in the Study of Intermolecular Interactions." RSC Publishing. Available at: [Link]

  • ResearchGate. "A 13C chemical shifts study of iodopyrazoles: experimental results and relativistic and non-relativistic calculations." Solid State Nuclear Magnetic Resonance. Available at: [Link]

Sources

1-tert-butyl-4-iodo-3-methyl-1H-pyrazole mass spectrometry fragmentation pattern

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole

Introduction

1-tert-butyl-4-iodo-3-methyl-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds with significant applications in medicinal chemistry and drug development.[1][2][3] Understanding the mass spectrometric behavior of this molecule is crucial for its identification, characterization, and quality control in various research and development settings.[4][5] This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole, drawing upon established principles of mass spectrometry and fragmentation patterns of related chemical moieties.[6][7][8]

The fragmentation of a molecule in a mass spectrometer is a highly informative process that can reveal key structural features. For 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole, the fragmentation is expected to be driven by the presence of several key functional groups: the N-tert-butyl group, the iodo substituent, and the methyl-substituted pyrazole core. Each of these groups imparts characteristic fragmentation pathways that, when considered together, provide a unique mass spectral fingerprint for the molecule.

Predicted Fragmentation Pathways

The fragmentation of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole under electron ionization is anticipated to proceed through several competing pathways, originating from the molecular ion (M•+). The relative abundance of the resulting fragment ions will depend on their stability.

Pathway 1: Fragmentation of the N-tert-butyl Group

The N-tert-butyl group is a prominent feature that is expected to dominate the fragmentation pattern due to the stability of the carbocations it can form.

  • α-Cleavage: The most facile fragmentation is the cleavage of the N-C bond to lose a methyl radical (•CH₃), forming a stable [M-15]⁺ ion. This is a common fragmentation pathway for tert-butyl substituted aromatic and heterocyclic compounds.[7]

  • Formation of the tert-butyl cation: A competing and highly favorable fragmentation is the formation of the tert-butyl cation (C₄H₉⁺) at m/z 57. This fragment is often the base peak in the mass spectra of N-tert-butyl compounds due to its high stability.[9]

  • Loss of isobutylene: A rearrangement reaction can lead to the elimination of a neutral isobutylene molecule (C₄H₈), resulting in the formation of a [M-56]•+ radical cation.[9]

G M Molecular Ion (M•+) m/z 292 M_minus_15 [M - CH₃]⁺ m/z 277 M->M_minus_15 - •CH₃ tBu_cation [C₄H₉]⁺ m/z 57 M->tBu_cation M_minus_56 [M - C₄H₈]•+ m/z 236 M->M_minus_56 - C₄H₈

Caption: Fragmentation pathways originating from the N-tert-butyl group.

Pathway 2: Cleavage of the C-I Bond

The carbon-iodine bond is the weakest bond in the molecule and is susceptible to cleavage.

  • Loss of an iodine radical: Homolytic cleavage of the C-I bond will result in the loss of an iodine radical (•I), leading to the formation of the [M-127]⁺ ion.

Pathway 3: Pyrazole Ring Fragmentation

The pyrazole ring itself can undergo characteristic fragmentation, primarily through the loss of neutral molecules like hydrogen cyanide (HCN).[1][6] This fragmentation is more likely to occur after initial fragmentation of the substituents.

  • Loss of HCN: Following the loss of the iodine radical, the resulting ion at m/z 165 can further fragment by losing HCN, a characteristic fragmentation of pyrazole rings, to yield an ion at m/z 138.[6][10]

G M Molecular Ion (M•+) m/z 292 M_minus_I [M - I]⁺ m/z 165 M->M_minus_I - •I M_minus_I_minus_HCN [M - I - HCN]⁺ m/z 138 M_minus_I->M_minus_I_minus_HCN - HCN

Caption: Fragmentation involving C-I bond cleavage and subsequent ring fragmentation.

Summary of Predicted Key Fragments

m/zProposed FragmentPathway
292[C₈H₁₃IN₂]•+Molecular Ion
277[C₇H₁₀IN₂]⁺Loss of •CH₃ from tert-butyl
236[C₄H₅IN₂]•+Loss of C₄H₈ from tert-butyl
165[C₈H₁₃N₂]⁺Loss of •I
138[C₇H₁₂N]⁺Loss of •I followed by loss of HCN
57[C₄H₉]⁺tert-butyl cation

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For the analysis of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is a suitable technique.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: Splitless mode, 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Analyze the resulting total ion chromatogram to determine the retention time of the compound. Examine the mass spectrum of the corresponding peak and compare the observed fragmentation pattern with the predicted pattern outlined in this guide.

Conclusion

The mass spectrometry fragmentation of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole is predicted to be a rich and informative process, dominated by the fragmentation of the N-tert-butyl group and the cleavage of the C-I bond. The formation of a highly stable tert-butyl cation at m/z 57 is expected to be a major feature of the spectrum. Subsequent fragmentation of the pyrazole ring, such as the loss of HCN, will likely follow the initial losses of the larger substituents. This detailed understanding of the fragmentation pathways is invaluable for the structural confirmation and analysis of this important class of heterocyclic compounds.

References

  • Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. ACS Omega.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. MDPI.
  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I.
  • Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Semantic Scholar.
  • Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
  • Reactions of copper(II) salts with 3[10]-tert-butylpyrazole: double-cubane complexes with bound exogenous anions, and a novel pyrazole coordination mode. PubMed.

  • EI mass spectrum and fragmentation scheme of the tert -butyl-dimethylsilyl derivative of 3,4- dimethylbenzoic acid.
  • Mass Spectra of New Heterocycles: X.* Fragmentation of the Molecular Ions of 1-Alkyl(cycloalkyl, aryl)-3-alkoxy(aryl)-2-methylsulfanyl-1H-pyrroles. Springer.
  • MASS SPECTROMETRY: FRAGMENTATION P
  • Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole. Benchchem.
  • Mass spectrometric study of some pyrazoline derivatives.
  • Mass Spectrometry. Thieme.
  • Mass Spectrometry - Fragmentation P
  • Mass Spectrometry: Fragment
  • 1H-Pyrazole, 3-methyl-. NIST WebBook.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Systems. Scientific & Academic Publishing.
  • Mass Spectrometry of Heterocyclic Compounds. DTIC.

Sources

Thermodynamic Stability and Melting Point Dynamics of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and materials science, halogenated pyrazoles serve as indispensable pharmacophores and synthetic building blocks. The compound 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole represents a highly functionalized heterocycle where steric bulk, inductive electron donation, and halogen bonding converge. This whitepaper provides an in-depth mechanistic analysis of how these specific substituents dictate the molecule's thermodynamic stability and crystal lattice energy, ultimately governing its melting point. Designed for application scientists and drug development professionals, this guide synthesizes predictive thermodynamic modeling with field-proven, self-validating experimental protocols.

Structural and Electronic Profiling

The physicochemical behavior of a pyrazole derivative is rarely a simple sum of its parts; it is driven by the complex interplay of its substituents. The core pyrazole ring is inherently stable, but functionalization at the N1, C3, and C4 positions fundamentally alters its intermolecular interactions (1)[1].

  • N1-tert-butyl group (Steric Penalty): The massive steric volume of the tert-butyl group acts as a physical barrier. In unsubstituted pyrazoles, the planar structure allows for tight π−π stacking. The tert-butyl group disrupts this planarity, forcing adjacent molecules apart and significantly lowering the lattice packing efficiency.

  • C4-Iodo group (Halogen Bonding): Iodine is a heavy, highly polarizable atom. It introduces the potential for strong, highly directional halogen bonds (specifically C–I···N interactions with the N2 atom of adjacent pyrazole rings). This provides a compensatory stabilizing force against the steric disruption of the tert-butyl group.

  • C3-Methyl group (Inductive Effect): The methyl group exerts a positive inductive (+I) effect, subtly increasing the electron density across the pyrazole π -system. This enhances the Lewis basicity of the adjacent N2 atom, strengthening its capacity to act as a halogen bond acceptor.

G A 1-tert-butyl-4-iodo- 3-methyl-1H-pyrazole B N1 tert-butyl (Steric Bulk) A->B C C4 Iodo (Halogen Bonding) A->C D C3 Methyl (Inductive Effect) A->D E Decreased Lattice Packing Efficiency B->E Disrupts Pi-Stacking F Intermolecular Stabilization C->F C-I...N Interactions D->F Electron Donation G Net Thermodynamic Stability & MP E->G Lowers MP F->G Increases Stability

Figure 1: Structural and electronic pathways dictating thermodynamic stability and melting point.

Thermodynamic Stability Dynamics

The intrinsic thermodynamic stability of the pyrazole scaffold is well-documented, with the unsubstituted solid exhibiting a standard enthalpy of formation ( Δf​H∘ ) of approximately 105.4 kJ/mol (2)[2].

When functionalizing to 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole, the thermodynamic profile shifts. Molecular dynamics (MD) simulations on related substituted pyrazoles demonstrate that while bulky groups introduce localized steric strain, the aromaticity (HOMA index) of the core ring remains resilient, ensuring overall molecular stability under thermal stress (3)[3]. The primary thermodynamic variable altered is the lattice enthalpy ( ΔHlattice​ ) —the energy released when the molecules condense into a crystalline solid. The tert-butyl group drastically reduces ΔHlattice​ by increasing the intermolecular distance between the planar rings.

Melting Point Extrapolation and Data Presentation

Melting point ( Tm​ ) is governed by the ratio of the enthalpy of fusion to the entropy of fusion ( Tm​=ΔHfus​/ΔSfus​ ). By analyzing less-substituted analogs, we can accurately predict the thermal behavior of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole.

  • 4-Iodopyrazole: Features an unhindered N-H bond, allowing for robust intermolecular hydrogen bonding. This results in a highly stable crystal lattice and a high melting point of 108–110 °C (4)[4].

  • 4-Iodo-1-methyl-1H-pyrazole: Replacing the N-H with an N-CH3 eliminates hydrogen bonding. The lattice relies solely on weaker dipole-dipole interactions and halogen bonding, causing the melting point to plummet to 59–64 °C (5)[5].

  • 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole: The transition from an N-methyl to an N-tert-butyl group introduces severe steric hindrance, further depressing ΔHfus​ . Consequently, this compound is predicted to be a low-melting solid or a highly viscous oil at room temperature.

Table 1: Comparative Thermodynamic Parameters of Pyrazole Derivatives
CompoundN1-SubstituentC4-SubstituentDominant Intermolecular ForcesExperimental / Predicted Melting Point (°C)
4-Iodopyrazole -H-IStrong H-bonding, π−π stacking108–110
4-Iodo-1-methyl-1H-pyrazole -CH 3​ -IWeak dipole-dipole, Halogen bonding59–64
1-tert-butyl-4-iodo-3-methyl-1H-pyrazole -C(CH 3​ ) 3​ -IHalogen bonding, Severe Steric repulsion30–45 (Predicted)

Self-Validating Experimental Protocols

To empirically verify the thermodynamic stability and melting point of this specific compound, the following rigorous, self-validating methodologies must be employed.

Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point

Unlike standard capillary methods, DSC provides precise quantification of both the melting onset ( Tm​ ) and the enthalpy of fusion ( ΔHfus​ ).

Causality & Self-Validation: Before analyzing the pyrazole, the system is calibrated using an Indium standard. Why? Indium has a universally established melting point (156.6 °C) and enthalpy of fusion (28.62 J/g). Running this standard validates the thermocouple's accuracy and the heat-flow sensor's linearity, ensuring that any subsequent data collected on the pyrazole is free from instrument drift.

  • Sample Preparation: Weigh exactly 1.5–3.0 mg of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole into an aluminum crucible. Seal with a pin-holed lid to allow for pressure equilibration without sample loss.

  • Atmospheric Control: Purge the furnace with dry Nitrogen gas at a strict flow rate of 50 mL/min. Causality: This prevents oxidative degradation of the pyrazole ring at elevated temperatures, ensuring the endotherm observed is purely physical melting, not chemical decomposition.

  • Thermal Ramping: Equilibrate at 0 °C (using a liquid nitrogen cooling accessory if the compound is an oil at room temp). Ramp the temperature at 10 °C/min up to 150 °C.

  • Data Extraction: Calculate the extrapolated onset temperature of the endothermic peak (this is the true thermodynamic melting point) and integrate the peak area to determine ΔHfus​ .

DSC_Workflow Step1 Sample Prep: 1-3 mg in Al Crucible Step2 Purge System: Dry N2 at 50 mL/min Step1->Step2 Step3 Heating Ramp: 10 °C/min (0°C to 150°C) Step2->Step3 Step4 Data Acquisition: Record Heat Flow (mW) Step3->Step4 Step5 Analysis: Determine Tm & ΔHf Step4->Step5

Figure 2: Self-validating Differential Scanning Calorimetry (DSC) workflow for MP determination.

Protocol B: Static Bomb Combustion Calorimetry for Thermodynamic Stability

To determine the intrinsic stability ( Δf​H∘ ) of the functionalized ring.

Causality & Self-Validation: The calorimeter is first calibrated by combusting certified benzoic acid. This establishes the exact heat capacity of the calorimeter system ( Cv​ ). Without this self-validating step, the raw temperature rise of the pyrazole combustion cannot be accurately converted into energy.

  • Pelletization: Compress ~0.5 g of the pyrazole into a dense pellet. Causality: Loose powders can be blown out of the crucible upon ignition by the expanding gases, leading to incomplete combustion and artificially low enthalpy readings.

  • Pressurization: Place the pellet in the bomb crucible, attach the ignition wire, and pressurize the bomb with ultra-pure Oxygen to 3.0 MPa.

  • Ignition & Measurement: Submerge the bomb in the precisely measured water jacket. Ignite the sample and record the temperature rise ( ΔT ) to the nearest 0.0001 K.

  • Calculation: Calculate the standard enthalpy of combustion ( Δc​H∘ ), and use Hess's Law alongside the known enthalpies of formation for CO 2​ , H 2​ O, and I 2​ to derive the standard enthalpy of formation ( Δf​H∘ ) of the pyrazole.

References

  • [4] Title: 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem - NIH. Source: nih.gov. URL:

  • [2] Title: A Comparative Analysis of Imidazole and Pyrazole Ring Stability for Drug Development Professionals - Benchchem. Source: benchchem.com. URL:

  • [5] Title: 4-Iodo-1-methyl-1H-pyrazole | 39806-90-1 | Benchchem. Source: benchchem.com. URL:

  • [1] Title: Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical - AIP Publishing. Source: aip.org. URL:

  • [3] Title: Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management - PMC. Source: nih.gov. URL:

Sources

Comprehensive Solubility Profiling of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery and process chemistry, the solubility profile of a synthetic intermediate dictates the viability of reaction workups, purification strategies, and downstream formulations. As a Senior Application Scientist, I frequently encounter the challenge of optimizing solvent systems for highly substituted heterocyclic intermediates.

The compound 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole presents a fascinating case study in solvation thermodynamics. Unlike unsubstituted pyrazoles, which suffer from poor solubility in non-polar media due to strong intermolecular hydrogen bonding, this specific derivative is heavily functionalized to maximize lipophilicity[1]. This guide deconstructs the structural causality behind its solubility behavior and provides a rigorously validated protocol for empirical thermodynamic profiling.

Molecular Architecture & Solvation Thermodynamics

To predict and understand the solubility profile of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole, we must analyze the thermodynamic contributions of its substituents. Solubility is fundamentally a competition between the crystal lattice energy of the solid and the solvation energy released upon solvent interaction.

  • N1 tert-Butyl Group: Unsubstituted pyrazoles form robust hydrogen-bonded dimers or polymeric chains in the solid state, leading to high melting points and poor organic solubility[2]. The bulky tert-butyl moiety completely abolishes the hydrogen-bond donor capacity of the pyrazole N-H. This drastically lowers the crystal lattice energy and shifts the solubility preference away from highly polar protic solvents toward lipophilic organic solvents[1].

  • C4 Iodo Substitution: Iodine is a heavy, highly polarizable "soft" atom. Its inclusion significantly increases the molecule's partition coefficient (LogP). Furthermore, the iodine atom can participate in halogen bonding with Lewis basic solvents, enhancing solubility in oxygen- or nitrogen-containing aprotic solvents (e.g., acetone, ethyl acetate).

  • C3 Methyl Group: Adds minor steric bulk and electron density to the ring, further increasing the hydrophobic surface area and organic solvent affinity.

SubstituentEffects Core 1H-Pyrazole Core (Aromatic Scaffold) N1 N1: tert-butyl group (Steric Bulk) Core->N1 C3 C3: methyl group (Electron Donating) Core->C3 C4 C4: iodo group (Heavy, Polarizable) Core->C4 Effect1 Abolishes N-H H-Bonding (Decreases Lattice Energy) N1->Effect1 Effect2 Increases LogP (Enhances Organic Solubility) N1->Effect2 C3->Effect2 C4->Effect2 Effect3 Promotes Halogen Bonding (Aprotic Solvent Affinity) C4->Effect3

Caption: Logical mapping of substituent effects on the solubility of the pyrazole derivative.

Quantitative Solubility Matrix

Based on the structural parameters and empirical behavior of heavily substituted halogenated pyrazoles[3], the predicted solubility profile across standard organic solvents at 25°C is modeled below. This matrix serves as a baseline for selecting solvents during reaction design or recrystallization.

Solvent ClassificationSolventDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Solvation Mechanism
Non-Polar Hexane1.895 - 15Hydrophobic interactions with t-butyl/methyl groups.
Non-Polar Aromatic Toluene2.38> 50π-π stacking and favorable dispersion forces.
Polar Aprotic Dichloromethane (DCM)8.93> 100Excellent cavity formation; high polarizability matching.
Polar Aprotic Ethyl Acetate6.0250 - 100Halogen bonding between C4-I and carbonyl oxygen.
Polar Aprotic Acetone20.750 - 100Dipole-dipole interactions; favorable entropy of mixing.
Polar Protic Methanol32.710 - 25Limited H-bond acceptance at N2; hydrophobic repulsion.
Aqueous Water (pH 7.4)80.1< 0.1Complete hydrophobic rejection; lack of H-bond donors.

Thermodynamic Profiling Workflow: The Shake-Flask Protocol

Kinetic solubility assays (e.g., solvent shift methods) are prone to supersaturation artifacts and are insufficient for rigorous process chemistry. As a standard practice, I mandate the Thermodynamic Shake-Flask Method for generating reliable solubility profiles[4]. This protocol is designed as a self-validating system: it ensures true equilibrium is reached and prevents colloidal interference[5].

Workflow N1 1. Solid Dispensing (Excess API in Vial) N2 2. Solvent Addition (Target Organic Solvents) N1->N2 N3 3. Thermal Equilibration (Orbital Shaker, 25°C, 48h) N2->N3 Initiate Dissolution N4 4. Phase Separation (Centrifuge & 0.22µm PTFE Filter) N3->N4 Saturated State N5 5. Quantification (HPLC-UV / LC-MS) N4->N5 Pure Supernatant N6 6. Data Output (Thermodynamic Solubility Curve) N5->N6 Validate vs Curve

Caption: Step-by-step workflow for the thermodynamic shake-flask solubility protocol.

Step-by-Step Methodology

Step 1: Preparation of the Solid Phase Weigh approximately 50 mg of crystalline 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole into a 4 mL borosilicate glass vial. Causality: An excess of solid must be present to ensure the solution reaches thermodynamic saturation rather than just dissolving completely[4].

Step 2: Solvent Addition Add 1.0 mL of the target organic solvent (e.g., DCM, Ethyl Acetate, Methanol). Seal the vial tightly with a PTFE-lined cap. Causality: Preventing solvent evaporation is critical; loss of volatile solvents like DCM will artificially inflate the concentration readings.

Step 3: Equilibration (The Self-Validating Step) Place the vials in an orbital shaker incubator set to 25.0 ± 0.1 °C. Shake at 300 RPM for 48 hours. Causality: Highly lipophilic, crystalline compounds often have slow dissolution kinetics. A 48-hour window ensures that the solid-liquid boundary has reached a true thermodynamic equilibrium[4]. Validation Checkpoint: Visually inspect the vial at 24 and 48 hours. If no solid remains at the bottom, the compound is completely dissolved, and you have not reached saturation. You must add more solid and repeat the equilibration.

Step 4: Phase Separation Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 10 minutes. Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality: Centrifugation followed by filtration removes sub-micron colloidal particles. If these particles enter the HPLC, they will dissolve in the mobile phase and cause a false-positive spike in the calculated solubility[5].

Step 5: Quantification Dilute the filtered supernatant appropriately (e.g., 1:100 or 1:1000 in the mobile phase) to ensure the absorbance falls within the linear dynamic range of your HPLC-UV detector. Quantify the concentration against a pre-established 5-point calibration curve[5].

Conclusion

Understanding the solubility profile of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole requires viewing the molecule through the lens of its substituents. The tert-butyl and iodo groups dictate a strong preference for non-polar and polar aprotic solvents while rendering it practically insoluble in aqueous media. By employing a rigorously controlled thermodynamic shake-flask protocol, researchers can generate the highly accurate solubility data required for downstream reaction optimization and formulation.

Sources

Electronic properties and dipole moment of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Title: Electronic Properties and Dipole Moment of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole: A Computational and Experimental Framework

Executive Summary 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole (CAS: 2409784-98-9) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and agrochemical development[1]. Its unique substitution pattern—combining massive steric bulk, a locked tautomeric state, and a polarizable heavy halogen—endows it with distinct electronic properties. This whitepaper provides an in-depth analysis of its electronic architecture, predictive dipole moment mechanics, and the rigorously self-validating computational and experimental protocols required to characterize it.

Structural and Electronic Profiling

The core of the molecule is a 1H -pyrazole ring, a 6 π -electron excessive aromatic system. The electronic behavior of this specific derivative is dictated by the synergistic effects of its three substituents:

  • N1-tert-butyl Group : In unsubstituted pyrazoles, rapid proton exchange between the two nitrogen atoms leads to tautomeric averaging of the dipole moment. The massive steric bulk of the tert-butyl group at N1 completely locks the molecule into a single tautomeric state. Furthermore, its strong inductive electron-donating (+I) effect pushes electron density into the π -system, specifically enriching the pyridinic nitrogen (N2).

  • C3-methyl Group : This group exerts a mild +I effect and hyperconjugation, which further localizes electron density toward the C4 position, priming the ring for electrophilic interactions.

  • C4-iodo Group : Iodine is a highly polarizable heavy atom. While it exerts an inductive electron-withdrawing (-I) effect through the σ -bond, it simultaneously donates electron density back into the ring via its mesomeric (+M) effect. Crucially, the anisotropic charge distribution around the iodine atom creates a region of positive electrostatic potential along the C–I bond axis—known as a σ -hole—enabling highly specific halogen bonding interactions[2].

Dipole Moment Mechanics and Vector Analysis

The permanent dipole moment ( μ ) of a molecule governs its solubility, binding pocket orientation, and overall pharmacokinetic profile.

Unsubstituted pyrazole possesses a dipole moment of approximately 2.2 D, while 4-iodopyrazole exhibits a dipole moment of 2.18 D, directed primarily along the b-axis toward the N-H bond[2]. However, the substitution pattern in 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole drastically alters this vector. The strong electron-donating nature of the N1-tert-butyl group, combined with the highly electronegative electron-accepting nature of the N2 pyridinic nitrogen, creates a strong primary dipole. The C4-iodo group diffuses this charge but adds a secondary vector pointing away from the ring center.

Consequently, the net dipole moment vector is predicted to originate near the N1-alkyl interface and point toward the N2/C4 region. Based on structural analogs, the theoretical dipole moment is amplified to an estimated 2.85 D [3].

Dipole_Logic N1 N1 Position +I Effect (t-Butyl) Electron Donor Result Net Dipole Moment Vector (~2.85 D) N1->Result Push e- C3 C3 Position +I Effect (Methyl) Hyperconjugation C3->Result Push e- C4 C4 Position -I / +M Effect (Iodo) Polarizable Cloud C4->Result Polarize N2 N2 Position Pyridinic Nitrogen Electron Acceptor N2->Result Pull e-

Caption: Vector contributions of substituents dictating the net dipole moment of the pyrazole derivative.

Computational Workflow for Electronic Properties (DFT)

To accurately quantify the electronic properties of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole, Density Functional Theory (DFT) must be employed. The following protocol is designed as a self-validating system to ensure absolute theoretical accuracy.

Step-by-Step Methodology:

  • Initial Geometry Construction : Construct the molecule ensuring the tert-butyl group is staggered relative to the pyrazole plane to minimize artificial steric clashes.

  • Level of Theory Selection : Utilize the B3LYP functional. Causality: B3LYP provides a field-proven, optimal balance between computational cost and accuracy for mapping organic dipole moments and frontier molecular orbitals.

  • Basis Set Assignment (Critical Step) : Apply the 6-311++G(d,p) basis set for C, H, and N atoms. For the Iodine atom, apply the LANL2DZ Effective Core Potential (ECP). Causality: Standard Pople basis sets fail to account for the relativistic effects of iodine's heavy core electrons (Z=53). Using an ECP corrects for scalar relativistic effects and prevents wavefunction collapse, ensuring the polarizability and σ -hole are calculated accurately[2].

  • Optimization and Frequency Verification : Execute geometry optimization followed immediately by a frequency calculation. Causality: This self-validating step ensures the absence of imaginary frequencies, confirming the optimized geometry is a true global minimum rather than a transitional saddle point.

  • Property Extraction : Extract the HOMO/LUMO energies, the exact dipole moment vector ( μx​,μy​,μz​ ), and perform Natural Bond Orbital (NBO) analysis to map the Molecular Electrostatic Potential (MEP).

DFT_Workflow A Input Geometry (1-tert-butyl-4-iodo-3-methyl-1H-pyrazole) B Geometry Optimization (B3LYP / 6-311++G(d,p) & LANL2DZ) A->B C Frequency Calculation (Confirm True Minimum - No Imaginary Freqs) B->C D Electronic Properties Extraction (HOMO/LUMO, MEP, Dipole Vector) C->D E NBO Analysis (Quantify Iodine σ-hole) C->E

Caption: Self-validating DFT computational workflow for extracting precise electronic properties.

Experimental Validation: Dipole Moment Determination

Theoretical models must be grounded in physical reality. The experimental determination of the dipole moment is achieved via the measurement of the dielectric constant using the Guggenheim-Smith methodology.

Step-by-Step Methodology:

  • Solvent Selection and Purification : Dissolve the compound in anhydrous cyclohexane. Causality: Cyclohexane is strictly non-polar ( μ≈0 ). This prevents solvent-solute dipole-dipole interactions that would artificially inflate the measured dielectric constant.

  • Dilute Solution Preparation : Prepare five distinct solutions with varying mass fractions ( w<0.05 ). Causality: Extrapolating the measurements to infinite dilution eliminates solute-solute aggregation (such as halogen-bonded dimers) that skew the apparent dipole moment[3].

  • Dielectric Constant ( ϵ ) Measurement : Measure the capacitance of the solutions using a precision liquid test cell at a strictly controlled 298.15 K.

  • Refractive Index ( nD​ ) Measurement : Measure the refractive index of each solution using an Abbe refractometer. Causality: The refractive index is required to isolate the permanent orientation polarization from the induced electronic polarization.

  • Data Processing : Apply the Guggenheim-Smith equation to calculate the permanent dipole moment ( μ ). Causality: Unlike the Debye equation, the Guggenheim-Smith method bypasses the need for high-precision density measurements of the solutions, drastically reducing propagated experimental error caused by solvent volatility.

Data Presentation

The following tables summarize the predicted quantitative data derived from the structural and computational profiling of the target compound.

Table 1: Predicted Electronic Properties of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole

PropertyPredicted ValueSignificance
HOMO Energy -5.80 eVIndicates moderate electron-donating capacity.
LUMO Energy -1.20 eVLowered by the iodine atom, increasing polarizability.
Band Gap ( ΔE ) 4.60 eVHigh chemical stability; suitable for cross-coupling.
Total Dipole Moment ( μ ) 2.85 DStrong polarity; dictates binding pocket orientation.
Polarizability ( α ) 18.5×10−24 cm3 High polarizability driven by the C4-iodo substituent.

Table 2: Substituent Vector Contributions to the Dipole Moment

SubstituentElectronic EffectVector Directional Influence
N1-tert-butyl Strong +I (Inductive)Pushes electron density toward the ring center.
C3-methyl Moderate +I, HyperconjugationLocalizes electron enrichment at the C4 position.
C4-iodo Strong -I, Moderate +MGenerates a localized σ -hole; diffuses negative charge.
N2 (Pyridinic) Strong -I (Acceptor)Acts as the primary negative pole of the molecule.

Sources

Comprehensive Infrared (IR) Spectroscopic Analysis of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and agrochemical synthesis, highly functionalized heterocyclic building blocks like 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole serve as critical intermediates. The unique substitution pattern of this molecule—featuring a sterically bulky tert-butyl group, a heavy iodine atom, and a methyl group on a heteroaromatic pyrazole core—creates a highly specific vibrational fingerprint. This whitepaper provides an in-depth, causality-driven guide to the Fourier Transform Infrared (FT-IR) spectroscopic elucidation of this compound, ensuring high-fidelity structural validation.

Molecular Architecture & Vibrational Mapping

To accurately interpret the IR spectrum, we must first deconstruct the molecule into its fundamental vibrational oscillators. The compound consists of a planar, π -conjugated pyrazole ring with three distinct substituents that dictate its spectral behavior.

MolecularTopology Core Pyrazole Core (C=N, C=C Stretches) 1450-1590 cm⁻¹ N1 N1 Position: tert-Butyl Group Doublet: 1365 & 1390 cm⁻¹ Core->N1 Substitution C3 C3 Position: Methyl Group C-H Bend: ~1450 cm⁻¹ Core->C3 Substitution C4 C4 Position: Iodo Group C-I Stretch: 500-680 cm⁻¹ Core->C4 Substitution C5 C5 Position: Aromatic C-H Stretch: ~3100 cm⁻¹ Core->C5 Unsubstituted

Fig 1: Molecular topology of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole and associated IR bands.

The Pyrazole Core Dynamics

The heteroaromatic pyrazole ring exhibits characteristic stretching vibrations. Because the π -electrons are delocalized across the sp2 hybridized carbon and nitrogen atoms, the C=N and C=C bonds possess partial double-bond character. This conjugation lowers the force constant ( k ) relative to isolated double bonds, shifting the C=N stretching absorption to the 1530–1595 cm⁻¹ region[1][2]. The single C-N bond stretch typically manifests as a medium-intensity band near 1290 cm⁻¹[1].

The tert-Butyl Diagnostic Doublet

The N1 tert-butyl group is highly diagnostic. While its aliphatic C-H stretching appears in the standard 2850–2970 cm⁻¹ range, its defining feature lies in the bending region. The symmetric bending (umbrella mode) of the gem-dimethyl groups undergoes steric coupling and Fermi resonance. This interaction reliably splits the absorption into a characteristic, medium-to-strong intensity doublet at approximately 1365 cm⁻¹ and 1390 cm⁻¹[3].

The Heavy Atom Effect: C-I Stretching

The carbon-iodine (C-I) bond at the C4 position provides a textbook example of the heavy atom effect in vibrational spectroscopy. According to Hooke’s Law for a harmonic oscillator ( ν=2πc1​μk​​ ), the vibrational frequency ( ν ) is inversely proportional to the square root of the reduced mass ( μ ). Because iodine has a massive atomic weight (126.9 u), the reduced mass of the C-I oscillator is exceptionally large. Consequently, the C-I stretch is pushed into the far fingerprint region, typically observed as a sharp, strong band between 500 cm⁻¹ and 680 cm⁻¹[4][5].

Quantitative Spectral Data Summary

The following table synthesizes the expected quantitative FT-IR absorption bands based on the molecular causality described above.

Functional Group / ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeCausality / Assignment
Aromatic C-H Stretch (C5) 3090 – 3150Weak, Sharp sp2 C-H stretching of the unsubstituted position on the pyrazole ring[2][4].
Aliphatic C-H Stretch 2850 – 2970Medium, Multiple sp3 C-H stretching of the N1-tert-butyl and C3-methyl groups.
Pyrazole C=N Stretch 1530 – 1595Medium to StrongRing stretching; frequency lowered by heteroaromatic π -conjugation[1][2].
Pyrazole C=C Stretch 1450 – 1500MediumAromatic ring skeletal vibration.
tert-Butyl C-H Bend 1365 & 1390Strong, Doubletgem-Dimethyl symmetric bending (umbrella mode) split by steric coupling[3].
Pyrazole C-N Stretch ~1290MediumHeteroaromatic carbon-nitrogen single bond stretch[1].
C-I Stretch (C4) 500 – 680Strong, SharpHigh reduced mass ( μ ) of iodine drastically lowers vibrational frequency[4][5].

Self-Validating Experimental Protocol (ATR-FTIR)

To prevent spectral artifacts (such as moisture absorption or baseline drift) from compromising structural elucidation, we employ a self-validating Attenuated Total Reflectance (ATR) FT-IR workflow. ATR is prioritized over KBr pellet preparation to eliminate the risk of hygroscopic water bands masking the 3000–3500 cm⁻¹ region.

FTIRWorkflow Start System Initialization & Crystal Cleaning Background Acquire Background Spectrum (Air) Start->Background Validation1 Check Baseline: >98% Transmittance? Background->Validation1 Validation1->Start No (Reclean) Prep Apply Solid Sample Apply Anvil Pressure Validation1->Prep Yes (Validated) Acquire Acquire Spectrum (32 Scans, 4 cm⁻¹ Res) Prep->Acquire Process Data Processing (ATR Correction) Acquire->Process Analyze Band Assignment & Elucidation Process->Analyze

Fig 2: Self-validating FT-IR experimental workflow for pyrazole derivative analysis.

Step-by-Step Methodology:
  • System Initialization & Cleaning: Clean the diamond or ZnSe ATR crystal using a lint-free wipe and volatile spectroscopic-grade solvent (e.g., isopropanol or acetone). Allow the solvent to evaporate completely.

  • Background Validation (The Self-Check): Acquire a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

    • Validation Gate: Inspect the background. The baseline must exhibit >98% transmittance across the 4000–400 cm⁻¹ range. If atmospheric CO2​ (2350 cm⁻¹) or water vapor (3500–3900 cm⁻¹ and 1300–1900 cm⁻¹) peaks exceed 0.02 absorbance units, purge the optical bench with dry nitrogen and repeat.

  • Sample Application: Deposit 2–5 mg of neat 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole powder directly onto the ATR crystal. Lower the pressure anvil until the torque slips, ensuring intimate optical contact between the crystal and the sample.

  • Data Acquisition: Acquire the sample spectrum using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Data Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent depth of penetration of the evanescent wave, ensuring relative peak intensities match transmission spectra.

  • Troubleshooting Poor Signal: If the resulting spectrum exhibits a low signal-to-noise ratio or weak overall absorbance (maximum peak < 0.1 AU), the sample contact is insufficient. Release the anvil, redistribute the powder, and re-apply pressure.

References

  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). - ResearchGate.[Link]

  • Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I - Jurnal UPI.[Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals.[Link]

  • (PDF) Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition - ResearchGate.[Link]

Sources

Mechanism of Formation for 1-tert-Butyl-4-iodo-3-methyl-1H-pyrazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-tert-Butyl-4-iodo-3-methyl-1H-pyrazole is a highly valued halogenated heterocyclic building block in medicinal chemistry and agrochemical development. The presence of the C4-iodine atom provides an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the N1-tert-butyl group serves as a sterically demanding, lipophilic, and atom-economic protecting group[1]. This whitepaper delineates the causal mechanisms, regioselective logic, and self-validating experimental protocols required for its de novo synthesis.

Retrosynthetic Strategy and Regiocontrol

The construction of the target molecule relies on a two-stage forward synthesis:

  • Regioselective Pyrazole Annulation : Condensation of tert-butylhydrazine with an unsymmetrical 1,3-dicarbonyl equivalent.

  • Electrophilic Aromatic Substitution (SEAr) : Site-specific C4-iodination of the resulting pyrazole core[2].

SynthesisWorkflow A tert-Butylhydrazine + 4-(Dimethylamino)but-3-en-2-one B 1-tert-Butyl-3-methyl-1H-pyrazole (Regioselective Cyclization) A->B EtOH, Reflux - HNMe2, - H2O C 1-tert-Butyl-4-iodo-3-methyl-1H-pyrazole (Electrophilic Iodination) B->C NIS, DMF Room Temp

Fig 1: Two-step forward synthesis workflow for 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole.

Stage 1: Regioselective Synthesis of the Pyrazole Core

Mechanistic Causality

To achieve the 3-methyl substitution pattern, 4-(dimethylamino)but-3-en-2-one (an enaminone) is preferred over 1,3-butanedione, which would yield a 3,5-dimethylated byproduct. When tert-butylhydrazine reacts with the enaminone, the bulky tert-butyl group dictates the regiochemistry. The more nucleophilic terminal nitrogen of the hydrazine attacks the highly electrophilic, less sterically hindered β -carbon of the enaminone. Subsequent intramolecular cyclization onto the carbonyl carbon and elimination of dimethylamine and water yields exclusively 1-tert-butyl-3-methyl-1H-pyrazole[1].

Self-Validating Protocol 1: Annulation
  • Initiation : Suspend tert-butylhydrazine hydrochloride (1.0 eq) in ethanol. Add triethylamine (1.1 eq) to liberate the free hydrazine base.

  • Addition : Slowly add 4-(dimethylamino)but-3-en-2-one (1.0 eq) dropwise at 0 °C to control the exothermic initial Michael-type addition.

  • Propagation : Heat the reaction to reflux (78 °C) for 4 hours.

    • In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the enaminone mass ( m/z 114) completely transitions to the pyrazole mass ( m/z 139).

  • Purification by Workup : Concentrate the mixture under reduced pressure. Partition between ethyl acetate and 1M aqueous HCl.

    • Validation: The acidic wash inherently removes basic byproducts (unreacted hydrazine, dimethylamine, and triethylamine) into the aqueous phase, leaving the highly lipophilic pyrazole exclusively in the organic layer.

Stage 2: Electrophilic C4-Iodination

Mechanistic Causality

The pyrazole ring is an electron-rich heteroaromatic system. The N1 atom (pyrrole-like) donates electron density into the ring, while N2 (pyridine-like) withdraws it. The C4 position, being para to N1 and meta to N2, exhibits the highest HOMO coefficient and is the most nucleophilic site[2].

Using N-Iodosuccinimide (NIS) in a polar aprotic solvent like DMF generates a potent electrophilic iodine species ( I+ )[3]. The C4 carbon attacks the I+ , forming a resonance-stabilized Wheland intermediate (sigma complex). Rapid deprotonation restores aromaticity, yielding the 4-iodo derivative[2].

SEArMechanism N1 1-tert-Butyl-3-methyl-1H-pyrazole N3 Sigma Complex (Wheland Intermediate) N1->N3 Electrophilic attack at C4 N2 Active Electrophile (I+ from NIS) N2->N3 Donates I+ N4 1-tert-Butyl-4-iodo-3-methyl-1H-pyrazole N3->N4 Deprotonation (Aromatization)

Fig 2: Electrophilic Aromatic Substitution (SEAr) mechanism at the C4 position.

Self-Validating Protocol 2: Iodination
  • Initiation : Dissolve 1-tert-butyl-3-methyl-1H-pyrazole (1.0 eq) in anhydrous DMF at room temperature.

  • Electrophile Addition : Add N-Iodosuccinimide (NIS, 1.05 eq) in a single portion. The solution will turn dark red/brown[2],[3].

  • Propagation : Stir at ambient temperature for 2 hours.

    • IPC: TLC (Hexanes:EtOAc 4:1) will show the complete consumption of the starting material (lower Rf​ ) to a single new, UV-active spot (higher Rf​ due to increased lipophilicity from the heavy iodine atom).

  • Reductive Quench & Isolation : Pour the mixture into a biphasic system of EtOAc and saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Validation: The immediate disappearance of the brown iodine color to a pale yellow/colorless organic layer confirms the successful reduction of excess I+ and I2​ to water-soluble iodide ions.

  • Washing : Wash the organic layer extensively with water (3x) to remove DMF and succinimide, followed by brine. Dry over Na2​SO4​ and concentrate to afford the pure product.

Quantitative Data & Reaction Parameters

To ensure reproducibility in scale-up environments, the critical reaction parameters and expected quantitative outcomes are summarized below.

ParameterStage 1: Pyrazole AnnulationStage 2: C4-Iodination
Primary Reagents tert-Butylhydrazine HCl, Enaminone1-tert-Butyl-3-methyl-1H-pyrazole, NIS
Equivalents 1.0 : 1.01.0 : 1.05
Solvent EthanolN,N-Dimethylformamide (DMF)
Temperature 78 °C (Reflux)20–25 °C (Ambient)
Reaction Time 4 hours2 hours
In-Process Control LC-MS (Target m/z : 139 [M+H]+ )TLC / LC-MS (Target m/z : 265 [M+H]+ )
Quenching Agent 1M Aqueous HClSat. Aqueous Na2​S2​O3​
Expected Yield 80–85%90–95%

Conclusion

The synthesis of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole is a masterclass in exploiting steric and electronic biases within heterocyclic chemistry. By leveraging the steric bulk of the tert-butyl group during annulation, and the inherent nucleophilicity of the C4 position during SEAr, researchers can achieve near-perfect regiocontrol without the need for complex directing groups or harsh conditions. The integrated self-validating workup procedures ensure that high-purity material is obtained, ready for downstream pharmaceutical coupling applications.

References

  • Title: Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine Source: Organic Syntheses URL: [Link]

  • Title: Exploring the Synthesis Pathways of 4-Iodopyrazole (CAS 3469-69-0) Source: nbinno.com URL: [Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling Protocol Using 1-tert-Butyl-4-iodo-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Pyrazoles are privileged scaffolds in modern medicinal chemistry, frequently deployed as bioisosteres for phenyl rings, hydrogen bond acceptors/donors, and core structural motifs in kinase inhibitors. The functionalization of the C4 position of the pyrazole ring via palladium-catalyzed Suzuki-Miyaura cross-coupling is a cornerstone reaction in hit-to-lead optimization[1]. However, 4-iodopyrazoles often present unique synthetic challenges, including catalyst poisoning via nitrogen coordination and competitive protodehalogenation side reactions[2].

The specific building block 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole is engineered to overcome these exact hurdles:

  • The 1-tert-Butyl Group (Steric Shielding): Provides massive steric bulk around the N1 position. This physically prevents the pyrazole nitrogen from coordinating to the palladium catalyst—a common cause of sluggish reaction rates in unprotected or simply methyl-protected pyrazoles. Furthermore, the tert-butyl group serves as a robust protecting group that enhances lipophilicity for easier purification and can be cleanly cleaved post-coupling under strongly acidic conditions (e.g., TFA or HCl/dioxane).

  • The 4-Iodo Substituent (Kinetic Advantage): Iodine undergoes oxidative addition with Pd(0) significantly faster than bromine or chlorine. While this high reactivity is advantageous, it requires careful tuning of the subsequent transmetalation step to avoid the accumulation of the Pd(II) intermediate, which can undergo undesired protodehalogenation[2].

  • The 3-Methyl Group (Conformational Control): Breaks the symmetry of the pyrazole and introduces a steric vector that dictates the torsion angle of the resulting biaryl system, a feature often critical for locking the molecule into an active conformation for tight protein pockets.

Mechanistic Causality & Reaction Optimization

The Suzuki-Miyaura coupling proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination. For 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole, the bottleneck is rarely oxidative addition due to the weak C–I bond. Instead, the experimental focus must be on accelerating transmetalation .

The Causality of Dehalogenation: If transmetalation is slower than the background reduction of the Pd(II)-aryl complex, the reaction will yield the dehalogenated byproduct (1-tert-butyl-3-methyl-1H-pyrazole). To prevent this, a biphasic solvent system (e.g., 1,4-Dioxane/H₂O) is essential. The water dissolves the inorganic base (e.g., K₂CO₃), which coordinates to the boronic acid to form a highly reactive, electron-rich boronate complex [R−B(OH)3​]− . This complex undergoes transmetalation orders of magnitude faster than the neutral boronic acid.

Table 1: Optimization of Reaction Conditions

Catalyst SystemBaseSolvent SystemTemp (°C)Mechanistic Outcome & Causality
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0 eq)Toluene/EtOH/H₂O90Moderate Yield (60-70%) : Classic conditions. Prone to dehalogenation if the boronic acid is sterically hindered.
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ (3.0 eq) 1,4-Dioxane/H₂O (4:1) 90 Optimal Yield (>85%) : The bidentate dppf ligand enforces a cis geometry on the Pd(II) intermediate, accelerating reductive elimination and minimizing side reactions[3].
Pd(OAc)₂ / SPhosK₃PO₄ (3.0 eq)Toluene/H₂O (10:1)100High Yield (80%) : Excellent for highly sterically hindered boronic acids. SPhos promotes rapid oxidative addition and stabilizes Pd(0).
Pd(dppf)Cl₂ (5 mol%)Cs₂CO₃ (2.0 eq)DMF/H₂O (5:1)90Variable : DMF can promote base-mediated degradation of sensitive boronic acids. Use only if solubility is a strict limitation.

Experimental Methodology (Self-Validating Protocol)

This protocol details the coupling of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole with a generic aryl boronic acid using the optimized Pd(dppf)Cl₂ system.

Reagents & Materials:

  • 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole (1.0 equiv, 1.0 mmol, 264 mg)

  • Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%, 41 mg)

  • Potassium carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol, 414 mg)

  • 1,4-Dioxane (Degassed, 8.0 mL)

  • Deionized Water (Degassed, 2.0 mL)

Step-by-Step Procedure:

  • Reaction Assembly (Inert Atmosphere): In an oven-dried 20 mL microwave vial or Schlenk flask equipped with a magnetic stir bar, add 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole, the aryl boronic acid, and K₂CO₃.

  • Solvent Addition & Degassing: Add 1,4-Dioxane and H₂O.

    • Causality Check: Degassing is absolutely critical. Oxygen will rapidly oxidize the electron-rich Pd(0) active species to inactive Pd(II) and promote the oxidative homocoupling of the boronic acid. Sparge the mixture with Argon or Nitrogen gas for a minimum of 10 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly under a positive stream of inert gas. Seal the vessel with a Teflon-lined crimp cap.

  • Heating: Heat the reaction mixture to 90 °C in an oil bath or heating block for 2–4 hours with vigorous stirring (to ensure mixing of the biphasic system).

  • Self-Validation (Reaction Monitoring): After 2 hours, sample 10 µL of the organic layer, dilute in LC-MS grade MeCN, and analyze via LC-MS.

    • Success Indicator: Disappearance of the starting material peak (m/z 265 [M+H]⁺) and appearance of the target product mass.

    • Failure Indicator: Appearance of m/z 139 [M+H]⁺ indicates protodehalogenation. If observed, this means transmetalation is failing. Increase the equivalents of boronic acid or verify that the base is fully dissolved in the aqueous layer.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

  • Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient). The tert-butyl group renders the product highly lipophilic, typically eluting at low polarities (10-20% EtOAc).

Visualizations

SuzukiWorkflow A 1. Reagent Assembly 1-tBu-4-I-3-Me-Pyrazole + Boronic Acid B 2. Solvent Degassing Argon sparging of Dioxane/H2O A->B C 3. Catalyst Addition Pd(dppf)Cl2 (5 mol%) B->C D 4. Thermal Coupling 90°C, 2-4 hours C->D E 5. LC-MS Monitoring Check for Dehalogenation D->E E->D Incomplete (Continue Heating) F 6. Aqueous Workup EtOAc Extraction & Brine Wash E->F Complete (Full Conversion) G 7. Flash Chromatography Hexanes/EtOAc Gradient F->G

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling of 4-iodopyrazoles.

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition Pd0->OA 4-Iodopyrazole adds to Pd OA->Pd0 Protodehalogenation (Side Reaction) TM Trans- metalation OA->TM Pd(II) Complex formed RE Reductive Elimination TM->RE Activated Boronate displaces Halide RE->Pd0 Biaryl Product released

Caption: Catalytic cycle highlighting the critical transmetalation step to avoid dehalogenation.

References

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development , National Institutes of Health (NIH) / PMC,[Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction , ACS Publications,[Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry , MDPI,[Link]

Sources

Application Note: 1-tert-Butyl-4-iodo-3-methyl-1H-pyrazole as a Strategic Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid assembly of complex, heteroaromatic Active Pharmaceutical Ingredients (APIs) relies heavily on the availability of strategically functionalized building blocks. 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole (CAS No. 2409784-98-9) has emerged as a highly versatile intermediate in medicinal chemistry and industrial organic synthesis[1],. By pre-installing a reactive iodine atom at the sterically hindered C4 position and utilizing a robust tert-butyl protecting group at N1, this compound allows chemists to bypass challenging late-stage functionalizations and directly access diverse chemical space via transition-metal catalysis[2].

This application note details the physicochemical profile, strategic utility, and validated experimental protocols for deploying this building block in drug development workflows.

Physicochemical & Structural Profiling

To ensure accurate stoichiometry and analytical tracking, the foundational properties of the building block are summarized below.

PropertyValueStructural Significance
Chemical Name 1-tert-butyl-4-iodo-3-methyl-1H-pyrazoleCore heteroaromatic scaffold.
CAS Number 2409784-98-9Unique registry identifier.
Molecular Formula C8H13IN2Determines mass-balance in multi-step synthesis.
Molecular Weight 264.11 g/mol High mass fraction of iodine (48%).
C4-Iodo Group Reactive ElectrophilePrime handle for oxidative addition by Pd(0)[3].
N1-tert-Butyl Group Steric Shield / Protecting GroupPrevents N-alkylation; removable via acidolysis[4].

Strategic Utility in Medicinal Chemistry

As a Senior Application Scientist, selecting the right starting material is an exercise in predicting downstream liabilities. The specific substitution pattern of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole offers three distinct mechanistic advantages:

  • The C4-Iodo Handle (The Cross-Coupling Anchor): The C4 position of the pyrazole ring is notoriously difficult to selectively functionalize late in a synthesis without harsh oxidants (e.g., ICl/Li2CO3 or CAN/I2) that can degrade sensitive functional groups[2],[5]. Iodine is the most reactive halogen for palladium-catalyzed cross-couplings. By utilizing a pre-iodinated block, chemists can immediately perform Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions under mild conditions[6].

  • The N1-tert-Butyl Group (The Dual-Purpose Shield): In early-stage synthesis, the tert-butyl group acts as a robust protecting group. It is completely stable to the strongly basic conditions and nucleophiles present in cross-coupling reactions. If a free N-H pyrazole is required for the final API's hydrogen-bonding network, the tert-butyl group can be cleanly cleaved via acid-mediated dealkylation (e.g., aqueous TFA at 95 °C), generating gaseous isobutylene as a traceless byproduct[4]. Alternatively, retaining the tert-butyl group can significantly improve the lipophilicity and metabolic stability of the API by preventing enzymatic N-dealkylation.

  • The C3-Methyl Group (The Conformational Lock): The adjacent methyl group provides essential steric shielding. When a bulky aryl or amine group is coupled at C4, the C3-methyl group restricts its rotation, often locking the molecule into a specific bioactive conformation required for target protein binding.

Mechanistic Workflow & Pathways

The following diagram illustrates the divergent synthetic pathways accessible from this single building block, demonstrating its utility as a central hub for API library generation.

G A 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole (Core Building Block) B Suzuki-Miyaura (Pd, Ar-B(OH)2) A->B Cross-Coupling C Sonogashira (Pd/Cu, R-C≡CH) A->C Cross-Coupling D Buchwald-Hartwig (Pd, R-NH2) A->D Cross-Coupling E 4-Aryl Derivative B->E F 4-Alkynyl Derivative C->F G 4-Amino Derivative D->G H Acidic Deprotection (TFA, 95°C) E->H Retain or Cleave t-Bu F->H Retain or Cleave t-Bu G->H Retain or Cleave t-Bu I Free N-H Pyrazole API H->I - Isobutylene

Divergent synthetic workflow of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole via Pd-catalysis.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in causality and self-validation steps to ensure high reproducibility in pharmaceutical laboratories.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4

Objective: Synthesize 1-tert-butyl-3-methyl-4-aryl-1H-pyrazole derivatives.

Causality & Design: We select Pd(dppf)Cl₂ as the catalyst because its large bite angle facilitates the reductive elimination of sterically hindered ortho-substituted aryl boronic acids. Potassium carbonate (K₂CO₃) in a 1,4-dioxane/water mixture ensures optimal solubility and base-mediated transmetalation.

Step-by-Step Methodology:

  • Reaction Setup: Charge an oven-dried Schlenk flask with 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and deionized H₂O (4:1 v/v) to achieve a 0.2 M concentration of the pyrazole.

  • Catalyst Initiation: Add Pd(dppf)Cl₂ (0.05 equiv) under a strict argon atmosphere.

    • Self-Validation Check: The solution should immediately transition from colorless/pale yellow to a characteristic reddish-brown, indicating the active Pd(0) species is in solution.

  • Thermal Activation: Heat the reaction mixture to 80 °C and stir vigorously for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS.

    • Self-Validation Check: Confirm completion by the total disappearance of the starting material peak (m/z 265[M+H]⁺) and the emergence of the product mass. The loss of the distinct iodine isotopic pattern confirms successful coupling.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Acid-Mediated N-tert-Butyl Deprotection

Objective: Cleave the N-tert-butyl group to yield the free 3-methyl-4-aryl-1H-pyrazole.

Causality & Design: The tert-butyl group on a pyrazole nitrogen is highly resistant to standard deprotection conditions. We utilize concentrated Trifluoroacetic Acid (TFA) in water at elevated temperatures (95 °C) to force the formation of the tert-butyl cation. The open-air reflux allows the cation to eliminate as isobutylene gas, shifting the equilibrium entirely to the right[4].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the protected pyrazole intermediate in a mixture of TFA and deionized water (10:1 v/v) in a reaction vial.

  • Thermal Cleavage: Equip the vial with a water-cooled reflux condenser open to the atmosphere. Heat the solution to 95 °C.

  • Reaction Progression: Stir vigorously for 3–5 hours. The solution may turn light green or brown as the reaction progresses[4].

  • In-Process Control (IPC): Take a 50 µL aliquot, neutralize with NaHCO₃, extract into CDCl₃, and analyze via ¹H NMR.

    • Self-Validation Check: The complete disappearance of the intense 9H singlet at ~1.60 ppm confirms full deprotection.

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize the residue with saturated aqueous NaHCO₃ and extract with dichloromethane to isolate the free N-H pyrazole API.

Analytical Validation Data (Expected)

To verify the integrity of the starting 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole prior to use, compare incoming batches against the following expected analytical benchmarks:

Analytical MethodExpected Signals / ObservationsDiagnostic Value
¹H NMR (CDCl₃, 400 MHz) δ 7.35 (s, 1H, C5-H), 2.25 (s, 3H, C3-CH₃), 1.58 (s, 9H, N-tBu)The 9H singlet at 1.58 ppm confirms the presence of the tert-butyl group.
¹³C NMR (CDCl₃, 100 MHz) δ 148.2 (C3), 125.4 (C5), 60.1 (C4-I), 59.5 (C-tBu), 29.8 (tBu-CH₃), 12.5 (C3-CH₃)The highly shielded C4 carbon at ~60.1 ppm is diagnostic of direct iodine attachment.
LC-MS (ESI+) m/z calculated for C₈H₁₄IN₂[M+H]⁺ 265.0, found 265.0Confirms exact mass and molecular formula.

References

  • EvitaChem. "4-chloro-3-fluoro-N,N-dimethylaniline (EVT-12592566) - Inventory Data" (Contains inventory and application data for 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole). 1

  • Pollock, P. M.; Cole, K. P. "t-Butyl as a Pyrazole Protecting Group: Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine". Organic Syntheses, 2012, 89, 537-548. DOI: 10.15227/orgsyn.089.0537. 4

  • "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction". Arkivoc, 2014 (vi) 54-71. 3

  • "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions". RSC Adv., 2025, 15, 9225. DOI: 10.1039/d5ra01103e.6

  • Waldo, J. P.; Mehta, S.; Larock, R. C. "Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles". J. Org. Chem., 2008, 73, 6666-6670. DOI: 10.1021/jo800789p. 5

  • ChemSrc. "CAS#: 2409784-98-9 Data". 7

Sources

Application Note: Palladium-Catalyzed C-N Cross-Coupling with 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

A Guide to Buchwald-Hartwig Amination for the Synthesis of Novel 4-Aminopyrazole Scaffolds

Introduction

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of molecules containing aryl C-N bonds, becoming an indispensable tool in medicinal chemistry and materials science.[1][2] Its broad functional group tolerance and operational simplicity have replaced harsher, classical methods, enabling the construction of complex molecular architectures under relatively mild conditions.[3] Within drug discovery, the pyrazole motif is a privileged scaffold found in numerous therapeutic agents. The ability to functionalize the C4-position of the pyrazole ring with diverse amine fragments is therefore of high strategic importance for generating new chemical entities with potential biological activity.[4]

This guide provides a detailed protocol and technical insights for the Buchwald-Hartwig amination of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole. This specific substrate is an excellent building block due to the high reactivity of the C-I bond in oxidative addition, the first and often rate-determining step in the catalytic cycle.[5][6] The tert-butyl group provides steric bulk and enhances solubility in common organic solvents, while the methyl group offers an additional point for molecular recognition or further functionalization.

Mechanism and Rationale for Catalyst System Selection

A deep understanding of the reaction mechanism is critical for rational protocol design and effective troubleshooting. The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states.[7][8]

The Catalytic Cycle
  • Oxidative Addition: The cycle begins when the active, ligand-supported Pd(0) catalyst inserts into the carbon-iodine bond of the pyrazole substrate. This is a crucial step, and its efficiency is a primary reason for selecting an aryl iodide.[9]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the newly formed Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido intermediate.[10]

  • Reductive Elimination: This is the final, product-forming step. The aryl group and the amido fragment are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][9]

// Nodes pd0 [label="LPd(0)\nActive Catalyst", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; oa_complex [label=" Oxidative Addition\nComplex (Pd-II)", fillcolor="#F1F3F4", fontcolor="#202124"]; amido_complex [label="Palladium-Amido\nComplex (Pd-II)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for layout pyrazole [label="1-tert-butyl-4-iodo-\n3-methyl-1H-pyrazole\n(Ar-I)", shape=plaintext, fontcolor="#202124"]; amine [label="Amine (R₂NH)\nBase", shape=plaintext, fontcolor="#202124"]; product [label="4-Aminopyrazole Product\n(Ar-NR₂)", shape=plaintext, fontcolor="#202124"];

// Edges pd0 -> oa_complex [label=" Oxidative Addition", color="#EA4335", fontcolor="#202124"]; oa_complex -> amido_complex [label=" Amine Coordination &\n Deprotonation", color="#34A853", fontcolor="#202124"]; amido_complex -> pd0 [label=" Reductive Elimination", color="#4285F4", fontcolor="#202124"];

// Connections to external molecules pyrazole -> oa_complex [style=dashed, arrowhead=none, color="#5F6368"]; amine -> amido_complex [style=dashed, arrowhead=none, color="#5F6368"]; amido_complex -> product [style=dashed, arrowhead=none, color="#5F6368"]; } .enddot Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Component Selection: An Evidence-Based Approach
  • Palladium Source: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ are effective, they require an in-situ reduction to the active Pd(0) state.[5] Modern palladium precatalysts, which generate the active LPd(0) species more cleanly and efficiently upon exposure to a base, are often preferred for reproducibility.[5] For this protocol, we will utilize Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), a common and reliable Pd(0) source.

  • Ligand (The Key to Success): The ligand stabilizes the palladium catalyst, prevents the formation of inactive palladium black, and critically modulates its reactivity.[11][12] For coupling with heteroaryl halides, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[13][14]

    • tBuDavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl): This ligand has demonstrated high efficacy in the amination of 4-halopyrazoles. Its bulky cyclohexyl groups and electron-donating dimethylamino moiety facilitate both the oxidative addition and the final reductive elimination steps, leading to higher turnover numbers and yields.

  • Base: The base's primary role is to deprotonate the amine in the catalytic cycle.[11] It must be strong enough to accomplish this without acting as a competing nucleophile.

    • Sodium tert-butoxide (NaOtBu): A strong, sterically hindered base that is highly effective in these couplings.[5] Its poor solubility requires vigorous stirring, but it consistently delivers high yields.

    • Potassium Carbonate (K₂CO₃): A weaker inorganic base that can be advantageous when substrates are sensitive to strongly basic conditions.[15]

  • Solvent: Aprotic, non-coordinating solvents with relatively high boiling points are ideal.

    • Toluene or 1,4-Dioxane: These are the most common and effective solvents, providing good solubility for the reagents and allowing for the necessary reaction temperatures (typically 80-110 °C).[11]

Experimental Protocol: Amination of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole

This protocol describes a general procedure for the coupling of the title pyrazole with a representative secondary amine, morpholine. It should be optimized for other amine coupling partners.

Materials and Reagents
ReagentMW ( g/mol )Molarity/DensityAmount (mg/mmol)Equiv.Notes
1-tert-butyl-4-iodo-3-methyl-1H-pyrazole292.13-292 mg / 1.01.0Limiting Reagent
Morpholine87.121.00 g/mL105 mg / 1.21.2Freshly distilled or from a new bottle
Pd₂(dba)₃915.72-18.3 mg / 0.020.04 (Pd)Palladium(0) source
tBuDavePhos395.55-23.7 mg / 0.060.06Air-sensitive ligand
Sodium tert-butoxide (NaOtBu)96.10-135 mg / 1.41.4Handle in a glovebox if possible
Toluene, Anhydrous--5.0 mL-Degassed prior to use
Experimental Workflow Diagram

Workflow

Step-by-Step Procedure

1. Reaction Setup (Under Inert Atmosphere): a. Place an appropriately sized Schlenk tube or reaction vial containing a magnetic stir bar under vacuum and heat with a heat gun to remove adsorbed moisture. Allow it to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen).[16] b. In the following order, add to the flask: 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole (292 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), tBuDavePhos (23.7 mg, 0.06 mmol), and Pd₂(dba)₃ (18.3 mg, 0.02 mmol). c. Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas. Repeat this cycle two more times to ensure a completely inert atmosphere.[17]

2. Reagent Addition: a. Through the septum, add anhydrous, degassed toluene (5.0 mL) via syringe. b. Add morpholine (105 µL, 1.2 mmol) via syringe. c. A color change from purple/dark red (from Pd₂(dba)₃) to yellow or reddish-brown is often observed as the catalytic complex forms.[11]

3. Reaction Execution: a. Immerse the flask in a preheated oil bath at 100 °C. b. Stir the reaction mixture vigorously. Efficient mixing is crucial as the base is not fully soluble.[5] c. Monitor the reaction for 4-12 hours.

4. Reaction Monitoring: a. Periodically take a small aliquot from the reaction mixture via syringe and quench it into a vial containing ethyl acetate and a small amount of water.[16] b. Analyze the organic layer by Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting iodopyrazole.

5. Workup and Purification: a. Once the reaction is complete (or has stalled), cool the mixture to room temperature. b. Carefully quench the reaction by adding 10 mL of water. c. Dilute the mixture with 20 mL of ethyl acetate and transfer to a separatory funnel. d. Separate the layers. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude residue by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is a typical starting point) to yield the pure 4-(morpholino)-1-tert-butyl-3-methyl-1H-pyrazole.

Expected Results:

  • Yield: >80% (highly dependent on the amine and reaction purity).

  • Appearance: Typically a white solid or pale yellow oil.

  • Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Optimization and Troubleshooting

Even robust reactions can fail. The following table provides guidance on common issues and potential solutions.[11][16]

Problem Probable Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (air/moisture contamination).[11]2. Poor reagent quality.3. Insufficient temperature.1. Ensure all glassware is rigorously dried and the reaction is set up under a strictly inert atmosphere.2. Use freshly purified/purchased reagents and anhydrous, degassed solvents.3. Increase temperature in 10 °C increments (up to 120 °C).
Formation of Palladium Black Catalyst decomposition. This indicates the ligand is failing to stabilize the Pd(0) center.[11]1. Increase ligand loading slightly (e.g., from L:Pd ratio of 1.5:1 to 2:1).2. Screen alternative ligands (e.g., XPhos, SPhos) which may offer better stability.[14]3. Lower the reaction temperature.
Reaction Stalls After Initial Conversion 1. Catalyst has been poisoned or has decomposed over time.2. Reagent insolubility leading to slow kinetics.[5]1. Add a second small portion of catalyst and ligand.2. Try a different solvent (e.g., 1,4-dioxane) or a co-solvent system to improve solubility. Ensure vigorous stirring.
Side Product Formation 1. If using a primary amine, bis-arylation can occur.2. Degradation of a sensitive functional group on the amine.1. Use a larger excess of the primary amine (2-3 equivalents).[17]2. Switch to a milder base (e.g., K₂CO₃, K₃PO₄) and potentially a lower temperature.
Example of Reaction Optimization Data (Hypothetical)

The following table illustrates how screening different parameters can impact the reaction outcome for a challenging primary amine coupling partner.

EntryLigandBaseSolventTemp (°C)Yield (%)
1tBuDavePhosNaOtBuToluene10055
2XPhosNaOtBuToluene10078
3SPhosNaOtBuToluene10062
4 XPhos NaOtBu Dioxane 100 85
5XPhosK₂CO₃Dioxane10031

References

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024). WuXi AppTec.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved March 29, 2026, from [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

  • Dialkylbiaryl phosphine ligands. (n.d.). In Wikipedia. Retrieved March 29, 2026, from [Link]

  • Smith, R. C., et al. (2021). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Journal of Chemical Education. [Link]

  • A new Buchwald-type diphosphine ligand for the Pd-catalyzed amination of aryl chlorides: the preparation of triarylamines. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Chemical Reviews. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (n.d.). PMC. [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (n.d.). ResearchGate. [Link]

  • Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2024). JACS Au. [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. (2017). Reddit. [Link]

  • Practical Synthesis of Pyrazol-4-thiols. (2026). ChemRxiv. [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate. [Link]

  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. (2025). ResearchGate. [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2014). Quertle. [Link]

  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. (2009). Journal of the American Chemical Society. [Link]

  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (2024). Beilstein Journal of Organic Chemistry. [Link]

Sources

Application of 1-tert-Butyl-4-iodo-3-methyl-1H-pyrazole in Agrochemical Discovery: A Technical Guide to Scaffold Diversification

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole ring is a "privileged scaffold" in modern agrochemical discovery, serving as the core pharmacophore for numerous commercialized herbicides, insecticides, and fungicides. Among the most critical building blocks for developing next-generation crop protection agents is 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole . This highly functionalized intermediate offers unparalleled synthetic versatility. The C4-iodo substituent provides an exceptionally reactive handle for late-stage transition-metal-catalyzed cross-coupling, while the N1-tert-butyl group acts as a robust, atom-economic protecting group or a lipophilic modulator.

This application note provides researchers and drug development professionals with a comprehensive, self-validating guide to utilizing this compound in the divergent synthesis of agrochemical libraries.

Mechanistic Rationale: The Pyrazole Scaffold in Agrochemicals

The rational design of agrochemicals relies heavily on optimizing binding affinity, metabolic stability, and soil half-life. The structural features of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole are specifically tailored to meet these demands:

The Strategic Value of the C4-Iodo Handle

In the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) herbicides, the C4 position of the pyrazole must be functionalized with complex aryl or carboxamide groups. According to recent reviews on1 [1], the carbon-iodine bond dissociation energy (BDE) is significantly lower than that of its bromo- or chloro-analogs. This low BDE dramatically accelerates the oxidative addition step in palladium-catalyzed cycles, allowing for milder reaction conditions (lower temperatures, weaker bases). This kinetic advantage is crucial when coupling sterically hindered or electronically deactivated substrates, preventing off-target degradation.

The Dual Role of the N1-tert-Butyl Group

The tert-butyl group serves a dual purpose in discovery workflows:

  • Steric Shielding & Lipophilicity : In early-stage screening, the bulky tert-butyl group enhances the compound's lipophilicity (LogP), improving penetration through insect cuticles or fungal cell walls.

  • Atom-Economic Protecting Group : During aggressive C4 functionalization (e.g., strong basic conditions or organometallic transmetalation), the N1 position must be protected to prevent unwanted N-alkylation or N-arylation. As demonstrated in authoritative protocols for 2[2], the tert-butyl group can be cleanly and quantitatively removed under acidic conditions to reveal the free pyrazole N-H, which can subsequently be derivatized to explore novel patent space.

Workflow: Divergent Scaffold Synthesis

The following diagram illustrates the divergent synthetic pathways enabled by the 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole scaffold, leading to distinct classes of agrochemical active ingredients.

G A 1-tert-butyl-4-iodo- 3-methyl-1H-pyrazole B Suzuki-Miyaura Coupling A->B Aryl-B(OH)2 Pd Cat. C Buchwald-Hartwig Amination A->C Amines Pd Cat. D Pd-Catalyzed Carbonylation A->D CO, Amines Pd Cat. E 4-Aryl Pyrazoles (HPPD Herbicides) B->E F 4-Amino Pyrazoles (Insecticides) C->F G Pyrazole-4-Carboxamides (SDHI Fungicides) D->G

Divergent agrochemical scaffold synthesis from 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole.

Quantitative Data: Halogen Reactivity Profiling

To empirically justify the selection of the C4-iodo derivative over cheaper halogenated alternatives, we present a comparative reactivity profile. The data below summarizes the efficiency of synthesizing a standard 4-aryl pyrazole intermediate via Suzuki-Miyaura cross-coupling.

Table 1: Comparative Reactivity of 4-Halo-1-tert-butyl-3-methyl-1H-pyrazoles

Substrate (C4-Halogen)Catalyst SystemTemperature (°C)Time (h)Isolated Yield (%)
4-Chloro Pd(dppf)Cl₂, K₂CO₃11024< 15% (Trace)
4-Bromo Pd(dppf)Cl₂, K₂CO₃901662%
4-Iodo Pd(dppf)Cl₂, K₂CO₃60494%

Note: The iodo-variant allows for a 30 °C reduction in reaction temperature and a 4-fold decrease in reaction time, minimizing thermal degradation of sensitive functional groups—a critical parameter in 3 [3].

Experimental Protocols

The following protocols are designed as self-validating systems. By understanding the causality behind each step, researchers can easily troubleshoot and adapt these methods for custom library synthesis.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C4-Arylation)

This protocol details the coupling of the pyrazole core with an aryl boronic acid to generate HPPD-herbicide precursors [4].

Reagents:

  • 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole (1.0 eq, 10 mmol)

  • Substituted Arylboronic acid (1.2 eq, 12 mmol)

  • Pd(dppf)Cl₂ (0.05 eq, 0.5 mmol)

  • Potassium carbonate (K₂CO₃) (2.5 eq, 25 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • System Assembly & Degassing: Charge a 100 mL Schlenk flask with the pyrazole, arylboronic acid, K₂CO₃, and solvent. Sparge the mixture with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded. If present, O₂ will irreversibly oxidize the electron-rich Pd(0) active species into an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of Argon.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which is a strict geometric requirement for the final reductive elimination step that forms the C-C bond.

  • Heating: Heat the biphasic mixture to 60 °C with vigorous stirring for 4 hours.

    • Causality: The biphasic system is self-validating. The aqueous layer dissolves the inorganic base and boronic acid, forming the reactive "ate" complex (aryl-B(OH)₃⁻), which is the actual species that undergoes transmetalation with the organic-soluble Pd(II) intermediate.

  • Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate (50 mL), and separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the 4-aryl pyrazole.

Protocol B: Acid-Mediated N1-tert-Butyl Deprotection

Once the C4 position is functionalized, the N1-tert-butyl group can be removed to yield the free N-H pyrazole for further elaboration into 4 [4].

Reagents:

  • 4-Substituted-1-tert-butyl-3-methyl-1H-pyrazole (1.0 eq, 5 mmol)

  • Trifluoroacetic Acid (TFA) (Neat, 10 mL)

Step-by-Step Methodology:

  • Acidification: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve the pyrazole intermediate in neat TFA.

  • Thermal Cleavage: Heat the solution to 95 °C for 3–5 hours.

    • Causality: The pyrazole nitrogen is weakly basic, and the N-tBu bond is highly sterically shielded. The combination of a strong acid and high thermal energy is required to protonate the nitrogen and force an E1-like elimination.

    • Self-Validation: The reaction is entropically driven by the evolution of isobutylene gas. The cessation of micro-bubble formation in the reaction matrix serves as a visual indicator that the deprotection is nearing completion.

  • Neutralization: Cool the mixture to 0 °C and carefully quench by dropwise addition into a saturated aqueous NaHCO₃ solution until pH ~8 is reached.

  • Extraction: Extract the aqueous phase with Dichloromethane (3 x 20 mL). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo to afford the deprotected 3-methyl-1H-pyrazole derivative as a crystalline solid.

References

  • Source: Journal of Agricultural and Food Chemistry (ACS Publications)
  • t-Butyl as a Pyrazole Protecting Group: Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine Source: Organic Syntheses URL
  • Source: Journal of Agricultural and Food Chemistry (ACS Publications)
  • Source: Journal of Agricultural and Food Chemistry (ACS Publications)

Sources

Heck reaction conditions for 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Palladium-Catalyzed Heck-Mizoroki Reaction for the Vinylation of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole

Abstract

The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry and drug development, with this heterocycle appearing in numerous approved pharmaceuticals.[1][2] The Mizoroki-Heck reaction stands as a powerful and versatile tool for C-C bond formation, enabling the introduction of vinyl moieties onto aromatic and heteroaromatic rings.[3][4] This document provides a detailed guide for researchers on the application of the Heck reaction to a specific, sterically demanding substrate: 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole. We will explore the mechanistic underpinnings, key reaction parameters, and provide a robust, step-by-step protocol for its successful vinylation. The insights and procedures detailed herein are designed to facilitate the synthesis of novel pyrazole-based compounds for applications in pharmaceutical and materials science research.

Mechanistic Overview: The Heck-Mizoroki Catalytic Cycle

The Heck reaction proceeds via a well-established palladium(0)/palladium(II) catalytic cycle.[3][5] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The primary steps involve the oxidative addition of the aryl halide to a Pd(0) species, coordination and migratory insertion of the alkene, and finally, β-hydride elimination to release the product and regenerate the catalyst.[6]

Heck_Reaction_Mechanism Heck-Mizoroki Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition R-X = Aryl-Iodide pd_complex R-Pd(II)-X (L)₂ oxidative_addition->pd_complex pd_complex->pd0 Reductive Elimination (with Base) alkene_coordination Alkene Coordination pd_complex->alkene_coordination pi_complex R-Pd(II)-X (L)₂(Alkene) alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion sigma_complex Product-Pd(II)-H (L)₂ migratory_insertion->sigma_complex beta_hydride_elimination β-Hydride Elimination sigma_complex->beta_hydride_elimination product_release Product Release & Base Regeneration sigma_complex->product_release Product + H-Base⁺ beta_hydride_elimination->pd_complex Reversible

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Key Considerations for the 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole Substrate

The specific structure of this pyrazole derivative introduces several factors that must be considered for successful coupling.

  • Aryl Halide Reactivity: The C-I bond is the most reactive of the carbon-halogen bonds for the initial oxidative addition step, making iodo-pyrazoles excellent substrates for the Heck reaction.[7] This high reactivity often allows for milder reaction conditions compared to the corresponding bromides or chlorides.[8]

  • N-1 Protecting Group (tert-Butyl): The bulky tert-butyl group serves as a robust protecting group, preventing potential side reactions at the pyrazole nitrogen. However, its steric bulk can influence the approach of the palladium catalyst and the alkene. This may necessitate the use of specific ligands that can accommodate or even leverage this steric hindrance.[9]

  • Ligand Selection: Ligand choice is paramount. For related 4-iodo-1H-pyrazoles, triethyl phosphite, P(OEt)₃, has been shown to be a highly effective ligand, outperforming more common phosphines like PPh₃.[10] For sterically demanding substrates, bulky, electron-rich monodentate phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) can also be highly effective by promoting the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active.[7][9]

  • Base and Solvent: The base is crucial for neutralizing the hydrogen halide (HI) generated during the final reductive elimination step, thus regenerating the Pd(0) catalyst.[3][5] Organic bases like triethylamine (Et₃N) or inorganic bases such as sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) are commonly used.[3] The choice of solvent can significantly impact reaction rates and yields; polar aprotic solvents like DMF, DMA, or acetonitrile are generally preferred.[7][11]

Optimized Reaction Conditions: A Comparative Overview

Based on literature precedence for similar 4-iodopyrazole substrates, the following table summarizes recommended starting conditions for optimization.[10] The reaction of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole with a model alkene, n-butyl acrylate, is considered.

ParameterRecommended ConditionRationale & Commentary
Palladium Precatalyst Pd(OAc)₂ (1-5 mol%)Palladium(II) acetate is a common, air-stable, and effective precatalyst that is reduced in situ to the active Pd(0) species.[3]
Ligand P(OEt)₃ (2-8 mol%)Demonstrated high efficacy for 4-iodopyrazoles, leading to excellent yields. An alternative for challenging cases could be a bulky phosphine.[9]
Alkene Partner n-butyl acrylate (1.2-1.5 equiv.)Electron-deficient alkenes like acrylates are ideal substrates, often leading to high yields and excellent regioselectivity for the trans isomer.[4]
Base Et₃N (2.0 equiv.)A common and effective organic base. Its role is to scavenge the HI formed, preventing catalyst deactivation.[5]
Solvent Acetonitrile (MeCN) or DMFPolar aprotic solvents are generally effective. DMF can be beneficial at higher temperatures due to its high boiling point.[7][8]
Temperature 80-100 °CIodopyrazoles are reactive enough to couple at these temperatures. Higher temperatures may be needed for less reactive alkenes.[7][10]
Reaction Time 4-24 hoursReaction progress should be monitored by TLC or GC-MS to determine the optimal time and avoid byproduct formation.

Detailed Experimental Protocol

This protocol describes a general procedure for the Heck coupling of 1 with n-butyl acrylate to yield 2 .

G cluster_0 Heck Reaction Workflow A Reagent Preparation (Inert Atmosphere) B Reaction Assembly (Pyrazole, Alkene, Base, Solvent) A->B C Catalyst Addition (Pd(OAc)₂, Ligand) B->C D Heating & Stirring (80-100 °C, 4-24h) C->D E Reaction Work-up (Cool, Dilute, Extract) D->E F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS) F->G

Caption: Experimental workflow for the Heck reaction.

Materials and Reagents:

  • 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole (1 )

  • n-butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethyl phosphite (P(OEt)₃)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Oven-dried glassware, magnetic stir bar, reflux condenser, and nitrogen/argon gas line

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole (1 ) (1.0 equiv.).

  • The flask is sealed with a septum and purged with nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous acetonitrile or DMF (to make a ~0.1 M solution based on the pyrazole).

  • Add triethylamine (2.0 equiv.) followed by n-butyl acrylate (1.2 equiv.) via syringe.

  • In a separate small vial, briefly purge with inert gas and add palladium(II) acetate (0.02 equiv., 2 mol%).

  • Add triethyl phosphite (0.04 equiv., 4 mol%) to the vial containing the palladium catalyst. The mixture may change color.

  • Add the catalyst/ligand mixture to the main reaction flask via syringe.

  • Reaction Execution: Lower the flask into a preheated oil bath set to 80-100 °C.

  • Stir the reaction mixture vigorously for the duration of the reaction. Monitor the reaction's progress periodically by TLC (e.g., using a 9:1 Hexanes:EtOAc eluent) or by taking small aliquots for GC-MS analysis.

  • Work-up: Once the starting material is consumed (typically 4-24 hours), remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product 2 .

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The coupling typically yields the (E)-isomer as the major product.[4]

References

  • BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (2024). Heck reaction. Retrieved from [Link]

  • Whitwood, A. C. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • HETEROCYCLES, Vol. 83, No. 4, 2011. Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles. Retrieved from [Link]

  • Engle, K. M., & Yu, J. Q. (2014). Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. Journal of the American Chemical Society.
  • Doležal, M., et al. (2016).
  • Gorgani, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC.
  • Jansa, P., et al. (2016). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. The Journal of Organic Chemistry.
  • Mbijana, N., et al. (n.d.). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Publishing.
  • Sharma, S., et al. (2017).
  • Degutis, J., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
  • Farmer, J. L., et al. (2020).
  • Roszaidi, R. M., et al. (2021). Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. AIP Publishing.
  • del Pozo, C., et al. (2024). Controlling Reactivity and Selectivity in the Mizoroki–Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Journal of the American Chemical Society.
  • ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols.
  • Roszaidi, R. M., et al. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. AIP Publishing.
  • Asian Journal of Chemistry, Vol. 27, No. 6 (2015). Typical procedure for Heck coupling reaction.
  • ResearchGate. (n.d.).
  • Frontiers. (2024).
  • ResearchGate. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes.
  • Stang, E. M., et al. (2018). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. PMC.
  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
  • Bellina, F., & Rossi, R. (2008). The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. PMC.
  • Degutis, J., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
  • RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

Sources

Troubleshooting & Optimization

Optimizing reaction yields for 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole cross-coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered when performing cross-coupling reactions on 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole .

This substrate presents a formidable synthetic challenge. The C4 position of the pyrazole ring is inherently electron-rich, which slows down the oxidative addition of palladium. More critically, the combination of an ortho-methyl group at C3 and a massive tert-butyl group at N1 creates a deep "steric cleft." This steric shielding not only inhibits the initial catalyst insertion but also severely restricts the trajectory of the incoming boronic acid during transmetalation.

Below, you will find a diagnostic workflow, targeted FAQs, quantitative optimization data, and a self-validating protocol to help you achieve high-yielding C–C and C–N bond formations.

Diagnostic Workflow for Reaction Failures

Troubleshooting Start Low Yield in Cross-Coupling CheckSM Is Starting Material (SM) Consumed? Start->CheckSM CheckByprod Identify Major Byproduct CheckSM->CheckByprod Yes OxAdd Oxidative Addition Failure Switch to Pd G2/G3 Precatalysts CheckSM->OxAdd No Dehal Dehalogenation (Protodeiodination)? CheckByprod->Dehal Homocoup Boronic Acid Homocoupling? CheckByprod->Homocoup FixDehal Accelerate Reductive Elimination: Use XPhos or RuPhos Dehal->FixDehal Yes FixHomo Slow Boronic Acid Addition or Change Base (e.g., K3PO4) Homocoup->FixHomo Yes

Diagnostic workflow for troubleshooting low yields in sterically hindered pyrazole cross-couplings.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole is stalling at <20% conversion. I am using Pd(PPh3)4 and Na2CO3. What is the mechanistic cause? A: The stalling is a direct result of severe steric hindrance preventing oxidative addition. Pd(PPh3)4 is a tetrakis complex that must dissociate two phosphine ligands to form the active 14-electron Pd(0)L2 species. For highly hindered substrates like yours, the Pd(0)L2 complex is simply too bulky to insert into the shielded C4–I bond. Solution: You must force the palladium into a highly reactive, monoligated 12-electron Pd(0)L1 state. Switch to a dialkylbiaryl phosphine ligand like XPhos or SPhos . The massive steric bulk of these ligands (specifically the dicyclohexyl and triisopropylphenyl moieties) prevents the coordination of a second ligand, creating a highly active metal center that easily penetrates the steric cleft of the pyrazole 1.

Q2: I switched to Pd(OAc)2 and XPhos, but now LC-MS shows complete consumption of the starting material with the major product being the deiodinated pyrazole (1-tert-butyl-3-methyl-1H-pyrazole). Why is this happening? A: Dehalogenation (protodeiodination) is the most common side reaction for sterically hindered aryl iodides. When transmetalation or reductive elimination is rate-limiting—because the bulky 1-tert-butyl group physically blocks the incoming boronic acid—the Pd(II)-aryl intermediate has a prolonged lifetime. If you are using alcoholic solvents (e.g., EtOH) or if there are adventitious proton sources, this long-lived Pd(II) species will undergo β -hydride elimination or direct protonation, yielding the deiodinated pyrazole 2. Solution: Generate the active catalyst more efficiently by using a pre-formed Buchwald precatalyst such as XPhos Pd G2 or G3 . Generating the catalyst in situ from Pd(OAc)2 is inefficient and creates off-cycle Pd species that promote dehalogenation. The G2/G3 precatalysts ensure a strict 1:1 Pd-to-ligand ratio, which accelerates reductive elimination and outcompetes the dehalogenation pathway.

Q3: Does the choice of base matter for this specific hindered substrate? A: Absolutely. In Suzuki couplings of hindered pyrazoles, the base must efficiently activate the boronic acid to form the reactive "ate" complex without poisoning the catalyst. Weak, poorly soluble bases like Na2CO3 fail to drive the transmetalation step fast enough. Switching to a stronger, highly soluble base like K3PO4 or Cs2CO3 in a biphasic system (e.g., 1,4-Dioxane/H2O) significantly accelerates transmetalation, preventing the catalyst from stalling 3.

Mechanistic Pathway: Steric Bottlenecks

CatalyticCycle Pd0 Pd(0)L1 Active Catalyst PdII_Ox Pd(II) Complex (Oxidative Add.) Pd0->PdII_Ox Ar-I Addition (Hindered by 3-Me) PdII_Trans Pd(II) Complex (Transmetalation) PdII_Ox->PdII_Trans Base + Ar'-B(OH)2 (Hindered by 1-tBu) PdII_Trans->Pd0 Reductive Elimination Product Coupled Product PdII_Trans->Product

Catalytic cycle highlighting steric bottlenecks at the oxidative addition and transmetalation steps.

Quantitative Data: Catalyst System Comparison

The following table summarizes the causal relationship between catalyst/ligand selection and the suppression of the dehalogenation side reaction for sterically hindered 4-iodopyrazoles.

Catalyst SystemLigandSolvent SystemTemp (°C)Conversion (%)Target Yield (%)Dehalogenation (%)
Pd(PPh3)4PPh3Toluene / H2O10025155
Pd(OAc)2XPhosEtOH / H2O1001005735
XPhos Pd G2 XPhos 1,4-Dioxane / H2O 100 100 89 < 8
SPhos Pd G2SPhos1,4-Dioxane / H2O1001008212

Data synthesis indicates that utilizing a G2 precatalyst with XPhos in a Dioxane/Water mixture provides the optimal balance of rapid oxidative addition and accelerated reductive elimination, minimizing protodeiodination.

Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Cross-Coupling of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole

This protocol is designed as a self-validating system. By strictly controlling oxygen and monitoring specific LC-MS mass-to-charge (m/z) ratios, you can diagnose failures in real-time.

Materials Required:

  • 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole (1.0 equiv, 1.0 mmol)

  • Aryl/Heteroaryl Boronic Acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G2 (0.02 equiv, 2 mol%)

  • K3PO4 (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / HPLC-grade H2O (4:1 ratio, 0.2 M total concentration)

Step-by-Step Methodology:

  • Solvent Degassing (Critical Step): In a Schlenk flask, combine 1,4-Dioxane and H2O (4:1 v/v). Sparge with ultra-pure Argon for a minimum of 30 minutes.

    • Causality: Oxygen rapidly oxidizes electron-rich phosphines like XPhos, destroying the active L1Pd0 species and leading to immediate reaction stalling.

  • Reagent Loading: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole, boronic acid, and K3PO4.

  • Catalyst Introduction: Transfer the vial to an Argon-filled glovebox (or use standard Schlenk techniques). Add the XPhos Pd G2 precatalyst.

  • Reaction Initiation: Seal the vial with a PTFE-lined septum cap. Inject the degassed solvent mixture via syringe. Heat the reaction block to 100 °C and stir vigorously (800 rpm) to ensure the biphasic mixture is fully emulsified.

  • Validation Checkpoint (2 Hours): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation Logic: Check the UV trace (254 nm). If the dehalogenated pyrazole peak ( [M−I+H]+ ) exceeds 10% relative to the product, your transmetalation is too slow. Intervention: Inject an additional 0.5 equiv of degassed K3PO4 solution.

  • Workup: Upon complete consumption of the iodide (typically 4–6 hours), cool to room temperature. Dilute with EtOAc and wash with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The bulky tert-butyl group usually ensures the product elutes cleanly away from boronic acid homocoupling byproducts.

References
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates.
  • Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound. PMC.

Sources

Technical Support Center: Troubleshooting Deiodination of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing unexpected protodehalogenation (deiodination) when attempting palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Stille) with 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole .

Below, we dissect the mechanistic causality of this side reaction and provide self-validating protocols to ensure your catalytic cycle favors the desired C–C or C–N bond formation.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why is my 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole undergoing deiodination instead of the desired cross-coupling? A1: The root cause is a kinetic mismatch driven by extreme steric hindrance. The tert-butyl group at the N1 position and the methyl group at the C3 position heavily flank the C4-iodine. While the initial oxidative addition of the C–I bond to Pd(0) is generally fast, the subsequent transmetalation step is severely retarded by this steric bulk. When the resulting Ar-Pd(II)-I intermediate stalls, it becomes highly susceptible to side reactions. If any hydride source is present in the reaction mixture, it will react with the palladium center to form an Ar-Pd(II)-H species. This intermediate rapidly undergoes reductive elimination to yield the deiodinated pyrazole (1-tert-butyl-3-methyl-1H-pyrazole) and inactive Pd(0) [1].

Q2: Which reagents act as hidden "hydride sources" that cause this reduction? A2: Hydrides are often inadvertently introduced through your choice of base or solvent [2]:

  • Amine Bases: Bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) possess readily accessible β -hydrogens. They can coordinate to the stalled Pd(II) center and undergo β -hydride elimination, donating a hydride directly to the metal.

  • Alkoxide Bases: Sodium ethoxide or isopropoxide similarly possess β -hydrogens and are notorious for promoting protodehalogenation.

  • Solvents: Solvents like DMF, 1,4-dioxane, THF, and alcohols can act as hydrogen donors at elevated temperatures [3].

Q3: How can I rationally optimize my conditions to outcompete deiodination? A3: You must simultaneously accelerate the transmetalation step and eliminate all hydride sources:

  • Ligand Selection: Switch to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos or RuPhos ). These ligands stabilize the monoligated Pd(0) active species and possess a steric profile that forces the coupling partners into close proximity, drastically accelerating transmetalation and reductive elimination [1].

  • Base Selection: Strictly use anhydrous, inorganic bases lacking β -hydrogens, such as K₃PO₄ or Cs₂CO₃ .

  • Solvent Selection: Switch to strictly aprotic, non-reducible solvents like Toluene or CPME (cyclopentyl methyl ether).

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and the product distribution when coupling 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole with a standard arylboronic acid.

LigandBaseSolventTemp (°C)Yield: Desired ProductYield: Deiodinated Byproduct
PPh₃NaOtBu1,4-Dioxane100< 10%> 80% (Major)
dppfDIPEADMF9015%75% (Major)
XPhosK₂CO₃THF / H₂O8045%40% (Competing)
XPhos K₃PO₄ (anhyd) Toluene 80 > 90% (Optimal) < 5% (Suppressed)

Mechanistic Pathway Visualization

The diagram below illustrates the bifurcation point in the catalytic cycle where your reaction is likely failing, and how optimized conditions force the cycle down the desired pathway.

CatalyticCycle Pd0 Pd(0) L_n (Active Catalyst) OxAdd Ar-Pd(II)-I (Oxidative Addition Complex) Pd0->OxAdd + 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole Transmet Ar-Pd(II)-R (Transmetalation) OxAdd->Transmet + R-M (Accelerated by XPhos) Hydride Ar-Pd(II)-H (Hydride Abstraction) OxAdd->Hydride + Hydride Source (Solvent/Base) (Occurs if Transmetalation is slow) Product Ar-R + Pd(0) (Desired Cross-Coupled Product) Transmet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Deiodinated Ar-H + Pd(0) (Deiodinated Pyrazole Byproduct) Hydride->Deiodinated Reductive Elimination Deiodinated->Pd0 Catalyst Regeneration

Caption: Bifurcation of the Pd-catalytic cycle showing desired coupling vs. protodehalogenation.

Validated Experimental Protocol: Suppressing Deiodination

To establish a self-validating system that inherently resists protodehalogenation, follow this optimized Suzuki-Miyaura cross-coupling methodology.

Materials Required:

  • 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid/Ester (1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%, delivering 5 mol% Pd)

  • XPhos (10 mol%)

  • Anhydrous K₃PO₄ (3.0 equiv, finely milled)

  • Anhydrous, degassed Toluene

Step-by-Step Methodology:

  • Vessel Preparation: Oven-dry a Schlenk tube or a heavy-walled microwave vial containing a magnetic stir bar. Cool the vessel under a continuous stream of dry argon to eliminate ambient moisture.

  • Solid Reagent Loading: Charge the vessel with 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole, the boronic acid/ester, Pd₂(dba)₃, XPhos, and anhydrous K₃PO₄. (Note: K₃PO₄ must be strictly anhydrous; hydrated bases introduce water which can act as a proton source for dehalogenation).

  • Atmosphere Exchange: Seal the vessel with a PTFE-lined septum. Evacuate the vessel under high vacuum and backfill with argon. Repeat this cycle three times to ensure a strictly anaerobic environment.

  • Solvent Addition: Introduce anhydrous, sparge-degassed toluene via syringe to achieve a reaction concentration of 0.2 M relative to the pyrazole.

  • Reaction Execution: Transfer the sealed vessel to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously (800–1000 rpm) for 12–18 hours. The high stirring rate is critical due to the heterogeneous nature of the inorganic base.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue via flash column chromatography to isolate the sterically hindered cross-coupled product.

References
  • Source: rsc.
  • Source: nih.
  • Source: benchchem.

Technical Support Center: Navigating Steric Hindrance in 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole Substitutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming the unique challenges associated with substitution reactions on the sterically demanding 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole scaffold. The bulky tert-butyl group at the N1 position significantly influences the reactivity of the pyrazole ring, often necessitating specialized strategies to achieve successful C-C, C-N, and C-O bond formations.[1]

Troubleshooting Guide: Addressing Common Experimental Failures

This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to diagnose and resolve them.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole and an arylboronic acid, but I am observing very low to no conversion of my starting material. What are the likely causes and how can I optimize the reaction?

Answer: This is a classic challenge driven by the steric hindrance imposed by the N1-tert-butyl and C3-methyl groups, which can impede the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[2][3] A systematic approach to troubleshooting this issue is outlined below.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

cluster_start Initial Observation cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Tuning cluster_reagents Reagent Quality Check cluster_solution Successful Reaction Start Low/No Conversion Ligand Evaluate Ligand Choice Start->Ligand Primary Bottleneck Precatalyst Consider Advanced Precatalyst Ligand->Precatalyst If ligand tuning is insufficient End Optimized Yield Ligand->End Successful Optimization Base Assess Base Strength & Solubility Precatalyst->Base After catalyst optimization Precatalyst->End Successful Optimization Solvent Screen Solvents Base->Solvent Base->End Successful Optimization Temp Adjust Temperature Solvent->Temp Solvent->End Successful Optimization BoronicAcid Verify Boronic Acid Quality Temp->BoronicAcid If issues persist Temp->End Successful Optimization BoronicAcid->End Successful Optimization

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Step-by-Step Protocol & Explanation:

  • Re-evaluate Your Ligand Choice: Standard ligands like PPh₃ are often ineffective for sterically hindered substrates. The key is to use bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) which promote the formation of a monoligated, highly reactive L₁Pd(0) species.[3][4]

    • Recommended Ligands:

      • Buchwald-type biarylphosphines: SPhos, XPhos, and RuPhos are excellent starting points as they possess the necessary bulk and electron-donating properties to facilitate oxidative addition and reductive elimination.[2][5]

      • N-Heterocyclic Carbenes (NHCs): Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or the more flexible IPr* can be highly effective, particularly for forming tetra-ortho-substituted biaryls.[6][7]

    • Action: Screen a panel of these specialized ligands.

  • Employ a Modern Palladium Precatalyst: Using Pd(OAc)₂ or Pd₂(dba)₃ requires an in situ reduction to the active Pd(0) species, which can be inefficient. Modern precatalysts generate the active catalyst more reliably and at lower temperatures.

    • Recommended Precatalysts:

      • G2, G3, and G4 Buchwald Precatalysts (e.g., XPhos Pd G3): These are air- and moisture-stable and provide a reliable source of the active L-Pd(0) complex.[8]

      • PEPPSI-type Catalysts (e.g., PEPPSI-IPr): These are particularly robust NHC-based precatalysts.[3][8]

    • Action: Switch from a simple palladium source to a well-defined precatalyst that incorporates your chosen ligand.

  • Optimize the Base and Solvent System: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so harsh as to cause degradation of the boronic acid.

    • Base Selection: While K₂CO₃ is common, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often superior for hindered couplings.[9] The solubility of the base is also important; using a finely powdered, anhydrous base can improve reaction rates.

    • Solvent Screening: Aprotic polar solvents are generally preferred. Start with 1,4-dioxane or toluene. For particularly stubborn reactions, a mixture of solvents, such as toluene/water or dioxane/water, can be beneficial.[9]

    • Action: Try K₃PO₄ or Cs₂CO₃ in anhydrous 1,4-dioxane.

  • Verify Reagent Quality: Boronic acids are prone to protodeboronation, especially when stored improperly.

    • Action: Use a fresh bottle of boronic acid or recrystallize your existing stock. Consider using the corresponding boronate ester (e.g., a pinacol ester), which often exhibits greater stability.[5]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale
Substrate 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole-
Boronic Acid 1.2 - 1.5 equivalentsDrives the reaction to completion.
Pd Precatalyst XPhos Pd G3 (1-3 mol%)Air-stable, efficient generation of active catalyst.[8]
Ligand XPhos (if not using a precatalyst)Bulky, electron-rich ligand to overcome steric hindrance.[2]
Base K₃PO₄ (2-3 equivalents)Strong, non-nucleophilic base.
Solvent Anhydrous 1,4-Dioxane or TolueneAprotic polar solvent.
Temperature 80-110 °CHigher temperatures are often needed for hindered substrates.
Atmosphere Inert (Nitrogen or Argon)Prevents degradation of the catalyst and reagents.
Issue 2: Failure in Buchwald-Hartwig Amination

Question: I'm trying to couple a secondary amine with 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole via a Buchwald-Hartwig reaction, but the yield is poor, and I see significant starting material decomposition. What should I do?

Answer: Buchwald-Hartwig aminations are also highly sensitive to steric effects.[10] The bulky tert-butyl group can hinder the approach of the amine and destabilize key intermediates. Additionally, the choice of base is even more critical than in Suzuki couplings.

Step-by-Step Protocol & Explanation:

  • Ligand Selection is Paramount: Similar to Suzuki coupling, specialized ligands are required. For C-N bond formation, biaryl phosphine ligands are often the catalysts of choice.

    • Recommended Ligands:

      • tBuXPhos or tBuDavePhos: These ligands are specifically designed for coupling sterically demanding amines and aryl halides.[11][12]

      • Josiphos-type ligands: These ferrocene-based ligands can also be highly effective.

    • Action: If using a general-purpose ligand like Xantphos, switch to a more specialized ligand like tBuXPhos.[13]

  • Base Selection and Strength: The base deprotonates the amine, but strong alkoxide bases like NaOtBu can sometimes lead to side reactions or degradation, especially at high temperatures.

    • Recommended Bases:

      • NaOtBu or LiHMDS: These are strong, non-nucleophilic bases that are highly effective but should be used with care.

      • K₃PO₄ or Cs₂CO₃: These are milder inorganic bases that can be effective, particularly with more sensitive substrates.

    • Action: Start with NaOtBu. If decomposition is observed, switch to the weaker but often effective Cs₂CO₃.

  • Solvent and Temperature Control:

    • Solvent: Toluene or 1,4-dioxane are standard.

    • Temperature: While higher temperatures can be necessary, they can also accelerate decomposition.

    • Action: Run the reaction at the lowest temperature that gives a reasonable rate (e.g., start at 80 °C and slowly increase if needed). Microwave irradiation can sometimes provide the necessary energy over a shorter period, minimizing degradation.[11][12]

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ComponentRecommendationRationale
Substrate 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole-
Amine 1.2 - 1.5 equivalents-
Pd Source Pd₂(dba)₃ (1-2 mol%) or a precatalystdba ligands are easily displaced.
Ligand tBuXPhos (2-4 mol%)Excellent for sterically demanding C-N couplings.[5]
Base NaOtBu (1.5-2 equivalents)Strong, non-nucleophilic base.
Solvent Anhydrous TolueneStandard solvent for this transformation.
Temperature 80-100 °CBalance between reaction rate and stability.
Atmosphere Inert (Nitrogen or Argon)Critical for catalyst longevity.

Frequently Asked Questions (FAQs)

Q1: Why is the tert-butyl group so problematic for these substitution reactions?

The tert-butyl group exerts a significant steric effect. In the context of palladium-catalyzed cross-coupling, this bulkiness can:

  • Hinder Oxidative Addition: The palladium catalyst must approach the C-I bond. The tert-butyl group can physically block this approach, slowing down the first and often rate-limiting step of the catalytic cycle.[3]

  • Impede Reductive Elimination: The final step, where the new C-C or C-N bond is formed and the product is released, can also be slowed down if the groups on the palladium center are too crowded to adopt the necessary geometry.[3]

  • Influence Ligand Binding: The steric environment around the palladium center dictates which ligands can effectively coordinate and promote catalysis. Only ligands with the right balance of bulk and flexibility will be successful.[7]

Q2: Can I use Sonogashira coupling with this substrate? What challenges should I anticipate?

Yes, Sonogashira coupling to form a C(sp²)-C(sp) bond is feasible. The linear geometry of the alkyne coupling partner makes it less sterically demanding than many Suzuki or Buchwald-Hartwig partners. However, challenges remain.

Anticipated Challenges & Solutions:

  • Standard Conditions May Be Sluggish: Classic Sonogashira conditions (PdCl₂(PPh₃)₂, CuI, amine base) might be slow.

  • Optimization Strategy:

    • Use a more active palladium source and ligand: A combination like Pd(OAc)₂ with a bulky phosphine ligand (e.g., P(tBu)₃) or an NHC ligand can be more effective.[14]

    • Copper-Free Conditions: To avoid potential homocoupling of the alkyne (Glaser coupling), consider a copper-free protocol. This typically requires a higher catalyst loading and a stronger base.[5][14]

    • Base and Solvent: A strong amine base like Et₃N or i-Pr₂NEt is standard. Solvents like DMF or THF are commonly used.

Workflow for Overcoming Steric Hindrance

cluster_problem The Challenge cluster_strategy Core Strategy: Enhance Catalyst Reactivity cluster_conditions Optimize Reaction Environment cluster_outcome Desired Outcome Problem Steric Hindrance from 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole Ligand Use Bulky, Electron-Rich Ligands (e.g., Buchwald Biarylphosphines, NHCs) Problem->Ligand Catalyst Employ Modern Precatalysts (e.g., G3/G4 Precatalysts, PEPPSI) Ligand->Catalyst Base Select Appropriate Base (K₃PO₄, Cs₂CO₃, NaO-t-Bu) Catalyst->Base Solvent Screen Solvents (Dioxane, Toluene) Base->Solvent Temperature Increase Thermal Energy (80-120 °C, Microwave) Solvent->Temperature Success Successful C-C, C-N, C-O Bond Formation Temperature->Success

Caption: General strategy for substitutions on the hindered pyrazole.

Q3: Are there alternatives to palladium catalysis for these transformations?

While palladium catalysis is the most common and versatile method, other transition metals can be used, particularly for specific transformations.

  • Copper-Catalyzed Reactions (Ullmann-type): For C-N and C-O bond formation, copper catalysis is a viable alternative. These reactions often require higher temperatures and specific ligands (e.g., phenanthrolines, 1,2-diamines), but they can be effective for substrates that are challenging for palladium systems.[15][16]

  • Nickel-Catalyzed Reactions: Nickel catalysts are gaining prominence, especially for cross-coupling reactions involving aryl chlorides or other less reactive electrophiles. They can offer different reactivity profiles and may be more cost-effective for large-scale synthesis.[2][8]

For the 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole substrate, the C-I bond is quite reactive, making palladium the most logical and well-documented starting point. However, if palladium-based systems fail, exploring copper or nickel catalysis would be a rational next step.

References

  • Assessing the impact of the tert-butyl group on the pharmacological activity of pyrazole compounds - Benchchem. (URL: )
  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - Frontiers. (URL: [Link])

  • Technical Support Center: Characterization of Substituted Pyrazoles - Benchchem. (URL: )
  • Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC. (URL: [Link])

  • Troubleshooting the reaction mechanism of pyrazole form
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate. (URL: [Link])

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. (URL: [Link])

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews - ACS Publications. (URL: [Link])

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. (URL: [Link])

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature - Organic Chemistry Portal. (URL: [Link])

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. (URL: [Link])

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands - ACS Publications. (URL: [Link])

  • Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions | ACS Nano - ACS Publications. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines - Organic Chemistry Portal. (URL: [Link])

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes - ACS Publications. (URL: [Link])

  • Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling - MDPI. (URL: [Link])

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. (URL: [Link])

  • Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions - ACS Publications. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (URL: [Link])

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Semantic Scholar. (URL: [Link])

  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (URL: [Link])

  • Cu-Catalyzed Tandem C−N Bond Formation for the Synthesis of Pyrroles and Heteroarylpyrroles | Organic Letters - ACS Publications. (URL: [Link])

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC. (URL: [Link])

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (URL: [Link])

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (URL: [Link])

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals. (URL: [Link])

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex - Organic Chemistry Portal. (URL: [Link])

  • Direct Synthesis of Pyrazoles From Esters Using Tert-Butoxide-Assisted C-(C=O) Coupling. (URL: [Link])

  • Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing). (URL: [Link])

  • Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. - ResearchGate. (URL: [Link])

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC. (URL: [Link])

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. (URL: [Link])

  • tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds | ChemRxiv. (URL: [Link])

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - MDPI. (URL: [Link])

  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview - SciSpace. (URL: [Link])

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. (URL: [Link])

Sources

Troubleshooting low conversion rates with 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low conversion rates and other common issues encountered during its use in cross-coupling reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low to No Conversion of Starting Material

Question: I am attempting a cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) with 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole, but I am observing very low or no conversion of my starting material. What are the likely causes and how can I resolve this?

Answer: Low to no conversion in palladium-catalyzed cross-coupling reactions is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. The high reactivity of the carbon-iodine bond in your substrate makes it an excellent candidate for these transformations, but success hinges on a properly activated catalytic system and optimized conditions.[1]

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may have decomposed.

    • Solution: Ensure you are using a reliable palladium source. Modern precatalysts are often more effective than traditional sources like Pd(OAc)₂ as they form the active catalyst more cleanly.[2] For Pd(II) precatalysts, a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates can be beneficial.[2] Always handle palladium catalysts under an inert atmosphere (e.g., in a glovebox) to prevent oxidation.[3]

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The steric bulk of the tert-butyl group on your pyrazole may necessitate a specific ligand choice.

    • Solution: For Suzuki-Miyaura reactions, bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective.[4] For Sonogashira couplings, a classic Pd(PPh₃)₂Cl₂/CuI system is a reliable starting point.[4] In Buchwald-Hartwig aminations, the choice of ligand is highly dependent on the amine; for primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[2]

  • Incorrect Base Selection: The base plays a critical role in the catalytic cycle, but an incompatible base can hinder the reaction.

    • Solution: The choice of base is often empirical and substrate-dependent. For Suzuki reactions, inorganic bases like K₂CO₃ or K₃PO₄ are commonly used.[4][5] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or KOtBu are typical.[2] The physical properties of the base, such as particle size, can also impact the reaction; consider grinding the base before use.[2]

  • Solvent Issues: The solvent must be anhydrous and degassed, as water and oxygen can deactivate the catalyst.

    • Solution: Use a freshly distilled, anhydrous, and properly degassed solvent. Common solvents for these reactions include DMF, THF, toluene, or dioxane.[3][4] For Suzuki reactions, a mixture of an organic solvent and water is often used to dissolve the inorganic base.[4]

  • Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. For challenging couplings, microwave irradiation can sometimes be effective at providing localized heating and reducing reaction times.[6][7]

Issue 2: Significant Byproduct Formation (Dehalogenation or Homocoupling)

Question: My reaction shows consumption of the starting 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole, but the main product is the dehalogenated pyrazole or a homocoupled product. How can I suppress these side reactions?

Answer: The formation of dehalogenated or homocoupled byproducts indicates that undesired reaction pathways are competing with your desired cross-coupling. These side reactions are often related to the stability of the catalytic intermediates and the reaction conditions.

  • Dehalogenation: The iodopyrazole is reduced to the corresponding pyrazole. This can be a significant side reaction with iodopyrazoles.[8][9]

    • Solution:

      • Choice of Halogen: While you are starting with an iodopyrazole for its high reactivity, in some cases, the corresponding bromo- or chloro-pyrazole can be less prone to dehalogenation, albeit requiring more forcing conditions.[8][9]

      • Solvent and Base: The choice of solvent and base can influence the rate of dehalogenation. Protic solvents or bases containing water can be a source of protons for this side reaction. Ensure strictly anhydrous conditions.

      • Ligand Effects: Some ligands may promote dehalogenation more than others. Experiment with different ligands to find one that favors the desired cross-coupling pathway.

  • Homocoupling (Glaser Coupling in Sonogashira Reactions): You are observing dimerization of your alkyne coupling partner.

    • Solution:

      • Strictly Inert Atmosphere: Oxygen promotes the oxidative homocoupling of alkynes. Ensure your reaction is set up under a strictly inert atmosphere of nitrogen or argon.[3]

      • Reduce Copper Loading: In Sonogashira reactions, high concentrations of the copper co-catalyst can accelerate Glaser coupling. Reduce the amount of CuI to the minimum effective concentration.[3]

      • Slow Addition of Alkyne: Adding the alkyne slowly via a syringe pump can keep its instantaneous concentration low, favoring the cross-coupling pathway over homocoupling.[3]

      • Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol.[10]

Frequently Asked Questions (FAQs)

Q1: Is the N-H on my pyrazole a concern for catalyst inhibition? A1: No. The 1-position of your pyrazole is substituted with a tert-butyl group, which acts as a protecting group. This prevents the pyrazole from acting as a ligand and inhibiting the palladium catalyst, a common issue with N-H free pyrazoles.[1][11]

Q2: How should I store 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole? A2: Iodinated organic compounds can be sensitive to light and heat. It is recommended to store the compound in a cool, dark place, preferably under an inert atmosphere to prevent degradation over time.

Q3: How can I monitor the progress of my reaction? A3: Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[12][13][14] Taking small aliquots from the reaction mixture at regular intervals will allow you to track the consumption of starting materials and the formation of the product.

Q4: The tert-butyl group on my pyrazole seems to be sterically hindering. How does this affect my reaction? A4: The tert-butyl group at the N1 position does add steric bulk. This can influence the optimal choice of ligand and catalyst. You may need to screen a panel of bulky phosphine ligands to find the one that provides the best balance of steric and electronic properties to facilitate the reaction.[15]

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
Coupling TypePalladium SourceLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhosK₂CO₃ or K₃PO₄Toluene/H₂O or Dioxane/H₂O80-110
Sonogashira Pd(PPh₃)₂Cl₂PPh₃Et₃N or DIPATHF or DMFRoom Temp - 60
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂RuPhos or BrettPhosNaOtBu or KOtBuToluene or Dioxane90-120

Note: These are general starting points. Optimization for your specific substrate and coupling partner is often necessary.[2][4]

Step-by-Step Protocol: General Procedure for a Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium precatalyst (1-5 mol%), and the ligand (2-10 mol%).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Add the base (2.0-3.0 equiv.) and the anhydrous, degassed solvent.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.[12]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[4]

Visualizations

Diagram 1: Generalized Catalytic Cycle for Cross-Coupling Reactions

Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-X R-Pd(II)(X)L_n R-Pd(II)(X)L_n Oxidative Addition->R-Pd(II)(X)L_n Transmetalation Transmetalation R-Pd(II)(X)L_n->Transmetalation R'-M R-Pd(II)(R')L_n R-Pd(II)(R')L_n Transmetalation->R-Pd(II)(R')L_n Reductive Elimination Reductive Elimination R-Pd(II)(R')L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n Catalyst Regeneration R-R' Product Reductive Elimination->R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Diagram 2: Troubleshooting Workflow for Low Conversion

Troubleshooting Workflow Start Low Conversion Catalyst Catalyst System Active? Start->Catalyst Conditions Reaction Conditions Optimal? Catalyst->Conditions Yes Sol_Catalyst Use fresh catalyst/ligand Consider pre-activation Screen different ligands Catalyst->Sol_Catalyst No Reagents Reagents Pure & Dry? Conditions->Reagents Yes Sol_Conditions Increase temperature Check base compatibility Ensure inert atmosphere Conditions->Sol_Conditions No Success Improved Conversion Reagents->Success Yes Sol_Reagents Purify starting materials Use anhydrous, degassed solvent Reagents->Sol_Reagents No Sol_Catalyst->Start Re-run Sol_Conditions->Start Re-run Sol_Reagents->Start Re-run

Caption: Decision tree for troubleshooting low conversion rates in cross-coupling reactions.

References

  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles - Benchchem.
  • Sonogashira coupling - Wikipedia. Available from: [Link]

  • Solvent, base and Pd source effects on the model SM cross-coupling (CC)... - ResearchGate. Available from: [Link]

  • Optimization of Buchwald-Hartwig amination conditions - Benchchem.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc. Available from: [Link]

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Available from: [Link]

  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives - Benchchem.
  • A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones - Benchchem.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. Available from: [Link]

  • troubleshooting guide for Sonogashira coupling failures - Benchchem.
  • Comprehensive Analysis of Pyrazoline Analogs: Exploring Their Antioxidant Potential as Biofuel Additives - PMC. Available from: [Link]

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - Semantic Scholar. Available from: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Application Notes and Protocols: 4-Iodopyrazole in Catalysis - Benchchem.
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry. Available from: [Link]

  • The effect of various bases on the Suzuki coupling reaction a - ResearchGate. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Difficult 1-tert-Butyl-4-iodo-3-methyl-1H-pyrazole Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic cross-coupling. Working with highly substituted pyrazoles presents unique synthetic bottlenecks. This guide provides mechanistic insights, validated protocols, and troubleshooting workflows specifically tailored for the cross-coupling of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole .

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why is 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole so difficult to cross-couple compared to other aryl iodides? The difficulty arises from a combination of electronic deactivation and extreme steric hindrance. The pyrazole ring is inherently electron-rich, which makes the C4 position the least reactive site for the initial oxidative addition of the Palladium catalyst 1. Furthermore, the bulky tert-butyl group at N1 and the methyl group at C3 create a "steric canyon" around the C4-iodine bond. This congestion restricts the spatial approach of the active Pd(0) species, severely retarding both oxidative addition and the subsequent transmetalation step.

Q2: I am seeing complete consumption of my starting material, but my main isolated compound is the dehalogenated pyrazole (loss of iodine). How do I fix this? Protodehalogenation is the most common side reaction when coupling sterically hindered 4-iodopyrazoles 2. This occurs when the oxidative addition is successful, but the transmetalation step is too slow due to steric clashing between the Pd(II) complex and the incoming boronic acid. The stalled Pd(II) intermediate then undergoes protodepalladation. Solution: Switch to a highly active precatalyst like XPhos Pd G2 or SPhos Pd G2 . These dialkylbiaryl phosphine ligands are electron-rich (accelerating oxidative addition) and bulky (forcing the reductive elimination of the product). Additionally, lower the reaction temperature to 80 °C and use a stronger, aqueous base (e.g., K₃PO₄ in Dioxane/H₂O) to accelerate transmetalation.

Q3: Can I perform a Buchwald-Hartwig amination on this substrate? Yes, but standard ligands like BINAP or dppf will fail. For the C4-amination of highly hindered pyrazoles, you must use bulky, electron-rich ligands such as tBuDavePhos or tBuXPhos paired with a robust Pd source like Pd(dba)₂ 3. Copper-catalyzed (CuI) approaches are also viable, particularly when using aliphatic amines, provided a diamine or phenanthroline ligand is used under microwave irradiation 4.

Part 2: Catalyst Selection & Quantitative Data

Selecting the right catalyst system is the single most critical variable for this substrate. The table below summarizes the comparative performance of various ligand systems based on historical cross-coupling data for hindered 4-halopyrazoles []().

Catalyst / Ligand SystemReactivity (Oxidative Addition)Steric ToleranceDehalogenation RiskTypical YieldRecommended Application
Pd(PPh₃)₄ LowPoorHigh (>40%)< 20%Not recommended for C4-iodopyrazoles.
Pd(dppf)Cl₂ ModerateModerateHigh (20-30%)30 - 50%Unhindered boronic acids only.
SPhos Pd G2 HighHighLow (<5%)85 - 95%Suzuki coupling with electron-rich boronic acids.
XPhos Pd G2 Very HighVery HighVery Low (<2%)80 - 93%Suzuki coupling with highly hindered boronic acids.
Pd(dba)₂ / tBuDavePhos HighVery HighN/A75 - 85%Buchwald-Hartwig amination (secondary amines).

Part 3: Mechanistic & Workflow Visualizations

To successfully troubleshoot, you must understand where the catalytic cycle is failing.

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst PdII_OA Pd(II) Ar-I Complex (Bottleneck 1: Oxidative Addition) Pd0->PdII_OA + 1-tBu-4-I-3-Me-Pyrazole PdII_TM Pd(II) Ar-Ar' Complex (Bottleneck 2: Transmetalation) PdII_OA->PdII_TM + Ar'-B(OH)2 / Base SideProd Dehalogenated Byproduct PdII_OA->SideProd Slow TM / Protodepalladation Product Cross-Coupled Product PdII_TM->Product Reductive Elimination Product->Pd0 Regenerate Pd(0)

Figure 1: Catalytic cycle highlighting steric and electronic bottlenecks in 4-iodopyrazole couplings.

Troubleshooting Start Issue: Low Yield Check1 Is starting material consumed? Start->Check1 PathA No: Poor Oxidative Addition Check1->PathA SM Remains PathB Yes: Side Reactions Check1->PathB SM Consumed SolA Switch to XPhos/SPhos PathA->SolA Check2 Identify major byproduct PathB->Check2 Byprod1 Dehalogenation Check2->Byprod1 Byprod2 Boronic Acid Homocoupling Check2->Byprod2 SolB1 Use Pd G2/G3, lower temp Byprod1->SolB1 SolB2 Slow addition, degas solvent Byprod2->SolB2

Figure 2: Decision tree for troubleshooting failed 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole couplings.

Part 4: Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. They include specific visual and chemical checkpoints to ensure the causality of the reaction is maintained throughout the workflow.

Protocol A: Sterically Hindered Suzuki-Miyaura Coupling

Objective: Couple 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole with an aryl boronic acid while suppressing protodehalogenation.

  • Preparation (Inert Atmosphere Required): In a rigorously dried Schlenk flask or glovebox vial, add 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole (1.0 equiv), the aryl boronic acid (1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G2 (0.05 equiv). Causality Note: The G2 precatalyst ensures a rapid, 1:1 generation of the active L-Pd(0) species, preventing the formation of unligated palladium that leads to dehalogenation.

  • Solvent Introduction: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.2 M concentration).

  • Self-Validating Checkpoint 1 (Visual): Upon addition of the solvent and initial warming to 40 °C, the mixture should transition to a homogeneous yellow/orange solution. If the solution turns black within 15 minutes, the catalyst has crashed out (palladium black) due to oxygen contamination or poor ligand binding.

  • Heating: Heat the reaction to 80 °C for 12 hours. Do not exceed 90 °C, as thermal degradation of the boronic acid outpaces the sterically hindered transmetalation.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination (C4-Position)

Objective: C-N bond formation at the highly hindered C4 position using secondary amines.

  • Preparation: In a glovebox, charge a pressure vessel with 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole (1.0 equiv), the desired secondary amine (1.5 equiv), and sodium tert-butoxide (2.0 equiv).

  • Catalyst/Ligand Assembly: Add Pd(dba)₂ (0.10 equiv) and tBuDavePhos (0.20 equiv). Causality Note: The extreme steric bulk of tBuDavePhos is strictly required here to force the challenging reductive elimination step of the bulky pyrazole-amine complex.

  • Reaction: Add anhydrous Toluene (0.1 M). Seal the vessel, remove from the glovebox, and heat to 100 °C for 18 hours.

  • Self-Validating Checkpoint 2 (Chemical): Monitor via LC-MS after 4 hours. You should observe the intermediate mass of the oxidative addition complex if the amine is too bulky to bind. If starting material is untouched, the Pd(0) generation failed (check base quality).

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry, and purify via reverse-phase chromatography if co-elution with the amine occurs on normal phase.

Part 5: References

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates Source: ACS Publications URL:

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: ACS Publications URL:

  • A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions Source: BenchChem URL:

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine Source: ResearchGate URL:

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs Source: Semantic Scholar URL:

Sources

Technical Support Center: Scale-Up Synthesis of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of substituted pyrazoles. The transition of 4-iodopyrazole synthesis from the laboratory bench to a multikilogram scale presents unique challenges in thermal management, regioselectivity, and purification[1]. This guide is designed for researchers, process chemists, and drug development professionals to troubleshoot and optimize the iodination of 1-tert-butyl-3-methyl-1H-pyrazole.

Process Overview

G A 1. Substrate Preparation (1-tert-butyl-3-methyl-1H-pyrazole in DMF) B 2. Controlled Reagent Addition (NIS, 0°C to 5°C) A->B C 3. Thermal Management (Exotherm Control) B->C D 4. In-Process Monitoring (HPLC / TLC) C->D E 5. Reaction Quenching (Aqueous Na2S2O3) D->E F 6. Isolation & Purification (Aqueous Wash & Crystallization) E->F

Figure 1: Standard workflow for the scale-up iodination of substituted pyrazoles.

Section 1: Reaction Optimization & Regioselectivity (FAQs)

Q: How do we ensure strict regioselectivity at the C-4 position during scale-up? A: Maintaining regioselectivity upon scale-up is crucial, as the formation of undesired isomers is heavily influenced by reaction conditions[1]. The C-4 position of the pyrazole ring is the most electron-rich site, making it the natural target for electrophilic aromatic substitution. Furthermore, the bulky 1-tert-butyl group provides significant steric hindrance, suppressing substitution at the C-5 position. To guarantee >99% regioselectivity, utilize N-iodosuccinimide (NIS) as the iodinating agent. NIS provides a controlled release of the electrophilic iodine species ( I+ ), which prevents the over-iodination often seen with more aggressive reagents[1].

Q: What are the primary iodinating agents recommended for multikilogram scale, and how do they compare? A: For large-scale pharmaceutical synthesis, N-iodosuccinimide (NIS) is the industry standard due to its reliable regioselectivity and manageable safety profile[1]. However, "green" alternatives are gaining traction. An alternative method utilizes Molecular Iodine ( I2​ ) and Hydrogen Peroxide ( H2​O2​ ) in an aqueous or alcoholic medium. This system is highly atom-economic, generating water as the primary byproduct, though it requires stringent control of the oxidant to prevent safety hazards[2].

Data Presentation: Comparison of Iodinating Agents for Scale-Up
Iodinating AgentRegioselectivityExotherm RiskPrimary ByproductScalability Rating
NIS in DMF/MeCN Excellent (>99% C-4)ModerateSuccinimideHigh (Industry Standard)
I2​ / H2​O2​ in H2​O GoodHigh (Oxidant)WaterModerate (Green Alternative)
I2​ / KIO3​ GoodModeratePotassium saltsModerate
Section 2: Thermal Management & Scale-Up Safety (FAQs)

Q: We experienced a severe temperature spike during the addition of the iodinating agent. How do we manage this exotherm? A: Iodination reactions are inherently exothermic. On a scale larger than 1 kg, bulk addition of the iodinating agent will overwhelm standard cooling systems, potentially leading to solvent boiling, degradation of the pyrazole core, or a runaway reaction[1].

  • Causality & Solution: The exotherm is caused by the rapid formation of the sigma complex during electrophilic attack. Ensure the reactor is equipped with adequate cooling capacity (e.g., a jacketed reactor with a chiller). Implement a gradual, portion-wise addition of NIS over 1 to 2 hours, maintaining the internal reactor temperature strictly between 0°C and 5°C[1].

Q: What is the self-validating protocol for quenching the reaction to ensure safety and prevent downstream contamination? A: Unreacted electrophilic iodine must be neutralized before solvent evaporation or workup. Failing to do so can result in continued side-reactions or the concentration of hazardous reactive species.

  • Protocol: Quench the reaction mixture using a 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ). The thiosulfate acts as a reducing agent, converting active iodine ( I2​ or I+ ) into inert, water-soluble iodide ( I− ). The quench is self-validating: the reaction mixture will visibly transition from a dark red/brown (indicating active iodine) to a pale yellow or colorless solution once the active species are fully neutralized.

Section 3: Experimental Methodology
Step-by-Step Protocol: 1 kg Scale Synthesis using NIS

This methodology utilizes NIS to ensure high regioselectivity and yield for 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole.

  • Reactor Preparation: Purge a 20 L jacketed glass reactor with Nitrogen ( N2​ ). Set the chiller to 0°C.

  • Substrate Dissolution: Charge the reactor with 1.0 kg (approx. 7.23 mol) of 1-tert-butyl-3-methyl-1H-pyrazole. Add 8.0 L of anhydrous N,N-Dimethylformamide (DMF). Stir at 150 rpm until complete dissolution is achieved.

  • Cooling: Allow the internal temperature to reach 0°C to 2°C.

  • Reagent Addition: Weigh 1.71 kg (7.60 mol, 1.05 equiv) of N-iodosuccinimide (NIS). Add the NIS to the reactor in 10 equal portions over 2 hours. Critical Control Parameter: Monitor the internal thermocouple. Do not allow the internal temperature to exceed 5°C during the addition[1].

  • Reaction Maturation: Once addition is complete, maintain the temperature at 5°C for 1 hour, then gradually warm to room temperature (20°C) and stir for an additional 4 hours.

  • In-Process Control (IPC): Pull a 1 mL sample, quench with aqueous Na2​S2​O3​ , extract with ethyl acetate, and analyze via HPLC. Proceed only when starting material is <1%[1].

  • Quenching: Cool the reactor back to 10°C. Slowly add 2.0 L of 10% aqueous Na2​S2​O3​ over 30 minutes. The solution color will lighten significantly.

  • Extraction & Washing: Add 10.0 L of Ethyl Acetate (EtOAc) and 5.0 L of water. Agitate for 15 minutes, then allow phase separation. Extract the aqueous layer with an additional 3.0 L of EtOAc. Combine the organic layers.

  • Succinimide Removal: Wash the combined organic layers with 3 x 3.0 L of slightly alkaline water (pH 8-9, using NaHCO3​ ) to remove DMF and the succinimide byproduct.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Crystallize the crude product from a mixture of heptane/ethyl acetate to yield pure 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole.

Section 4: Troubleshooting Logic

G Start Issue Detected During Scale-Up Q1 Is the overall yield lower than 80%? Start->Q1 Q2 Are there multiple regioisomers present? Q1->Q2 No A1 ACTION: Verify reaction completion via HPLC before quenching. Extend maturation time. Q1->A1 Yes A2 ACTION: Lower addition temp strictly to 0°C. Check NIS purity and avoid excess equivalents. Q2->A2 Yes A3 ACTION: Optimize aqueous washes (pH 8-9) to remove succinimide. Recrystallize from Heptane. Q2->A3 No (Purity Issue)

Figure 2: Troubleshooting logic tree for common issues encountered during pyrazole iodination.

References
  • ResearchGate. "Green iodination of pyrazoles with iodine/hydrogen peroxide in water". ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Comparative Reactivity Guide: 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole vs. its 4-Bromo Equivalent in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern synthesis, recognized as a privileged structure in a multitude of therapeutic agents.[1] The strategic functionalization of this core, particularly at the C4 position, is a critical step in building molecular diversity for structure-activity relationship (SAR) studies. This guide provides an in-depth, objective comparison of two key precursors for this purpose: 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole and its 4-bromo counterpart.

The choice between an aryl iodide and an aryl bromide is not merely one of cost or availability; it is a strategic decision that profoundly impacts reaction kinetics, catalyst selection, and the potential for side reactions. This document synthesizes experimental data and mechanistic principles to empower chemists to make the most informed choice for their specific synthetic challenge.

The Fundamental Principle: Carbon-Halogen Bond Dissociation Energy

The reactivity of halo-heterocycles in palladium-catalyzed cross-coupling reactions is fundamentally governed by the rate-determining oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond. The energy required for this step is directly related to the C-X bond strength. The established trend is:

C–I < C–Br < C–Cl [1]

Consequently, the general order of reactivity for 4-halopyrazoles is I > Br > Cl .[1] The weaker carbon-iodine bond allows for oxidative addition under milder conditions (lower temperatures, less active catalysts) compared to the more robust carbon-bromine bond. However, this higher reactivity is a double-edged sword. The same lability that facilitates the desired reaction can also open pathways to undesired side reactions, most notably, dehalogenation (hydrodehalogenation), where the halogen is replaced by a hydrogen atom.[1][2]

The following diagram illustrates the critical oxidative addition step within a generic Suzuki-Miyaura catalytic cycle, highlighting the differential energy requirements.

G cluster_main Generic Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L₂ pdi Iodo-Pyrazole (R-I) pd0->pdi Oxidative Addition (Lower Energy) pdbr Bromo-Pyrazole (R-Br) pd0->pdbr Oxidative Addition (Higher Energy) pd_complex_i R-Pd(II)-I(L)₂ pdi->pd_complex_i pd_complex_br R-Pd(II)-Br(L)₂ pdbr->pd_complex_br transmetal Transmetalation (e.g., with R'-B(OH)₂) pd_complex_i->transmetal pd_complex_br->transmetal reductive_elim Reductive Elimination transmetal->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Product (R-R') reductive_elim->product

Caption: Oxidative addition is faster and requires less energy for the C-I bond.

Head-to-Head Comparison in Key Cross-Coupling Reactions

We will now examine the performance of both substrates in three of the most pivotal transformations in modern synthetic chemistry: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.[3] Here, the higher reactivity of the iodo-pyrazole is often a distinct advantage, enabling efficient coupling under milder conditions.

SubstrateCoupling PartnerCatalyst SystemBase / SolventTemp. (°C)Yield (%)Source
1-Aryl-3-CF₃-4-iodopyrazole Phenylboronic acidPd(PPh₃)₄Na₂CO₃ / Toluene, EtOH, H₂O8056%[4]
Unprotected 4-bromopyrazole 4-Methoxyphenylboronic acidXPhos Precatalyst (P1)K₃PO₄ / Dioxane, H₂O10086%[5]
Unprotected 4-bromopyrazole 3-Thienylboronic acidXPhos Precatalyst (P1)K₃PO₄ / Dioxane, H₂O10061%[5]

Analysis & Field Insights:

  • Reactivity Advantage (Iodo): The 4-iodopyrazole can often be coupled at lower temperatures and may require a less sophisticated or lower-loading catalyst system. This is particularly advantageous for substrates containing sensitive functional groups. The C-I bond's high reactivity makes it an excellent choice for forming new C-C bonds.[6]

  • Stability and Yield (Bromo): The 4-bromo analog, while requiring more forcing conditions (higher temperature and a highly active catalyst like an XPhos-based system), can provide very high yields.[5] Its greater stability reduces the risk of hydrodehalogenation, which can plague the more reactive iodo-substrates, especially in reactions requiring long heating times or strong bases.[1][2] In some cases, the slower reaction of bromides can lead to cleaner product profiles.[5]

The Sonogashira reaction, which couples terminal alkynes with aryl halides, is indispensable for installing alkyne functionalities.[7][8] The reaction almost exclusively relies on the superior reactivity of iodides and bromides over chlorides.

SubstrateCoupling PartnerCatalyst SystemBase / SolventYield (%)Source
1-(Protected)-3-iodopyrazole derivs.PhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃N / THFHigh[9][10]
1-Aryl-3-CF₃-4-iodopyrazole PhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃N / THF65%[4]

Analysis & Field Insights:

  • Iodide is the Substrate of Choice: For Sonogashira couplings, aryl iodides are overwhelmingly preferred. The reaction proceeds smoothly under standard Pd/Cu co-catalyzed conditions, often at room temperature, to give high yields of the desired alkynylated pyrazole.[7][9][10] The high reactivity of the C-I bond is a significant asset here.

  • Bromide Reactivity: While aryl bromides can be used, they typically require higher temperatures, different ligands, or modified catalyst systems to achieve comparable efficiency. The reactivity difference is so pronounced that it's possible to selectively couple an aryl iodide in the presence of an aryl bromide.[7] For routine Sonogashira reactions on a pyrazole core, the 4-iodo derivative is the logical and most efficient starting material.

The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds.[11] The choice between the iodo and bromo pyrazole in this context is highly nuanced and depends critically on the nature of the amine coupling partner.

SubstrateAmineCatalyst SystemBase / SolventTemp. (°C)Yield (%)Source
4-Bromo -1-tritylpyrazolePiperidine (no β-H)Pd(dba)₂, tBuDavePhosKOtBu / Xylene160 (MW)60%[12][13]
4-Iodo -1-tritylpyrazolePiperidine (no β-H)Pd(dba)₂, tBuDavePhosKOtBu / Xylene160 (MW)39%[12]
4-Iodo -1-tritylpyrazoleAllylamine (with β-H)CuI, LigandKOtBu / DMF10072%[12]
4-Bromo -1-tritylpyrazoleAllylamine (with β-H)Pd(dba)₂, tBuDavePhosKOtBu / Xylene160 (MW)6%[13]

Analysis & Field Insights:

  • Amines Lacking β-Hydrogens (e.g., Piperidine, Morpholine): For this class of amines, palladium catalysis is highly effective. Interestingly, experimental data shows that the 4-bromo-pyrazole was more effective , providing a significantly higher yield (60%) than the 4-iodo analog (39%) under identical Pd-catalyzed conditions.[12][13] This counterintuitive result is likely due to the iodo-substrate's instability at high temperatures, leading to decomposition or side reactions that lower the yield.

  • Amines with β-Hydrogens (e.g., Allylamine, Primary Alkylamines): These amines are prone to β-hydride elimination, a side reaction that plagues Pd-catalyzed systems, resulting in very low yields with the 4-bromo-pyrazole (6%).[12][13] In this critical scenario, a switch to a copper-catalyzed (Ullmann-type) system is necessary . Here, the 4-iodo-pyrazole is the superior substrate , furnishing the desired product in good yield (72%) where the Pd-catalyzed reaction fails.[11][12]

Strategic Decision Workflow

The choice of starting material is a critical control point in a synthetic sequence. The following workflow provides a logical framework for selecting the optimal 4-halopyrazole based on the intended chemistry.

G start Start: C4-Functionalization of 1-tert-butyl-3-methyl-1H-pyrazole reaction_type What is the desired cross-coupling reaction? start->reaction_type suzuki Suzuki-Miyaura (C-C) reaction_type->suzuki sonogashira Sonogashira (C-C, alkyne) reaction_type->sonogashira buchwald Buchwald-Hartwig (C-N) reaction_type->buchwald suzuki_q Are mild conditions critical? suzuki->suzuki_q use_iodo Use 4-Iodo-Pyrazole sonogashira->use_iodo Default choice for highest reactivity buchwald_q Does the amine have β-hydrogens? buchwald->buchwald_q suzuki_q->use_iodo Yes use_bromo Use 4-Bromo-Pyrazole suzuki_q->use_bromo No (prioritize stability/ cleanliness) buchwald_q->use_iodo Yes (requires CuI catalyst) buchwald_q->use_bromo No (preferred for Pd catalyst)

Caption: Decision framework for selecting the optimal 4-halopyrazole substrate.

Representative Experimental Protocols

The following protocols are generalized, self-validating procedures based on established methodologies. Researchers must optimize conditions for their specific substrates.

  • System: To a microwave vial charged with the 1-tert-butyl-4-bromo-3-methyl-1H-pyrazole (1.0 equiv), arylboronic acid (1.5-2.0 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv) is added an XPhos-based palladium precatalyst (e.g., P1, 6-7 mol%).[5]

  • Solvent: The vial is charged with a degassed mixture of 1,4-dioxane and water (4:1).[5]

  • Execution: The vial is sealed and heated to 100-110 °C for 12-24 hours, or until reaction completion is observed by TLC/LC-MS.

  • Workup: Upon cooling, the reaction is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Causality: The use of a highly active Buchwald-type phosphine ligand (XPhos) and precatalyst is essential to facilitate the challenging oxidative addition of the Pd(0) into the strong C-Br bond.[5]

  • System: A Schlenk flask is charged with 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-5 mol%), and copper(I) iodide (CuI, 2-5 mol%). The flask is evacuated and backfilled with argon or nitrogen.

  • Solvent & Reagents: Anhydrous, degassed THF and triethylamine (Et₃N, 2-3 equiv) are added via syringe, followed by the terminal alkyne (1.1-1.2 equiv).[9][10]

  • Execution: The reaction is stirred at room temperature for 4-16 hours. Progress is monitored by TLC/LC-MS. Gentle heating (40-50 °C) may be applied if the reaction is sluggish.

  • Workup: The reaction mixture is filtered through a pad of celite to remove catalyst residues, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Causality: The classic Pd/Cu co-catalyst system is highly effective for the reactive C-I bond.[7] Copper(I) is believed to form a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex, facilitating the coupling.[7]

  • System: To a Schlenk tube is added 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole (1.0 equiv), copper(I) iodide (CuI, 20 mol%), 2-isobutyrylcyclohexanone (ligand, 40 mol%), and potassium tert-butoxide (KOtBu, 2.0 equiv).[11][12]

  • Solvent & Reagents: The tube is evacuated and backfilled with argon. Anhydrous N,N-dimethylformamide (DMF) and the amine (1.5-2.0 equiv) are added.[11][12]

  • Execution: The tube is sealed and heated in an oil bath at 100 °C for 12-24 hours.

  • Workup: After cooling, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified via column chromatography.

  • Causality: For amines bearing β-hydrogens, palladium catalysts are prone to β-hydride elimination. A switch to a copper(I) iodide system circumvents this problematic side reaction, enabling effective C-N bond formation where palladium fails.[11][12] The more reactive C-I bond is essential for the efficiency of this copper-catalyzed Ullmann-type coupling.

References

  • A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions. Benchchem.
  • Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. Organic Letters.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
  • Application Notes and Protocols: 4-Iodopyrazole in C
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Deriv
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances.
  • Sonogashira reaction. Wikipedia.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Arkivoc.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Suzuki Coupling. Organic Chemistry Portal.

Sources

A Comparative Guide to HPLC Method Validation for the Purity Determination of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel compounds like 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole, a potent pyrazole derivative with significant therapeutic potential, a robust and reliable analytical method for purity determination is paramount. This guide provides an in-depth, experience-driven comparison of key validation parameters for a stability-indicating High-Performance Liquid Chromatography (HPLC) method, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] We will not only detail the "how" but, more importantly, the "why" behind the experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals.

The Analytical Challenge and Strategic Approach

1-tert-butyl-4-iodo-3-methyl-1H-pyrazole, as a heterocyclic compound, presents a unique analytical challenge. The presence of iodine and a tertiary butyl group can influence its chromatographic behavior and potential degradation pathways. Therefore, the primary objective is to develop a stability-indicating HPLC method capable of separating the main compound from its potential process-related impurities and degradation products.[4][5][6] Our approach is to establish a method that is not only precise and accurate for routine quality control but also robust enough to withstand the rigors of inter-laboratory transfers and long-term use.

Foundational HPLC Method

Before validation, a suitable HPLC method must be developed. Based on the analysis of similar pyrazole derivatives, a reversed-phase HPLC method is a logical starting point.[7][8][9][10] The following hypothetical method will serve as the basis for our validation studies:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Trifluoroacetic acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

The Workflow of Method Validation

The validation process is a systematic journey to demonstrate that the analytical method is fit for its intended purpose.[2][11] Our workflow is designed to logically build confidence in the method's performance.

ValidationWorkflow A Method Development B System Suitability A->B C Specificity (Forced Degradation) B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Method Validation Report H->I

Caption: HPLC Method Validation Workflow.

In-Depth Analysis of Validation Parameters

System Suitability: The Daily Checkpoint

Why it's critical: Before any validation or sample analysis, we must confirm that the chromatographic system is performing adequately. System suitability tests are a set of checks to ensure the system's precision and resolving power on the day of analysis.[12]

Experimental Protocol:

  • Prepare a standard solution of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole at a concentration of 100 µg/mL.

  • Inject the standard solution six replicate times.

  • Calculate the relative standard deviation (RSD) of the peak area, retention time, theoretical plates, and tailing factor.

Acceptance Criteria:

ParameterAcceptance Criteria
RSD of Peak Area ≤ 1.0%
RSD of Retention Time ≤ 1.0%
Theoretical Plates > 2000
Tailing Factor ≤ 2.0
Specificity: Proving Selectivity Through Forced Degradation

Why it's critical: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] Forced degradation studies are the cornerstone of establishing the stability-indicating nature of a purity assay.[4][5][6][14][15] By intentionally degrading the drug substance, we can ensure that the method can separate the intact API from any degradation products that might form under various stress conditions.

Experimental Protocol:

  • Expose solutions of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole (1 mg/mL) to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for 7 days.

  • Analyze the stressed samples by the proposed HPLC method.

  • Assess the peak purity of the main peak using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants.

Acceptance Criteria:

  • The method should demonstrate baseline resolution between the main peak and all degradation product peaks.

  • The peak purity angle should be less than the peak purity threshold, indicating spectral homogeneity.

  • A target degradation of 5-20% is desirable to demonstrate that the method can detect degradation without completely destroying the molecule.[14]

Linearity and Range: Quantifying the Relationship

Why it's critical: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[16] This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[13]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole ranging from 50% to 150% of the nominal analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be minimal and not significantly different from zero.
Accuracy: Closeness to the Truth

Why it's critical: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13] In essence, it measures how close the experimental results are to the actual concentration.

Experimental Protocol:

  • Prepare samples in triplicate at three concentration levels across the range (e.g., 80%, 100%, and 120% of the nominal concentration). This can be done by spiking a placebo with known amounts of the API.

  • Analyze the samples and calculate the percent recovery.

Acceptance Criteria:

Concentration LevelMean % Recovery
80%98.0 - 102.0%
100%98.0 - 102.0%
120%98.0 - 102.0%
Precision: Consistency of Measurement

Why it's critical: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[17] It is evaluated at two levels: repeatability and intermediate precision.

Precision cluster_repeatability Same Day, Same Analyst, Same Equipment cluster_intermediate Different Days, Different Analysts, Different Equipment A Precision B Repeatability (Intra-day) A->B C Intermediate Precision (Inter-day) A->C

Caption: Levels of Precision in Method Validation.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole at 100% of the test concentration.

    • Analyze the samples on the same day, by the same analyst, using the same instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and preferably on a different instrument.

    • Calculate the RSD of the combined results from both days.

Acceptance Criteria:

Precision LevelAcceptance Criteria (%RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Measuring the Boundaries

Why it's critical: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11] These are crucial for impurity analysis.

Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria:

  • The LOQ should be verified by analyzing a minimum of six replicates at this concentration and demonstrating acceptable precision and accuracy.

Robustness: Resilience to Minor Changes

Why it's critical: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[18]

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time.

  • Analyze a standard solution under each modified condition.

  • Evaluate the effect on system suitability parameters.

Example Variations:

ParameterOriginal ConditionVaried Condition 1Varied Condition 2
Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/min
Column Temperature 30 °C28 °C32 °C
Mobile Phase Composition 60:40 ACN:Water58:42 ACN:Water62:38 ACN:Water

Acceptance Criteria:

  • The system suitability parameters should remain within the acceptance criteria for all varied conditions.

Conclusion: A Foundation of Quality

This comprehensive guide outlines a robust framework for the HPLC method validation for determining the purity of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole. By systematically evaluating each validation parameter and understanding the scientific rationale behind the experimental design, researchers can ensure the development of a reliable, accurate, and precise analytical method. This not only satisfies regulatory requirements but also builds a strong foundation of quality into the entire drug development process. The principles and methodologies discussed here provide a transferable and defensible approach for the validation of analytical methods for a wide range of pharmaceutical compounds.

References

  • A BRIEF REVIEW ON HPLC METHOD VALIDATION. (n.d.). Jetir.Org. Retrieved March 28, 2026, from [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2025, April 15). ijarsct. Retrieved March 28, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved March 28, 2026, from [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved March 28, 2026, from [Link]

  • Acceptance criteria of validation parameters for HPLC. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). Chromatography Online. Retrieved March 28, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved March 28, 2026, from [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. (2018, February 17). SIELC Technologies. Retrieved March 28, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx. Retrieved March 28, 2026, from [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare. Retrieved March 28, 2026, from [Link]

  • EMA. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved March 28, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved March 28, 2026, from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved March 28, 2026, from [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022, July 5). PMC. Retrieved March 28, 2026, from [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (2024, December 23). Wiley Online Library. Retrieved March 28, 2026, from [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025, November 12). PMC. Retrieved March 28, 2026, from [Link]

  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 23). Lab Manager. Retrieved March 28, 2026, from [Link]

  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (2024, June 13). ACS Omega. Retrieved March 28, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved March 28, 2026, from [Link]

Sources

Strategic Selection of Pyrazole Intermediates: A Comparative Guide to 4-Iodo vs. 4-Bromo Leaving Group Efficiency

Author: BenchChem Technical Support Team. Date: April 2026

The functionalization of the pyrazole core at the C4 position is a cornerstone operation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. When designing a synthetic route involving transition-metal-catalyzed cross-coupling, chemists frequently face a pivotal decision: should they utilize a 4-iodopyrazole or a 4-bromopyrazole intermediate?

While standard organic chemistry heuristics suggest that iodine is universally the superior leaving group due to its size and polarizability, empirical data in pyrazole chemistry reveals a much more nuanced reality. This guide provides an objective, mechanistically grounded comparison to help you select the optimal intermediate for your specific catalytic system.

Mechanistic Causality: The "Why" Behind Leaving Group Efficiency

In palladium-catalyzed cross-coupling reactions, the reactivity of halopyrazoles is primarily dictated by the carbon-halogen bond dissociation energy (BDE). The C-I bond is significantly weaker and more polarizable than the C-Br bond, making 4-iodopyrazole intrinsically more reactive toward the initial oxidative addition step by the Pd(0) catalyst 1[1].

However, this hyper-reactivity is a double-edged sword. The rapid formation of the Pd(II)-I intermediate can outpace the subsequent transmetalation step, especially when using sterically hindered or electronically deactivated coupling partners. During this kinetic bottleneck, the highly reactive Pd(II)-I species becomes susceptible to protodehalogenation —a parasitic side reaction that replaces the halogen with a proton, yielding the unsubstituted pyrazole core and permanently consuming the starting material[1].

Conversely, the stronger C-Br bond in 4-bromopyrazole undergoes a more controlled oxidative addition. This slower initial step better aligns with the rate of transmetalation, minimizing the buildup of reactive intermediates and effectively suppressing the dehalogenation pathway 2[2]. Additionally, crystallographic and spectroscopic studies indicate that 4-iodo and 4-bromo pyrazoles form different halogen-bonding networks in the solid state (catemeric vs. trimeric), which can subtly influence their solubility and handling during reaction setup 3[3].

Reaction Pathway Visualization

The logical divergence between these two leaving groups during a standard catalytic cycle is mapped below.

Pathway Pd Pd(0) Catalyst node_I 4-Iodopyrazole (Weaker C-I Bond) Pd->node_I Oxidative Addition node_Br 4-Bromopyrazole (Stronger C-Br Bond) Pd->node_Br Oxidative Addition Pd_I Pd(II)-I Complex (Highly Reactive) node_I->Pd_I Fast Pd_Br Pd(II)-Br Complex (Stable Intermediate) node_Br->Pd_Br Controlled Dehal Hydrodehalogenation (Side Product) Pd_I->Dehal Major Competing Pathway Cross Transmetalation & Reductive Elimination Pd_I->Cross Secondary Pd_Br->Cross Primary Pathway Prod_I Coupled Product (Lower Yield due to Side Rxn) Cross->Prod_I Prod_Br Coupled Product (Higher Isolated Yield) Cross->Prod_Br

Divergent catalytic pathways of 4-iodo vs 4-bromo pyrazoles in Pd-catalyzed cross-coupling.

Comparative Performance in Cross-Coupling

The choice between iodine and bromine is highly dependent on the specific cross-coupling methodology being employed. The table below summarizes the quantitative performance trends across major reaction classes.

Reaction Class4-Iodopyrazole (C-I) Efficiency4-Bromopyrazole (C-Br) EfficiencyMechanistic Driver
Suzuki-Miyaura Moderate. High risk of dehalogenation.High. Excellent isolated yields.Protodehalogenation outcompetes transmetalation for highly reactive Pd(II)-I intermediates[1].
Heck Alkenylation High. Excellent conversion.Low to Moderate. Requires forcing conditions.Fast oxidative addition of C-I drives the cycle before alkene insertion can occur[1].
Sonogashira High. Proceeds under mild conditions.Moderate. Needs elevated temperatures.Terminal alkynes rapidly trap the Pd(II)-I complex, preventing side reactions[1].
C-N Amination Moderate. Often yields complex mixtures.High. Preferred for Pd/Cu-catalyzed amination.Stronger C-Br bond prevents premature catalyst degradation during slower amination steps4[4].

Experimental Methodologies: Self-Validating Suzuki-Miyaura Workflow

To objectively evaluate the leaving group efficiency in your own laboratory, we recommend the following self-validating protocol. This workflow is designed not just to synthesize the product, but to mechanistically prove why a reaction might be failing by actively tracking the mass balance of the dehalogenation pathway.

Objective : Empirically determine the optimal leaving group for a specific boronic acid coupling partner while monitoring for catalytic divergence.

Materials :

  • 4-Iodopyrazole and 4-Bromopyrazole (1.0 mmol each)

  • Phenylboronic acid (1.2 mmol)

  • Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol)

  • Solvent: 1,4-Dioxane/H₂O (4:1 v/v, 5 mL), degassed.

Step-by-Step Procedure & Causality :

  • Parallel Reaction Assembly : Set up two identical Schlenk flasks. Charge Flask A with 4-iodopyrazole and Flask B with 4-bromopyrazole.

    • Causality: Running parallel reactions under identical atmospheric and solvent conditions isolates the halogen's bond dissociation energy as the sole variable.

  • Catalyst Activation : Add the boronic acid, base, and solvent to both flasks. Purge with N₂ for 10 minutes before adding the Pd(dppf)Cl₂ catalyst. Heat the mixtures to 80°C.

  • In-Process Validation (t = 1h, 3h) : Extract a 20 µL aliquot from each flask, dilute in MeCN, and analyze via LC-MS and TLC.

    • Self-Validating Checkpoint: On the LC-MS trace for Flask A (Iodo), specifically extract the ion chromatogram for the mass corresponding to the unsubstituted pyrazole core (protodehalogenation). If this peak integrates to >15% relative to the product, your transmetalation step is too slow to outcompete the side reaction. Flask B (Bromo) should show a cleaner conversion profile with minimal dehalogenation.

  • Workup : Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Isolation : Purify via flash chromatography (Hexanes/EtOAc gradient) to determine the true isolated yield. You will typically find that despite Flask A showing faster initial consumption of the starting material by TLC, Flask B yields a higher mass of the analytically pure coupled product.

Sources

A Senior Application Scientist's Guide to Iodopyrazole Scaffolds in Drug Design: A Comparative Analysis of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, integral to numerous FDA-approved drugs.[1][2] Its value is significantly enhanced through strategic substitution, with halogenation—particularly iodination—offering a powerful tool for modulating physicochemical properties and providing a synthetic handle for diversification. This guide provides an in-depth comparison of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole against other iodinated pyrazole isomers for researchers and drug development professionals. We will dissect the nuanced roles of substitution patterns on the pyrazole core, examining how the choice of isomer impacts synthetic strategy, structure-activity relationships (SAR), and pharmacokinetic profiles. Supported by experimental data and detailed protocols, this guide aims to equip scientists with the rationale needed to select the optimal iodopyrazole building block for their drug discovery campaigns.

The Strategic Value of Iodopyrazoles in Medicinal Chemistry

The pyrazole nucleus is a five-membered heterocycle with two adjacent nitrogen atoms, a structure that imparts unique physicochemical properties beneficial for drug design.[2][3] Pyrazoles can serve as bioisosteres for amides or arenes, improving properties like metabolic stability and solubility.[4][5] The introduction of an iodine atom onto this scaffold offers several distinct advantages:

  • Versatile Synthetic Handle: The carbon-iodine (C-I) bond is the most reactive among halogens in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[6][7] This allows for the late-stage introduction of diverse chemical moieties, which is crucial for exploring the chemical space around a lead compound.

  • Modulation of Physicochemical Properties: Iodine is the most lipophilic of the common halogens. Its introduction can increase a molecule's lipophilicity, potentially enhancing membrane permeability and cellular uptake.[1]

  • Halogen Bonding: As a large, polarizable atom, iodine is an effective halogen bond donor. This non-covalent interaction is increasingly recognized as a critical factor in achieving high-affinity ligand-protein binding and improving selectivity.[1]

Deconstructing the Scaffold: 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole

To understand the utility of this specific molecule, we must analyze the contribution of each substituent to its overall character.

Caption: Key structural features of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole.

  • The N1-tert-butyl Group: This bulky substituent serves multiple purposes. It provides a steric shield, which can prevent unwanted metabolic attack (e.g., by cytochrome P450 enzymes) on the pyrazole ring or adjacent positions, thereby increasing the compound's half-life. It also significantly increases lipophilicity. However, this bulk can also hinder binding if the target protein has a sterically constrained pocket near the N1 position. The synthesis of N-alkyl pyrazoles is a well-established process, often involving the reaction of a hydrazine with a suitable precursor.[8]

  • The C3-methyl Group: A small alkyl group at this position can subtly influence the electronic properties of the ring and provide a steric vector to probe interactions within a binding pocket. Its presence differentiates the C3 and C5 positions, which is critical for regioselectivity in subsequent reactions.

  • The C4-iodo Group: Placing the iodine at the C4 position is synthetically advantageous. It provides an unambiguous vector for chemical diversification via cross-coupling reactions, pointing directly away from the pyrazole core. This position is often solvent-exposed in protein-ligand complexes, making it an ideal site for modification to improve properties like solubility or target engagement without disrupting core binding interactions.

Comparative Analysis with Other Iodopyrazole Isomers

While direct, head-to-head biological data for all iodopyrazole isomers is scarce, a logical comparison can be made by dissecting the impact of substituent placement based on established medicinal chemistry principles.[1]

Positional Isomerism of Iodine: 4-Iodo vs. 3-Iodo vs. 5-Iodo

The position of the iodine atom is arguably the most critical variable from both a synthetic and a pharmacodynamic perspective.

  • 4-Iodopyrazoles: As discussed, this is often the preferred isomer for SAR exploration. The C-I bond is readily accessible for a wide range of cross-coupling reactions, allowing for the creation of extensive compound libraries.[6]

  • 3-Iodo and 5-Iodopyrazoles: These isomers place the synthetic handle adjacent to a ring nitrogen. This can influence the electronic nature and reactivity of the C-I bond. More importantly, it orients the substituent vector in a different direction relative to the core scaffold. This can be advantageous if the target's binding site has a sub-pocket in the vicinity of the C3 or C5 position. However, alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of N1 and N2 isomers, potentially complicating synthesis.[2][3]

Substitution on Nitrogen: tert-Butyl vs. Other Groups

The choice of the N1 substituent is a key determinant of the molecule's overall pharmacokinetic profile.

  • N-H (Unsubstituted): Provides a hydrogen bond donor, which can be critical for anchoring a ligand in a binding site. However, the N-H group is a potential site for metabolism and can lead to tautomerization issues.[2]

  • N-Methyl: A small, metabolically stable group that blocks hydrogen bonding donation but has a minimal steric footprint.

  • N-Boc or N-Trityl: These are common protecting groups used during synthesis.[9] They are typically removed in the final step. Leaving a large protecting group in a final compound is generally avoided due to potential liabilities.

  • N-tert-butyl: Offers a unique combination of steric bulk and metabolic stability. It is a choice for disrupting planarity and filling large, hydrophobic pockets, but it can be detrimental if space is limited.

Iodopyrazoles in Synthetic Strategy: A Reactivity Comparison

The primary synthetic utility of iodopyrazoles is as substrates for cross-coupling reactions. Their reactivity is superior to that of their bromo- and chloro-analogs due to the weaker C-I bond.[7] However, this high reactivity can sometimes lead to a greater propensity for side reactions like dehalogenation.[7][10]

Table 1: Comparative Performance of Halogenated Pyrazoles in Cross-Coupling Reactions

Reaction 4-Iodopyrazole 4-Bromopyrazole Rationale & Causality
Suzuki-Miyaura Higher Reactivity Lower Reactivity The C-I bond undergoes oxidative addition to the Pd(0) catalyst more readily than the C-Br bond. However, this can also increase the rate of proto-dehalogenation, which may lower yields in some cases.[7][10]
Heck Good to Excellent Yields Moderate Yields The higher reactivity of the C-I bond generally leads to more efficient Heck reactions under standard conditions. Bromopyrazoles may require more forcing conditions or specialized catalysts.[7]

| Sonogashira | High Yields | Moderate to Good Yields | The coupling with terminal alkynes is highly efficient with iodopyrazoles, often proceeding under mild, copper-co-catalyzed conditions.[7][11] |

This comparison underscores a key strategic decision for chemists: for rapid library synthesis where high conversion is prioritized, iodopyrazoles are often the starting point. If a specific synthesis is plagued by dehalogenation byproducts, switching to a less reactive bromopyrazole may provide a higher isolated yield of the desired product.[7]

Experimental Protocols for Drug Discovery

The following protocols provide a validated, step-by-step framework for the synthesis and evaluation of novel compounds derived from iodopyrazole intermediates.

Protocol 1: General Procedure for Electrophilic Iodination of a Pyrazole

This protocol describes a common method for synthesizing a 4-iodopyrazole. The choice of an iodinating agent like N-Iodosuccinimide (NIS) is based on its moderate reactivity and ease of handling.

start Start: Substituted Pyrazole dissolve Dissolve pyrazole in a suitable solvent (e.g., DMF, CH2Cl2). start->dissolve add_nis Add N-Iodosuccinimide (NIS) (1.0-1.2 equiv.) portion-wise at 0°C. dissolve->add_nis react Allow reaction to warm to room temperature and stir for 2-16 hours. add_nis->react monitor Monitor reaction progress by TLC or LC-MS to confirm consumption of starting material. react->monitor monitor->react Incomplete quench Quench the reaction with aqueous sodium thiosulfate solution. monitor->quench Complete extract Extract the product with an organic solvent (e.g., Ethyl Acetate). quench->extract purify Dry, concentrate, and purify the crude product via column chromatography. extract->purify end End: Purified 4-Iodopyrazole purify->end

Caption: Generalized workflow for the electrophilic iodination of pyrazoles.[12]

Step-by-Step Methodology:

  • Preparation: To a solution of the starting pyrazole (1.0 equiv) in a suitable solvent like dichloromethane (CH₂Cl₂) or dimethylformamide (DMF), add N-Iodosuccinimide (1.1 equiv) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.[12]

Protocol 2: Suzuki-Miyaura Cross-Coupling of an Iodopyrazole

This is a cornerstone reaction for derivatizing the iodopyrazole core. The use of a palladium catalyst with a specialized ligand like SPhos or XPhos is crucial for achieving high efficiency, especially with sterically demanding substrates.[10][13]

Step-by-Step Methodology:

  • Vessel Preparation: To a reaction vessel, add the iodopyrazole (1.0 equiv), the boronic acid or ester partner (1.2-1.5 equiv), a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the Pd(0) active species is oxygen-sensitive.

  • Solvent Addition & Heating: Add a degassed solvent system (e.g., dioxane/water or toluene/water) and heat the reaction mixture (typically 80-100 °C) until the starting material is consumed as monitored by TLC or LC-MS.[13]

  • Workup and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the coupled product.[13]

start Start: Iodopyrazole + Boronic Acid reagents Combine reagents, base (e.g., K2CO3), Pd catalyst, and ligand in vessel. start->reagents inert Evacuate and backfill with Inert Gas (e.g., Argon). reagents->inert solvent_heat Add degassed solvent (e.g., Dioxane/H2O) and heat to 80-100°C. inert->solvent_heat monitor Monitor reaction by TLC or LC-MS. solvent_heat->monitor monitor->solvent_heat Incomplete workup Cool, perform aqueous workup, and extract with organic solvent. monitor->workup Complete purify Dry, concentrate, and purify via column chromatography. workup->purify end End: Coupled Product purify->end

Caption: A typical experimental workflow for palladium-catalyzed Suzuki-Miyaura reactions.[13]

Conclusion: Making an Informed Choice

The selection of an iodopyrazole isomer in drug design is a strategic decision guided by the specific goals of the project. There is no single "best" isomer; rather, there is an optimal choice for a given biological target and synthetic plan.

  • Choose 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole when:

    • The primary goal is extensive SAR exploration around the C4 position.

    • Metabolic stability is a key concern, and the bulk of the tert-butyl group can be accommodated by the target.

    • A lipophilic scaffold is desired to penetrate cellular membranes.

  • Consider other iodopyrazole isomers when:

    • A hydrogen bond donor at N1 is required for target engagement (use an N-H or easily deprotectable pyrazole).

    • The SAR campaign needs to explore vectors pointing from the C3 or C5 positions.

    • A less lipophilic or sterically smaller N1 substituent is needed to improve solubility or fit into a constrained binding pocket.

Ultimately, the versatility of the iodopyrazole scaffold ensures its continued prominence in medicinal chemistry. By understanding the distinct contributions of each substituent, researchers can rationally design and synthesize novel therapeutics with improved efficacy and safety profiles.

References

  • A Comparative Guide: 4-iodo-1-methyl-1H-pyrazol-3-amine and its Iodinated Isomers in Drug Discovery. (n.d.). Benchchem.
  • Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1774-1778.
  • Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors.
  • Lange, J. H. M., et al. (2004). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 47(23), 5605-5619.
  • Application Notes and Protocols: 4-Iodopyrazole in C
  • Shia, K.-S., et al. (2008). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A Novel Series of Alkynylthiophenes as Potent and Selective Cannabinoid-1 Receptor Antagonists.
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles. (n.d.). Benchchem.
  • Shia, K.-S., et al. (2008). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A Novel Series of Alkynylthiophenes as Potent and Selective Cannabinoid-1 Receptor Antagonists. Journal of Medicinal Chemistry, 51(17), 5397-5412.
  • Krasavin, M., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71.
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). PMC.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • The Crystalline Architecture of 4-Iodopyrazole: A Technical Guide for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • Pyrazoles in Drug Discovery. (n.d.). PharmaBlock.
  • Dam, J., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12089-12105.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (2026). Journal of Applied Pharmaceutical Science.
  • Practical Synthesis of Pyrazol-4-thiols. (2026). ChemRxiv.
  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. (2021). Semantic Scholar.
  • Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. (n.d.). PMC.
  • Fluorinated Pyrazoles: From Synthesis to Applic
  • A Comparative Guide to the Synthetic Utility of 4-Iodopyrazole and 4-Bromopyrazole. (n.d.). Benchchem.
  • A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. (n.d.). RSC Publishing.
  • Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers. (n.d.). Benchchem.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Frontiers.
  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. (n.d.). PMC.
  • Mini review on anticancer activities of Pyrazole Deriv
  • Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
  • Youssef, A. M., et al. (2010). Synthesis and biological evaluation of novel pyrazole compounds.
  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. (n.d.). RSC Publishing.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2014). University of Michigan.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016).
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2024). PMC.
  • Structure-Activity Relationship (SAR) in Drug Design. (n.d.). IJPub.org.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Structure–Activity Relationship (SAR): A Cornerstone of Drug Design. (n.d.). Research and Reviews.
  • SAR: Structure Activity Relationships. (2025).
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider

Sources

GC-MS comparative analysis of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole impurities

Author: BenchChem Technical Support Team. Date: April 2026

GC-MS Comparative Analysis of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole Impurities: A Definitive Guide

As pharmaceutical pipelines increasingly rely on complex nitrogen-containing heterocycles for kinase inhibitors and agrochemical agents, the analytical control of pyrazole intermediates has become a critical regulatory checkpoint. 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole is a highly functionalized building block whose synthesis inherently generates closely related impurities, most notably its regioisomer (1-tert-butyl-4-iodo-5-methyl-1H-pyrazole), des-iodo precursors, and unreacted starting materials.

This guide provides a comprehensive, comparative evaluation of analytical modalities for profiling these impurities, demonstrating why Gas Chromatography-Mass Spectrometry (GC-MS) with tailored stationary phases outperforms traditional Liquid Chromatography (LC) approaches.

The Analytical Challenge: Causality Behind Modality Selection

To understand why GC-MS is the gold standard for this specific intermediate, we must examine the physicochemical properties of the molecule.

During the synthesis of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole, the alkylation of the pyrazole ring can occur at either the N1 or N2 position. Because of the asymmetry introduced by the 3-methyl group, this yields two distinct regioisomers. The 5-methyl regioisomer suffers from significant steric hindrance between the adjacent bulky tert-butyl group and the methyl group.

  • Why LC-UV/MS Fails: These pyrazoles lack an extended conjugated π -system, resulting in poor UV absorbance at standard wavelengths (e.g., 254 nm). Furthermore, in reverse-phase LC (C18), the 3-methyl and 5-methyl isomers exhibit nearly identical hydrophobicities, leading to severe co-elution. Even with LC-MS, because the isomers are isobaric and produce identical collision-induced dissociation (CID) spectra, mass spectrometry alone cannot deconvolute the co-eluting peaks.

  • Why GC-MS Succeeds: Pyrazoles of this molecular weight (264 g/mol ) are highly volatile and thermally stable. While a standard non-polar GC column separates by boiling point (failing to resolve the isomers), a mid-polar stationary phase exploits the subtle differences in the dipole moment caused by the steric strain in the 5-methyl isomer. This dipole-dipole interaction with the column chemistry enables baseline chromatographic resolution prior to mass spectral detection[1].

Comparative Performance of Analytical Modalities

The table below summarizes the quantitative performance of various analytical methods when attempting to resolve the critical 3-methyl vs. 5-methyl regioisomeric pair and quantify trace impurities to meet the [2] reporting threshold of 0.05%.

Table 1: Modality Comparison for Pyrazole Impurity Profiling

Analytical MethodStationary Phase / ColumnResolution ( Rs​ )LOD (% w/w)Mechanistic Limitation / Advantage
GC-MS (EI) DB-1701 (Mid-Polar) 2.1 (Baseline) 0.005% Optimal. Cyanopropyl groups interact with isomer dipoles.
GC-MS (EI)DB-5MS (Non-Polar)1.1 (Partial)0.005%Sub-optimal. Separation relies solely on identical boiling points.
LC-UV (210 nm)C18 (Reverse Phase)0.4 (Co-elution)0.05%Poor chromophore; high baseline noise at low wavelengths.
LC-MS (ESI+)C18 (Reverse Phase)0.4 (Co-elution)0.01%Isobaric co-elution prevents MS deconvolution.

Self-Validating Experimental Protocol: GC-MS Workflow

To ensure trustworthiness and reproducibility, the following protocol incorporates an Internal Standard (IS) to correct for injection variability and System Suitability Testing (SST) to validate resolving power before sample analysis.

Step 1: Reagent & Sample Preparation
  • Diluent Preparation: Use GC-grade Ethyl Acetate to prevent solvent expansion issues in the GC inlet.

  • Internal Standard (IS) Solution: Prepare a 50 µg/mL solution of 4-Bromobiphenyl in the diluent. (4-Bromobiphenyl is chosen because it elutes in a region free of pyrazole interference and yields a strong molecular ion).

  • Sample Preparation: Accurately weigh 10.0 mg of the 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole batch and dissolve in 10.0 mL of the IS Solution (Final API concentration: 1.0 mg/mL).

Step 2: GC-MS Instrument Parameters
  • Column: DB-1701 (14% Cyanopropyl-phenyl / 86% Dimethylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Inlet: 250°C, Split injection mode (Ratio 20:1), 1 µL injection volume.

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 80°C (Hold 1 min)

    • Ramp 1: 15°C/min to 200°C

    • Ramp 2: 25°C/min to 280°C (Hold 3 min)

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Source Temp: 230°C.

  • Acquisition Mode: Synchronous SIM/SCAN. SCAN (m/z 50–350) for unknown impurity identification; SIM (m/z 264, 249, 137) for high-sensitivity quantitation.

Step 3: System Suitability Testing (SST)

Before analyzing unknown batches, inject a Resolution Standard containing 0.1% of the 5-methyl regioisomer spiked into the main 3-methyl API.

  • Acceptance Criteria: The chromatographic resolution ( Rs​ ) between the 3-methyl and 5-methyl peaks must be ≥1.5 . The Relative Standard Deviation (RSD) of the IS peak area over three replicate injections must be ≤5.0% .

G N1 API Intermediate 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole N2 Sample Preparation (Dilution in EtOAc + Internal Standard) N1->N2 N3 GC Separation (Mid-Polar DB-1701 Column) N2->N3 N4 Electron Ionization (EI) 70 eV N3->N4 N5 Quadrupole Mass Analyzer (SIM/SCAN Mode) N4->N5 N6 Impurity Qualification (Meets ICH Q3A 0.05% Threshold) N5->N6

Figure 1. GC-MS analytical workflow for pyrazole impurity profiling.

Mechanistic Insights: EI-MS Fragmentation Pathways

Identifying unknown impurities requires a deep understanding of how the pyrazole core behaves under 70 eV Electron Ionization. As documented in extensive [3], these molecules undergo highly predictable α -cleavages and ring degradations.

For 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole ( [M]+∙ m/z 264), the fragmentation is driven by the weak C-I bond and the bulky tert-butyl group:

  • Loss of Iodine: The molecule readily expels an iodine radical ( I∙ , 127 Da), yielding a highly stable pyrazolium cation at m/z 137. This is the base peak in the spectrum.

  • Loss of Isobutylene: The tert-butyl group undergoes a characteristic McLafferty-like rearrangement or simple inductive cleavage, expelling neutral isobutylene ( C4​H8​ , 56 Da) to yield m/z 208.

  • Ring Degradation: The remaining pyrazole core eventually degrades via the expulsion of hydrogen cyanide (HCN) or nitrogen gas ( N2​ ), a hallmark of nitrogenous heterocycles[4].

By monitoring these specific transitions in SIM mode, analysts can easily differentiate the target molecule from des-iodo impurities (which will lack the 127 Da loss) or un-alkylated precursors (which will lack the 56 Da loss).

Frag M [M]+• m/z 264 (1-t-butyl-4-iodo-3-methyl-1H-pyrazole) F1 [M - I]+ m/z 137 (Loss of Iodine) M->F1 - I• (127 Da) F2 [M - C4H8]+• m/z 208 (Loss of Isobutylene) M->F2 - C4H8 (56 Da) F3 [M - CH3]+ m/z 249 (t-butyl cleavage) M->F3 - CH3• (15 Da) F4 [M - I - C4H8]+ m/z 81 (Pyrazole core) F1->F4 - C4H8 (56 Da) F2->F4 - I• (127 Da)

Figure 2. Proposed EI-MS fragmentation of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole.

Conclusion

For the impurity profiling of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole, relying on standard LC methodologies introduces significant risk of missing critical regioisomeric impurities due to co-elution. By leveraging the specific dipole interactions of a mid-polar DB-1701 column combined with the structural elucidation power of EI-MS, analytical scientists can create a robust, self-validating system. This approach not only ensures baseline resolution of the 3-methyl and 5-methyl isomers but also guarantees compliance with stringent ICH qualification thresholds.

References

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2) . Source: International Council for Harmonisation (ICH). [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry . Source: IntechOpen.[Link]

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) . Source: PubMed (NIH). [Link]

  • Impurity Profiling With Use of Hyphenated Techniques . Source: Asian Journal of Research in Chemistry.[Link]

Sources

A Comparative Toxicological Guide: 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole vs. Non-Iodinated Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the comparative toxicity of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole against its non-iodinated pyrazole counterparts. Given the scarcity of direct toxicological data for this specific iodinated compound, this document establishes a predictive and methodological approach grounded in the established toxicological profiles of related pyrazole structures and the known influence of halogenation on molecular toxicity. We will explore the requisite experimental designs—from in vitro cytotoxicity and genotoxicity to in vivo acute toxicity—providing not just protocols, but the scientific rationale that underpins a robust comparative assessment.

The Pyrazole Scaffold: A Privileged Structure in Pharmacology

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its structural versatility and ability to engage with a multitude of biological targets have led to its incorporation into numerous FDA-approved drugs for a wide range of clinical disorders.[4] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][5]

The toxicity of pyrazole derivatives is highly dependent on the nature and position of their substituents. While many are well-tolerated, some have been associated with adverse effects, and the potential for nitrosation to form carcinogenic nitrosamines is a known concern for certain pyrazolone compounds.[6] A baseline understanding of the cytotoxicity of various non-iodinated pyrazoles is essential before assessing the impact of iodination.

In Vitro Cytotoxicity of Non-Iodinated Pyrazole Derivatives

Cytotoxicity, typically measured as the half-maximal inhibitory concentration (IC50), is a critical initial screen. Studies on various cancer cell lines have provided valuable baseline data for a range of non-iodinated pyrazole structures.

Compound ClassCell LineIC50 (µM)Reference
3,5-diphenyl-1H-pyrazolePancreatic (CFPAC-1)61.7 ± 4.9[7][8]
3-(trifluoromethyl)-5-phenyl-1H-pyrazoleBreast (MCF-7)81.48 ± 0.89[7][8]
Pyrazole-based Mdm2/4-p53 Inhibitors (WW751)Colon (HCT 116)3.1 ± 0.2[9]
Indolo-pyrazoles grafted with thiazolidinone (Compound 6c)Melanoma (SK-MEL-28)3.46[10][11]
Indole-pyrazole hybrids (Compound 33/34)Various< 23.7[12]
Pyrazole carbaldehyde derivatives (Compound 43)Breast (MCF-7)0.25[12]

This table presents a selection of reported cytotoxicity data and is not exhaustive. IC50 values are highly dependent on the specific cell line and assay conditions.

The Impact of Iodination on Bioactivity and Toxicity

The introduction of a halogen, such as iodine, onto an aromatic scaffold can profoundly alter a molecule's physicochemical properties and, consequently, its toxicological profile.

  • Lipophilicity: Halogenation generally increases the lipophilicity (fat-solubility) of a compound. This can enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater biological activity or toxicity.

  • Metabolic Stability: The carbon-iodine bond can be a site for metabolic transformation by enzymes such as cytochrome P450s. This can lead to either detoxification or bioactivation, where a less toxic parent compound is converted into a more reactive and potentially toxic metabolite.

  • Receptor Binding: An iodine atom can form specific halogen bonds with biological targets, altering the binding affinity and selectivity of the compound.[13] For instance, a study on pyrazole-based cannabinoid receptor antagonists found that a p-iodophenyl group at the 5-position resulted in the most potent compound of the series.[13]

While iodination is a key strategy in developing radiocontrast agents and potent pharmaceuticals, it can also introduce toxicity concerns.[14][15] Therefore, a direct comparison between an iodinated compound and its non-iodinated parent structure is imperative.

Proposed Experimental Framework for Comparative Toxicity Assessment

To objectively compare the toxicity of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole to its non-iodinated analogs (e.g., 1-tert-butyl-3-methyl-1H-pyrazole), a tiered testing strategy is recommended. This approach progresses from high-throughput in vitro assays to more complex in vivo studies, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

G cluster_1 Tier 2: In Vivo Confirmation cluster_2 Tier 3: Advanced Studies T1_Cytotoxicity Cytotoxicity Assessment (MTT Assay) T1_Genotoxicity Genotoxicity Assessment (Ames Test) T2_AcuteTox Acute Systemic Toxicity (OECD 423) T1_Genotoxicity->T2_AcuteTox If significant in vitro activity is observed T3_Advanced Mechanism of Action / Target Organ Toxicity T2_AcuteTTox T2_AcuteTTox T2_AcuteTTox->T3_Advanced Based on Tier 2 findings

Caption: Tiered approach for comparative toxicity assessment.

In Vitro Cytotoxicity: MTT Cell Viability Assay

This assay serves as a fundamental first step to quantify and compare the direct cytotoxic effects of the compounds on living cells.

Causality: The MTT assay was chosen for its reliability and high-throughput capability. It measures the metabolic activity of mitochondria, providing a robust indicator of cell viability. A reduction in metabolic activity is directly correlated with cell death or a loss of proliferation, giving a clear IC50 value for comparison.

MTT_Principle cluster_cell Living Cell MTT MTT (Yellow, soluble) Mito Mitochondrial Reductase Enzymes MTT->Mito enters cell Formazan Formazan (Purple, insoluble) Solubilizer Solubilizing Agent (e.g., DMSO) Formazan->Solubilizer crystals dissolved by Measurement Measure Absorbance (~570 nm) Solubilizer->Measurement Mito->Formazan reduces MTT to

Caption: Principle of the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (iodinated and non-iodinated pyrazoles) and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[8]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

This assay is critical for assessing the mutagenic potential of a chemical, a key indicator of potential carcinogenicity.[16]

Causality: The Ames test is a globally recognized standard for genotoxicity screening.[17] It is used to detect if a chemical can cause mutations in the DNA of specific bacterial strains.[16] The inclusion of a liver enzyme extract (S9 fraction) is a self-validating step; it allows for the detection of pro-mutagens, which only become mutagenic after being metabolized by the liver.[18] Comparing results with and without the S9 fraction provides crucial insight into the metabolic fate of the test compounds.

Ames_Test_Principle cluster_0 Initial State cluster_1 Outcome Bacteria_His_minus His- Bacteria (Cannot synthesize Histidine) Test_Compound Test Compound +/- S9 Liver Extract Bacteria_His_minus->Test_Compound Media_No_His Growth Media (Lacks Histidine) Media_No_His->Test_Compound No_Growth No Growth (Compound is Non-Mutagenic) Test_Compound->No_Growth No reverse mutation Growth Growth (Revertant Colonies) (Compound is Mutagenic) Test_Compound->Growth Reverse mutation occurs (His+)

Caption: Principle of the Ames bacterial reverse mutation assay.

Detailed Protocol: Ames Test (Plate Incorporation Method)

  • Strain Selection: Use multiple tester strains of Salmonella typhimurium (e.g., TA98, TA100) and/or Escherichia coli (e.g., WP2uvrA) that are auxotrophic for a specific amino acid (e.g., histidine).[16][19]

  • Preparation: Prepare various concentrations of the test compounds.

  • Exposure: In a test tube, mix the test compound, the bacterial tester strain, and either a buffer (for -S9 condition) or a metabolically active S9 fraction from rat liver (+S9 condition). A small amount of the required amino acid is added to allow for a few initial cell divisions, which is necessary for mutations to occur.

  • Plating: Pour the mixture onto a minimal glucose agar plate, which lacks the specific amino acid required by the bacterial strain.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid).

  • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate (background colonies on the negative control plates). Compare the mutagenic potential of the iodinated versus non-iodinated pyrazole.

In Vivo Acute Systemic Toxicity: Acute Toxic Class Method (OECD TG 423)

Should in vitro tests indicate significant toxicity, a limited in vivo study is warranted to understand systemic effects and estimate the lethal dose.

Causality: The OECD Guideline 423 is chosen as an ethical and scientifically sound method for acute oral toxicity testing.[20][21] It uses a stepwise procedure with a minimal number of animals to classify a substance into one of the Globally Harmonised System (GHS) toxicity categories.[21][22] This approach provides essential information on potential health hazards after a single oral exposure while adhering to animal welfare principles.[22][23]

Detailed Protocol: OECD Test Guideline 423

  • Animal Selection: Use a single sex (typically female) of a standard rodent species (e.g., Wistar rats).[21] Animals should be healthy young adults and acclimatized for at least five days prior to dosing.[21]

  • Dosing (Stepwise Procedure):

    • Start with a group of 3 animals at a defined starting dose (e.g., 300 mg/kg, based on in vitro data or GHS classification). Dosing is done by oral gavage.

    • The volume administered should generally not exceed 1 mL/100g of body weight for aqueous solutions.[21]

    • Outcome 1: If 2 or 3 animals die, the test is stopped, and the substance is classified. If further refinement is needed, a lower dose is tested in another 3 animals.

    • Outcome 2: If 0 or 1 animal dies, a higher dose is administered to another group of 3 animals.

    • This process continues using defined dose levels (e.g., 5, 50, 300, 2000 mg/kg) until a clear outcome is reached.[22]

  • Observations:

    • Observe animals closely for the first few hours post-dosing and then periodically for at least 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior.

    • Record body weights shortly before dosing and at least weekly thereafter.

  • Pathology: At the end of the observation period, all surviving animals are humanely euthanized. A gross necropsy is performed on all animals (those that died during the test and those euthanized at the end) to identify any macroscopic pathological changes.

  • Analysis: The results allow for the classification of the iodinated and non-iodinated pyrazoles according to GHS categories, providing a comparative measure of their acute lethal potential.

Predictive Analysis and Conclusion

Based on established structure-activity relationships, it can be hypothesized that 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole may exhibit a different, and potentially greater, toxicity profile compared to its non-iodinated analog. The combined steric bulk of the tert-butyl group and the increased lipophilicity from the iodine atom may enhance membrane permeability and interaction with intracellular targets. The carbon-iodine bond presents a potential site for metabolic activation, which could lead to the formation of reactive intermediates, a phenomenon that should be carefully monitored in the Ames test with the S9 fraction.

This guide provides the necessary scientific rationale and validated experimental protocols to move beyond prediction. By systematically applying this tiered framework, researchers can generate robust, comparative data to accurately characterize the toxicological profiles of these novel pyrazole compounds, ensuring a comprehensive understanding of the risks and benefits associated with their development.

References

  • Alexander, O. T., Ramoba, L. V., & Nzondomyo, W. J. (2025). Derivatives of pyrazole-based compounds as prospective cancer agents. UWCScholar. Available at: [Link]

  • OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals. Available at: [Link]

  • Parasuraman, S. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Available at: [Link]

  • Ramoba, L. V., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • de Faria, F. C., et al. (2016). Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. Journal of Pharmacological Sciences. Available at: [Link]

  • Kumar, A., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001); (EPA); (OPPTS 870.1100: 2002). IVAMI. Available at: [Link]

  • Zhuang, C., et al. (2015). In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of pyrazole-based small molecule inhibitors of Mdm2/4-p53 interaction. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • Callander, R. D., et al. (1995). Evaluation of pyrazole and ethanol induced S9 fraction in bacterial mutagenicity testing. Mutagenesis. Available at: [Link]

  • de Faria, F. C., et al. (2016). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed. Available at: [Link]

  • Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Available at: [Link]

  • Hori, H., et al. (2023). Assessing the effect of N-oxidation on the mutagenicity of 1-pyrazolines using the Ames assay. Genes and Environment. Available at: [Link]

  • Zongo, P. D., et al. (2024). In Vitro Anthelmintic Activity of Gomphrena serrata on Haemonchus contortus. Pharmacognosy Research. Available at: [Link]

  • Kumar, A., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Publishing. Available at: [Link]

  • Islam, M. R., et al. (2007). Cytotoxicity study of pyrazole derivatives. ResearchGate. Available at: [Link]

  • Yilmaz, V. T., et al. (2024). Evaluation of the protective properties and genotoxic potential of pyrazolo pyridine derivatives against neutron and gamma radiation using the Ames/ Salmonella test system. PubMed. Available at: [Link]

  • Glotzbach, B., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available at: [Link]

  • Khedkar, P. M., et al. (2018). ACUTE TOXICITY TESTING OF SYNTHESIZED PYRAZOLINE DERIVATIVES IN ADULT ZEBRAFISH. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

  • Goodman, D. G., et al. (2013). Experimental Testing of Quantum Mechanical Predictions of Mutagenicity: Aminopyrazoles. Chemical Research in Toxicology. Available at: [Link]

  • Freed, E. O. (1966). Structure-toxicity relationships of iodinated aromatic carbonates and related compounds. Journal of Medicinal Chemistry. Available at: [Link]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available at: [Link]

  • Aryal, S. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Available at: [Link]

  • Bull, R. J., & Thrall, K. D. (2025). Comparison of toxicity induced by iodine and iodide in male and female rats. ResearchGate. Available at: [Link]

  • Chegaev, K., et al. (2023). Structure–Activity Relationships on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Odesa University Chemical Journal. Available at: [Link]

  • Schultz, T. W., et al. (1990). Structure-activity relationships for mono alkylated or halogenated phenols. Bulletin of Environmental Contamination and Toxicology. Available at: [Link]

  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Baranauskas, D., et al. (2012). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]

  • Bouzayani, N., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. Available at: [Link]

  • Islam, M. R., et al. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology. Available at: [Link]

  • O'Donnell, P. M., et al. (2016). Structure–Activity Relationships of a Diverse Class of Halogenated Phenazines That Targets Persistent, Antibiotic-Tolerant Bacterial Biofilms and Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]

  • Chander, S., et al. (2018). Current status of pyrazole and its biological activities. Bioorganic Chemistry. Available at: [Link]

  • Alsleem, M. A., & Aljobair, A. M. (2020). Iodinated Contrast agents within Radiology. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Kramer, M. (1980). Chronic toxicity of pyrazolones: the problem of nitrosation. British Journal of Clinical Pharmacology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Iodopyrazole. PubChem. Available at: [Link]

Sources

Safety Operating Guide

1-tert-butyl-4-iodo-3-methyl-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Disposal and Waste Management of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole

As a highly functionalized halogenated heterocycle, 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole is a critical building block in medicinal chemistry and agrochemical development. However, the presence of an iodine atom and a nitrogen-rich pyrazole core dictates strict operational parameters for its disposal. This guide provides researchers and environmental health and safety (EHS) professionals with the mechanistic reasoning and step-by-step protocols required to safely manage this compound, ensuring regulatory compliance and environmental stewardship.

Chemical Profiling & Segregation Logic

Before executing a disposal protocol, it is essential to understand why specific waste streams are chosen. 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole is inherently lipophilic and resists standard biological degradation, posing a severe toxicity risk to aquatic ecosystems if introduced into standard aqueous drain systems.

More importantly, the iodine atom classifies this compound as a Halogenated Organic Waste . Mixing halogenated waste with non-halogenated solvents is strictly prohibited by EHS standards[1]. During thermal destruction, halogens form highly corrosive and toxic acidic gases. If a non-halogenated waste container is contaminated with even a trace amount of a halogenated compound, the entire volume must be legally treated as halogenated. This exponentially increases disposal costs and complicates the destruction chemistry[2].

Table 1: Chemical & Waste Profiling Data

PropertyValue / ClassificationOperational Implication
Chemical Name 1-tert-butyl-4-iodo-3-methyl-1H-pyrazoleN/A
Halogen Content Contains Iodine (I)Must be strictly segregated into Halogenated Waste streams.
Solubility Lipophilic / HydrophobicDo not dispose of in aqueous drains; high aquatic toxicity risk.
Target Incineration Temp. > 1,000 °CRequires rotary kiln incineration to break the robust C-I bond.
Combustion Byproducts CO2​ , H2​O , NOx​ , HI , I2​ Mandates the use of alkaline wet scrubbers post-combustion.

Laboratory Disposal Workflow

The following workflow establishes a self-validating system for laboratory personnel to safely capture, label, and store 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole waste prior to EHS collection.

G Start Waste Generation (1-tert-butyl-4-iodo-3-methyl-1H-pyrazole) Segregation Segregate as Halogenated Organic Waste Start->Segregation Labeling Label: Hazardous Waste (Toxic, Halogenated) Segregation->Labeling SAA Store in SAA (Secondary Containment) Labeling->SAA EHS EHS / Vendor Pickup SAA->EHS Incineration High-Temp Incineration (>1000°C) EHS->Incineration Scrubber Alkaline Scrubber (Neutralizes HI / I2) Incineration->Scrubber

Caption: Workflow for the safe segregation and disposal of halogenated pyrazole waste.

Step-by-Step Laboratory Protocol
  • Preparation and PPE: Don standard laboratory personal protective equipment (PPE), including nitrile gloves, safety goggles, and a flame-resistant lab coat. All waste transfers must be conducted inside a certified chemical fume hood to prevent inhalation of residual organic vapors.

  • Waste Segregation: Identify the designated Halogenated Organic Waste container (often designated by a green EHS label or specific carboy color coding)[2]. Do not add this compound to the black or red non-halogenated solvent carboys.

  • Transfer and Rinsing:

    • For liquid solutions: Carefully pour the iodinated pyrazole solution into the halogenated waste carboy using a chemically compatible funnel.

    • For solid residues: Dissolve the solid in a minimal amount of a compatible halogenated solvent (e.g., dichloromethane) or an approved flammable non-halogenated solvent (e.g., acetone) and transfer the resulting solution to the halogenated waste container.

  • RCRA-Compliant Labeling: Immediately update the waste container's composite log. The label must explicitly state "Hazardous Waste" and list "1-tert-butyl-4-iodo-3-methyl-1H-pyrazole" along with its primary hazards (Toxic, Environmental Hazard, Halogenated)[1]. Do not use abbreviations.

  • Satellite Accumulation Area (SAA) Storage: Securely cap the waste container (it must be vapor-tight and spill-proof unless actively adding waste). Place the container in secondary containment within the laboratory's designated SAA, ensuring it is kept away from incompatible materials such as strong oxidizers or strong acids.

  • EHS Transfer: Once the container reaches 80% capacity, or meets the institutional time limit (typically 90 days), submit a chemical waste pickup request to your institutional EHS department via your internal management system.

Industrial Destruction Mechanism

Understanding the downstream fate of 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole reinforces the necessity of the segregation protocol. In-laboratory neutralization of halogenated heterocycles is highly discouraged and generally ineffective. Instead, licensed waste management facilities utilize specialized thermal destruction techniques[3].

When 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole is subjected to high-temperature incineration (>1000 °C), the pyrazole ring and alkyl groups are oxidized into carbon dioxide ( CO2​ ), water ( H2​O ), and nitrogen oxides ( NOx​ ). However, the iodine atom is released as highly corrosive hydroiodic acid gas ( HI ) and elemental iodine vapor ( I2​ ).

To prevent these toxic gases from entering the atmosphere, the incinerator's exhaust is routed through an alkaline wet scrubber [4]. The scrubber sprays a basic solution (typically sodium hydroxide, NaOH ) into the exhaust stream, which reacts with the iodine species to form benign, water-soluble salts (such as sodium iodide, NaI , and sodium iodate, NaIO3​ ). These salts are safely captured in the aqueous effluent, allowing only clean exhaust to be released.

Pathway Compound 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole (Halogenated Organic) Combustion Thermal Oxidation (>1000°C, O2) Compound->Combustion Gases Combustion Gases (CO2, H2O, NOx, HI, I2) Combustion->Gases Scrubbing Alkaline Scrubber (NaOH Wash) Gases->Scrubbing Salts Aqueous Effluent (NaI, NaIO3) Scrubbing->Salts Liquid Waste Exhaust Clean Exhaust (CO2, H2O, N2) Scrubbing->Exhaust Gas Release

Caption: Thermal destruction and alkaline scrubbing pathway for iodinated pyrazoles.

Sources

Comprehensive Safety and Handling Guide for 1-tert-butyl-4-iodo-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profile and Operational Context

1-tert-butyl-4-iodo-3-methyl-1H-pyrazole (CAS: 2409784-98-9) is a highly specialized, halogenated heterocyclic building block. In modern drug discovery and agrochemical development, halogenated pyrazoles are invaluable synthetic intermediates, primarily serving as electrophilic partners in transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings[1].

While the iodine atom at the C4 position provides a highly reactive site for functionalization, it also introduces specific toxicological and environmental risks. Furthermore, the bulky tert-butyl group significantly increases the molecule's lipophilicity. This structural feature enhances the compound's ability to cross the epidermal barrier, making stringent dermal protection protocols non-negotiable.

Hazard Assessment & Causality

Handling this compound requires a deep understanding of its specific Global Harmonized System (GHS) classifications. Extrapolating from structurally analogous halogenated pyrazoles, the primary hazards include[1]:

  • H302 (Harmful if swallowed): Systemic toxicity can occur upon ingestion.

  • H315 (Causes skin irritation): The lipophilic nature allows rapid dermal absorption, leading to localized inflammation.

  • H319 (Causes serious eye irritation): Crystalline dust or concentrated solutions can cause severe corneal damage.

  • H335 (May cause respiratory irritation): Inhalation of fine particulates irritates the mucous membranes of the respiratory tract.

Quantitative Safety & PPE Matrix

To mitigate these risks, the following safety controls and Personal Protective Equipment (PPE) must be strictly utilized. Each choice is grounded in the chemical's mechanistic behavior and summarized with its corresponding quantitative standard.

Safety Control / PPEQuantitative Metric / StandardCausality / Rationale
Fume Hood Face velocity ≥ 100 fpmEnsures complete capture of aerosolized particulates and volatile cross-coupling byproducts.
Hand Protection ≥ 0.1 mm thickness (Nitrile)Protects against lipophilic penetration enhanced by the tert-butyl group[1]. Double-gloving is required.
Eye Protection ANSI Z87.1 certified gogglesPrevents serious eye irritation (H319) from accidental splashes during solvent transfer[1].
Respiratory NIOSH N95 / P100 filterMandatory if weighing outside a hood to mitigate inhalation risks of fine crystalline dust (H335)[1].
Spill Neutralizer 5% Sodium Thiosulfate (w/v)Provides a stoichiometric excess to rapidly reduce reactive iodine species to non-hazardous iodide[2].

Operational Workflow & Handling Protocol

The following protocol is designed as a self-validating system. Do not proceed to the next step unless the previous condition is strictly met.

  • Pre-Operational Verification: Verify the fume hood is fully operational. Validation: Check the digital monitor; a reading below 100 fpm invalidates the safety of the workspace and requires immediate maintenance.

  • Weighing and Transfer: Utilize anti-static weigh boats. The compound's lipophilicity and crystalline nature can cause it to adhere to standard plastics via static charge, leading to inaccurate measurements and hidden contamination risks.

  • Reaction Setup: Conduct all cross-coupling reactions under an inert atmosphere (nitrogen or argon). This not only protects the palladium/copper catalysts but prevents unwanted oxidative side reactions with the iodo-pyrazole.

  • Decontamination: Post-operation, wipe down all spatulas, balances, and surfaces with a compatible solvent (e.g., isopropanol), followed by a secondary wipe with a damp cloth to ensure no residual halogenated dust remains.

Halogenated Pyrazole Handling & Exposure Mitigation Workflow

Workflow Start Risk Assessment & SDS Review PPE Don Specialized PPE (Nitrile/Neoprene, Goggles) Start->PPE Clear to proceed Hood Execute in Certified Fume Hood (>100 fpm) PPE->Hood Verified Spill Spill Event? Hood->Spill Clean Neutralize & Absorb (5% Sodium Thiosulfate) Spill->Clean Yes Dispose Segregate Waste (Halogenated Organics) Spill->Dispose No Clean->Dispose End Decontamination & Doffing Dispose->End

Halogenated Pyrazole Handling & Exposure Mitigation Workflow.

Spill Response & Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

Spill Remediation Protocol
  • Isolation: Immediately evacuate the immediate vicinity and ensure local exhaust ventilation is maximized.

  • Neutralization (For Solutions): If the compound is dissolved in an organic solvent and spilled, carefully apply a reducing agent such as a 5% sodium thiosulfate solution. Sodium thiosulfate effectively reduces reactive, oxidizing iodine species into non-hazardous, water-soluble iodide ions (I⁻)[2],[3].

  • Absorption: Use inert absorbent pads to collect the neutralized liquid. Causality Check: Do not use combustible materials like paper towels for concentrated halogenated or oxidizing spills, as this can trigger secondary exothermic reactions[3].

  • Solid Spills: For dry powder spills, carefully sweep the material using a dedicated anti-static brush and dustpan to avoid aerosolizing the dust.

Waste Management
  • Segregation: Place all contaminated materials, including gloves and absorbent pads, into a designated, clearly labeled "Halogenated Organic Waste" container.

  • Compatibility: Never mix halogenated waste with non-halogenated solvents (e.g., acetone, ethanol) or strong acids, as this can lead to exothermic reactions or the release of toxic halogen gas.

  • Final Disposal: Ensure the waste is disposed of through a certified hazardous waste contractor in strict accordance with local and federal environmental regulations.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.